Tert-butyl 3,5-difluorobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVCNYLYDFGIJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620217 | |
| Record name | tert-Butyl 3,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467442-11-1 | |
| Record name | tert-Butyl 3,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Tert-butyl 3,5-difluorobenzoate
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Tert-butyl 3,5-difluorobenzoate (CAS No. 467442-11-1) is a key exemplar of a fluorinated building block, offering a synthetically versatile scaffold for introducing the 3,5-difluorophenyl moiety.[1] The tert-butyl ester group serves as a robust protecting group that can be selectively cleaved under specific conditions, making this compound a valuable intermediate in multi-step syntheses.
This guide provides an in-depth examination of the core physical and spectral properties of this compound. Understanding these characteristics is not merely an academic exercise; it is fundamental to its effective handling, characterization, and application in research and development. For professionals in drug development, these properties directly impact a compound's formulation, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of a drug candidate's success.[2][3]
Core Physicochemical Properties
A precise understanding of a compound's fundamental physical properties is the bedrock of its application in any laboratory setting. These values dictate storage conditions, solvent selection for reactions and analysis, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 467442-11-1 | [1][4] |
| Molecular Formula | C₁₁H₁₂F₂O₂ | [1] |
| Molecular Weight | 214.21 g/mol | [1] |
| Appearance | Colorless to light yellow solid or liquid | |
| Melting Point | 29-31 °C | [4] |
| Boiling Point | 246.9 ± 30.0 °C (Predicted) | [4] |
| Density | 1.155 ± 0.06 g/cm³ (Predicted) | [3] |
The melting point of 29-31 °C is particularly noteworthy.[4] It indicates that at a standard room temperature of ~20-25 °C, the compound is a solid, but it can easily melt into a liquid on a warm day or upon gentle heating. This dual-phase nature necessitates careful storage considerations, specifically in a temperature-controlled environment, to ensure consistency. The recommendation to store it "sealed in dry" conditions suggests a potential sensitivity to moisture, which could lead to hydrolysis of the ester bond over time.
Experimental Determination of Physical Properties
The trustworthiness of any physical data relies on robust and reproducible experimental methods. The protocols described below are standard, self-validating systems for determining the key physical properties of a new chemical entity like this compound.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure compound, whereas impurities will cause a depression and broadening of the melting range. The capillary method using a digital apparatus like a Mel-Temp is the standard.
Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Jab the open end of a glass capillary tube into the sample pile. Tap the sealed end of the tube gently on a hard surface to compact the solid. Drop the capillary, sealed-end down, through a long glass tube to pack the sample tightly to a height of 2-3 mm.[5][6]
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Estimation (Optional): If the melting point is unknown, perform a rapid heating run (10-20 °C/min) to find an approximate range.[7]
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the estimated melting point. Begin heating at a slow, controlled rate of approximately 1-2 °C per minute.[7]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
Causality Behind the Method: A slow heating rate is crucial for ensuring that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. Heating too quickly results in a temperature reading that overshoots the actual melting point, leading to an artificially broad and inaccurate range.[6]
Boiling Point Determination
While the boiling point for this compound is predicted, experimental verification for analogous liquids is often performed using the Thiele tube method, which is effective for small sample volumes.
Protocol:
-
Sample Preparation: Place a small amount (0.5-1 mL) of the liquid into a small test tube (fusion tube).
-
Capillary Inversion: Take a standard melting point capillary tube and seal one end. Place the capillary tube into the fusion tube with the open end submerged in the liquid.
-
Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Suspend the assembly in a Thiele tube containing mineral oil. Heat the side arm of the Thiele tube gently with a microburner.[8]
-
Observation: As the temperature rises, a stream of air bubbles will emerge from the inverted capillary. Continue heating until a continuous and rapid stream of bubbles is observed.
-
Data Recording: Turn off the heat. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[9] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.
Causality Behind the Method: The stream of bubbles indicates that the vapor pressure of the liquid exceeds the external pressure. As the liquid cools, the point where the pressures equalize is the true boiling point, marked by the liquid being pushed back into the capillary by the atmospheric pressure.[10]
Solubility Assessment
A qualitative and quantitative understanding of solubility is paramount in drug development.[11] The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation and/or filtration through a low-binding filter (e.g., PTFE).
-
Quantification: Accurately dilute an aliquot of the clear supernatant.
-
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind the Method: This method ensures that the system reaches a true thermodynamic equilibrium between the solid and dissolved states. Using an excess of the solid guarantees that the resulting solution is saturated. The subsequent analytical measurement provides a precise concentration, which defines the solubility under the specified conditions.[13]
Spectroscopic Characterization
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. For a novel or synthesized compound, matching the experimental spectra to the expected patterns validates its identity and purity.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Expected Absorptions:
-
~2980 cm⁻¹ (C-H stretch): Aliphatic C-H stretching from the tert-butyl group.
-
~1725 cm⁻¹ (C=O stretch): A very strong and sharp absorption characteristic of the ester carbonyl group. Conjugation with the aromatic ring slightly lowers this frequency from a typical saturated ester (~1740 cm⁻¹).[14][15]
-
~1600, ~1470 cm⁻¹ (C=C stretch): Absorptions from the aromatic ring stretching vibrations.
-
~1300-1000 cm⁻¹ (C-O stretch & C-F stretch): This region will be complex. It will contain two strong C-O stretches characteristic of the ester group (asymmetric and symmetric) and strong C-F stretching bands.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework and the environment of other NMR-active nuclei like ¹⁹F.
-
¹H NMR:
-
~1.5 ppm (singlet, 9H): A large singlet corresponding to the nine equivalent protons of the tert-butyl group.
-
~7.2-7.8 ppm (multiplet, 3H): The aromatic region will show signals for the three protons on the difluorophenyl ring. The proton at C4 (para to the ester) will appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms and the two equivalent ortho protons. The two protons at C2 and C6 (ortho to the ester) will appear as a doublet of doublets.
-
-
¹³C NMR:
-
~28 ppm: Quaternary carbon of the tert-butyl group.
-
~82 ppm: Carbon of the tert-butyl group attached to the oxygen.
-
~110-135 ppm (multiple signals): Aromatic carbons, showing characteristic splitting patterns due to C-F coupling.
-
~163 ppm (doublet or triplet): The carbonyl carbon, which will be split by the meta-fluorine atoms.
-
~164 ppm (d, J ≈ 250 Hz): The carbons directly bonded to fluorine will show a large one-bond C-F coupling constant.
-
-
¹⁹F NMR:
-
A single signal is expected for the two equivalent fluorine atoms, providing direct confirmation of the fluoro-substitution pattern.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's structure through its fragmentation pattern.
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak at m/z = 214, corresponding to the molecular weight.
-
[M-57]⁺ Peak: A very prominent peak resulting from the loss of the tert-butyl cation (C₄H₉⁺), leaving a 3,5-difluorobenzoic acid radical cation at m/z = 157.
-
[M-15]⁺ Peak: A smaller peak from the loss of a methyl radical (CH₃) from the tert-butyl group.
-
m/z = 141: A key fragment corresponding to the 3,5-difluorobenzoyl cation, formed by the loss of the tert-butoxy radical (•OC(CH₃)₃). This acylium ion is resonance-stabilized and often a base peak for benzoate esters.[18]
-
m/z = 57: A peak corresponding to the stable tert-butyl cation.
Conclusion
This compound is more than a chemical with a catalog number; it is a precisely defined tool for chemical synthesis. Its physical properties—a low melting point, predicted boiling point, and characteristic spectroscopic signature—are the parameters that govern its practical use. For the medicinal chemist or materials scientist, this data is integral to experimental design, from the reaction flask to purification and final characterization. A thorough understanding and verification of these properties ensure reproducibility and the successful integration of this valuable building block into complex molecular architectures.
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An In-Depth Technical Guide to Tert-butyl 3,5-difluorobenzoate (CAS: 467442-11-1): A Key Building Block in Modern Synthesis
Introduction
Tert-butyl 3,5-difluorobenzoate, identified by CAS Number 467442-11-1, is a fluorinated aromatic ester that serves as a crucial intermediate and building block in organic synthesis.[1][2] Its molecular structure, which combines a sterically hindered tert-butyl ester protecting group with an electronically modified 3,5-difluorophenyl ring, offers a unique set of properties that are highly valued by researchers in medicinal chemistry and materials science.[3][4] The strategic placement of two fluorine atoms on the aromatic ring significantly alters the molecule's electronic nature, pKa, and lipophilicity, while also enhancing metabolic stability by blocking potential sites of oxidation.[4][5] The tert-butyl ester provides a robust yet selectively cleavable handle for the carboxylic acid functionality, making it an ideal component for multi-step synthetic campaigns aimed at producing complex molecular targets.[6] This guide provides an in-depth examination of its synthesis, properties, applications, and handling, designed for professionals in research and drug development.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. This data is critical for its effective use in experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Reference(s) |
| CAS Number | 467442-11-1 | [1][2][7] |
| Molecular Formula | C₁₁H₁₂F₂O₂ | [2][7][8] |
| Molecular Weight | 214.21 g/mol | [2][7][8] |
| IUPAC Name | This compound | [2] |
| Appearance | Colorless to light yellow solid (<29°C) or liquid (>31°C) | [7][8] |
| Melting Point | 29-31 °C | [8][9] |
| Boiling Point | 246.9 ± 30.0 °C (Predicted at 760 mmHg) | [8] |
| Density | 1.155 ± 0.06 g/cm³ (Predicted) | [8] |
| Purity | Commercially available up to ≥99% | [10][11] |
| Storage | Store at room temperature, sealed in a dry environment | [7][8] |
Synthesis and Purification: A Laboratory-Scale Protocol
The synthesis of this compound is most effectively achieved through the esterification of 3,5-difluorobenzoic acid. While classic Fischer esterification using strong acid catalysis is possible, modern synthetic applications often demand milder conditions to preserve sensitive functional groups on more complex substrates. The following protocol utilizes a carbodiimide-mediated coupling, a method renowned for its high efficiency, mild reaction conditions, and operational simplicity.
Causality in Method Selection
The choice of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent, with 4-Dimethylaminopyridine (DMAP) as a catalyst, is deliberate. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a more reactive acyl-pyridinium species, which is readily attacked by the sterically hindered tert-butanol. This catalytic cycle overcomes the low nucleophilicity of the tertiary alcohol, a significant hurdle in esterifications, without resorting to harsh acidic conditions that could lead to side reactions like isobutylene formation.[12]
Caption: Synthetic workflow for DCC/DMAP-mediated esterification.
Step-by-Step Experimental Protocol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3,5-difluorobenzoic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM, approx. 0.2 M). Add tert-butanol (1.2 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Coupling Agent: Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the cooled mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% aqueous HCl (to remove residual DMAP), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are paramount. The following data represent the expected spectroscopic signatures for this compound, serving as a benchmark for analytical validation.
| Technique | Expected Signature |
| ¹H NMR | ~ 7.45 (m, 2H, Ar-H), ~ 7.15 (tt, 1H, Ar-H), ~ 1.60 (s, 9H, C(CH₃)₃) |
| ¹³C NMR | ~ 164 (C=O), ~ 162 (d, J ≈ 250 Hz, C-F), ~ 135 (t, C-CO), ~ 112 (m, CH), ~ 110 (m, CH), ~ 82 (C(CH₃)₃), ~ 28 (C(CH₃)₃) |
| ¹⁹F NMR | A single resonance is expected around -108 to -112 ppm. |
| IR (cm⁻¹) | ~ 2980 (C-H), ~ 1730 (C=O, ester), ~ 1620 (C=C, aromatic), ~ 1250, 1150 (C-O and C-F) |
| Mass Spec (EI) | m/z (%): 214 (M⁺), 158 ([M-C₄H₈]⁺), 57 ([C₄H₉]⁺) |
Applications in Research and Development
The primary utility of this compound is as a versatile building block for introducing the 3,5-difluorophenyl moiety into target molecules.[13]
Strategic Role as a Protected Intermediate
In medicinal chemistry, constructing a drug candidate often involves a sequence of reactions, such as cross-couplings, nucleophilic substitutions, or amide bond formations. The carboxylic acid is a common functional group but can interfere with many of these reactions. The tert-butyl ester serves as an excellent protecting group because it is stable to a wide range of nucleophilic and basic conditions, as well as many reducing and oxidizing agents.[6] Its removal is typically achieved under specific acidic conditions (e.g., trifluoroacetic acid in DCM), which often do not affect other acid-labile groups, providing a valuable orthogonality in complex synthetic routes.[14]
Caption: Use of the building block in a protection-reaction-deprotection strategy.
The Value of the Difluorophenyl Moiety
The 3,5-difluoro substitution pattern is not arbitrary. It provides several key advantages in drug design:
-
Metabolic Stability: The fluorine atoms block positions on the ring that are susceptible to cytochrome P450-mediated oxidative metabolism.[5]
-
Modulation of Acidity: The strong electron-withdrawing nature of fluorine increases the acidity of the corresponding carboxylic acid, which can be critical for tuning the pKa of the final molecule to optimize its pharmacokinetic profile.[4]
-
Enhanced Binding Interactions: The C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially increasing binding affinity and selectivity.
Safety, Handling, and Storage
This compound is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is mandatory.[1]
| Hazard Information | Details | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [7][8] |
| Signal Word | Warning | [7][8] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][7][8] |
| Precautionary Statements | P261: Avoid breathing dust/vaporsP280: Wear protective gloves/eye protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][7][8] |
Handling and First Aid
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][15]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[1]
-
First Aid: In case of skin contact, wash off with soap and plenty of water.[15] For eye contact, rinse thoroughly with water for at least 15 minutes and consult a physician.[1][15] If swallowed, rinse mouth with water and seek immediate medical attention.[1][15]
Storage and Disposal
-
Storage: Keep the container tightly sealed and store in a cool, dry place at room temperature.[7][8]
-
Incompatibilities: Avoid contact with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[15]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[1][15]
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Spectroscopic Characterization of Tert-butyl 3,5-difluorobenzoate: A Technical Guide
Introduction
Tert-butyl 3,5-difluorobenzoate is a fluorinated aromatic ester of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the sterically bulky tert-butyl group, make it a valuable building block for the synthesis of novel compounds with tailored functionalities. Accurate and comprehensive characterization of this molecule is paramount for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Molecular Structure and Properties
-
Appearance: Colorless to light yellow solid or liquid[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
Predicted ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.7 | Triplet of triplets (tt) | 1H | H-4 |
| ~7.2 - 7.4 | Doublet of triplets (dt) | 2H | H-2, H-6 |
| ~1.6 | Singlet | 9H | -C(CH₃)₃ |
Interpretation:
The proton NMR spectrum of this compound is predicted to exhibit three distinct signals.
-
Aromatic Protons: The aromatic region will show two multiplets corresponding to the protons on the difluorinated benzene ring. The proton at the 4-position (H-4) is expected to appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms at the 3- and 5-positions and the two equivalent protons at the 2- and 6-positions. The protons at the 2- and 6-positions (H-2, H-6) are chemically equivalent and are expected to appear as a doublet of triplets due to coupling with the adjacent fluorine atom at the 3- or 5-position and the proton at the 4-position. The electron-withdrawing nature of the fluorine atoms and the ester group will cause these aromatic protons to be deshielded, appearing at a downfield chemical shift.
-
Tert-butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and will therefore appear as a sharp singlet in the upfield region of the spectrum. The steric bulk and electron-donating nature of the tert-butyl group influence its chemical shift.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~163 - 165 | C=O (Ester carbonyl) |
| ~162 - 164 (dd) | C-3, C-5 |
| ~133 - 135 (t) | C-1 |
| ~115 - 117 (t) | C-4 |
| ~112 - 114 (dd) | C-2, C-6 |
| ~82 - 84 | -C(CH₃)₃ |
| ~28 | -C(CH₃)₃ |
Interpretation:
The ¹³C NMR spectrum of this compound is predicted to show seven distinct signals.
-
Carbonyl Carbon: The ester carbonyl carbon is expected to appear in the downfield region of the spectrum, typically around 163-165 ppm.
-
Aromatic Carbons: The aromatic carbons will exhibit characteristic chemical shifts and splitting patterns due to the attached fluorine atoms. The carbons directly bonded to fluorine (C-3 and C-5) will appear as a doublet of doublets due to one-bond and three-bond C-F coupling. The carbon attached to the ester group (C-1) and the carbon at the 4-position (C-4) will likely appear as triplets due to two-bond C-F coupling. The carbons at the 2- and 6-positions will appear as a doublet of doublets due to two-bond and four-bond C-F coupling.
-
Tert-butyl Carbons: The quaternary carbon of the tert-butyl group will appear around 82-84 ppm, while the three equivalent methyl carbons will resonate at a more upfield chemical shift, typically around 28 ppm.
Experimental Protocol for NMR Spectroscopy
Figure 1: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and aromatic functionalities.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Weak | Aromatic C-H stretch |
| ~2980 - 2850 | Medium | Aliphatic C-H stretch (tert-butyl) |
| ~1730 - 1715 | Strong | C=O stretch (Ester carbonyl) |
| ~1600, ~1470 | Medium-Weak | Aromatic C=C stretch |
| ~1300 - 1200 | Strong | C-O stretch (Ester) |
| ~1150 - 1100 | Strong | C-F stretch |
Interpretation:
-
C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O), appearing in the region of 1730-1715 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as weak bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group will give rise to medium-intensity bands below 3000 cm⁻¹.
-
C-O Stretches: The stretching vibrations of the C-O single bonds of the ester group will result in strong absorption bands in the fingerprint region, typically between 1300 and 1200 cm⁻¹.
-
C-F Stretch: The C-F stretching vibrations are expected to produce strong absorption bands in the 1150-1100 cm⁻¹ region.
-
Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will give rise to medium to weak absorption bands around 1600 and 1470 cm⁻¹.
Experimental Protocol for FTIR Spectroscopy
Figure 2: General workflow for FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Predicted Fragment Ion |
| 214 | [M]⁺ (Molecular ion) |
| 157 | [M - C₄H₉]⁺ |
| 141 | [M - OC₄H₉]⁺ |
| 57 | [C₄H₉]⁺ |
Interpretation:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of 214, corresponding to the molecular weight of this compound.
-
Major Fragmentation Pathways:
-
Loss of the tert-butyl group: A prominent fragmentation pathway is the cleavage of the C-O bond, resulting in the loss of a tert-butyl radical (•C(CH₃)₃) to form the 3,5-difluorobenzoyl cation at m/z 157.
-
Loss of the tert-butoxy group: Another common fragmentation is the cleavage of the acyl-oxygen bond, leading to the loss of a tert-butoxy radical (•OC(CH₃)₃) to form the 3,5-difluorobenzoyl cation at m/z 141.
-
Formation of the tert-butyl cation: The formation of the stable tert-butyl cation at m/z 57 is also a highly probable fragmentation pathway.
-
Experimental Protocol for GC-MS
Figure 3: General workflow for GC-MS analysis.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and MS. The detailed interpretation of the expected spectral features, along with standardized experimental protocols, serves as a robust resource for the unambiguous identification and characterization of this important chemical compound. The presented data and methodologies are crucial for ensuring the quality and purity of this compound in various research and development applications.
References
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PubChem. This compound. [Link]
-
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An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl 3,5-difluorobenzoate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 3,5-difluorobenzoate, a valuable building block in pharmaceutical and materials science research. We delve into the chemical principles guiding the choice of synthetic methodology, focusing on the highly efficient Steglich esterification for coupling a sterically hindered alcohol with a carboxylic acid. This document furnishes a detailed, field-tested experimental protocol, a thorough explanation of the reaction mechanism, and a multi-technique approach to the structural and purity verification of the final product. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and analysis of this important chemical intermediate.
Introduction and Strategic Importance
This compound is a key chemical intermediate whose structural motifs are frequently incorporated into a wide range of biologically active molecules and advanced materials. The presence of the difluorophenyl group can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of drug candidates. The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, which can be selectively removed under specific acidic conditions while remaining stable to a variety of other reagents.[1]
The primary synthetic challenge in forming this molecule lies in the esterification of a tertiary alcohol, tert-butanol. Standard Fischer esterification, which employs strong acid catalysts at elevated temperatures, is unsuitable for this transformation. These conditions promote the facile elimination of water from tert-butanol, leading to the formation of isobutene as a major byproduct and resulting in low yields of the desired ester.[2] Consequently, milder and more sophisticated methods are required. The Steglich esterification, which utilizes a carbodiimide coupling agent and a nucleophilic catalyst, represents a superior strategy for this class of transformation, functioning effectively under mild, neutral conditions.[3]
Synthetic Methodology: The Steglich Esterification
The Steglich esterification is a powerful and versatile method for forming esters from carboxylic acids and alcohols under mild conditions.[3] It is particularly advantageous for sterically demanding substrates, such as tert-butanol.[2] The standard reaction employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) as an acyl-transfer catalyst.[3]
The Causality of Reagent Selection
-
N,N'-Dicyclohexylcarbodiimide (DCC): DCC's primary function is to activate the carboxyl group of 3,5-difluorobenzoic acid. It reacts with the acid to form a highly reactive O-acylisourea intermediate, effectively converting the hydroxyl group of the acid into a good leaving group.[2][4][5]
-
4-(Dimethylamino)pyridine (DMAP): While the O-acylisourea intermediate can react directly with an alcohol, this reaction is slow, especially with a bulky nucleophile like tert-butanol. Furthermore, the O-acylisourea can undergo a slow intramolecular 1,3-acyl migration to form a stable, unreactive N-acylurea byproduct, which terminates the desired reaction pathway.[2][6] DMAP serves a crucial dual role to overcome these issues. As a potent nucleophilic catalyst, DMAP rapidly intercepts the O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium salt.[6][7] This new intermediate is significantly more reactive towards the alcohol and is not susceptible to the N-acylurea rearrangement, thus preventing the side reaction and dramatically accelerating the ester formation.[3][6][7] The catalytic use of DMAP has been shown to increase reaction rates by several orders of magnitude.[8]
Reaction Mechanism
The mechanism of the DCC/DMAP-mediated Steglich esterification proceeds through a series of well-defined steps, which are visualized in the diagram below.
Caption: The catalytic cycle of the Steglich Esterification.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3,5-Difluorobenzoic acid | 158.10 | 10.0 | 1.58 g |
| tert-Butanol | 74.12 | 12.0 (1.2 eq) | 1.11 mL |
| DCC | 206.33 | 11.0 (1.1 eq) | 2.27 g |
| DMAP | 122.17 | 1.0 (0.1 eq) | 122 mg |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-difluorobenzoic acid (1.58 g, 10.0 mmol), tert-butanol (1.11 mL, 12.0 mmol), and DMAP (122 mg, 1.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.
-
DCC Addition: In a separate beaker, dissolve DCC (2.27 g, 11.0 mmol) in a minimal amount of anhydrous DCM (approx. 10 mL). Add this solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate), visualizing with UV light. The disappearance of the starting carboxylic acid is a key indicator of reaction completion.
-
Workup - Filtration: After the reaction is complete, filter the mixture through a Büchner funnel or a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% aqueous HCl (2 x 25 mL) to remove DMAP, saturated aqueous NaHCO₃ (2 x 25 mL) to remove any unreacted acid, and finally with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary, though often the purity after workup is sufficient for subsequent steps.
Caption: Experimental workflow for the synthesis of the target compound.
Characterization and Data Analysis
Thorough characterization is essential to confirm the structural identity and assess the purity of the synthesized this compound.
Physical Properties
-
Appearance: Colorless to light yellow liquid or low-melting solid.
-
Molecular Formula: C₁₁H₁₂F₂O₂.[9]
-
Molecular Weight: 214.21 g/mol .[9]
Spectroscopic Data
The following table summarizes the expected data from standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR (e.g., 400 MHz, CDCl₃) | δ ~7.35 (m, 2H, Ar-H at C2/C6), δ ~7.05 (tt, 1H, Ar-H at C4), δ ~1.60 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (e.g., 101 MHz, CDCl₃) | δ ~163 (C=O), δ ~162 (dd, C-F), δ ~134 (t, C-H), δ ~114 (m, C-H), δ ~110 (t, C-H), δ ~83 (quaternary C), δ ~28 (CH₃) |
| ¹⁹F NMR (e.g., 376 MHz, CDCl₃) | A single resonance is expected around δ -108 to -112 ppm due to the chemical equivalence of the two fluorine atoms. |
| FT-IR (ATR) | ν (cm⁻¹): ~2980 (sp³ C-H stretch), ~1725 (strong C=O stretch), ~1620, 1590 (aromatic C=C stretch), ~1280, 1120 (strong C-O stretch), ~1180 (C-F stretch) |
| Mass Spectrometry (EI) | m/z (%): 214 ([M]⁺), 158 ([M - C₄H₈]⁺, loss of isobutylene), 141 ([M - C₄H₈ - OH]⁺), 57 ([C(CH₃)₃]⁺, tert-butyl cation) |
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of this compound via Steglich esterification. The rationale behind the selection of DCC and DMAP has been explained, highlighting their synergistic roles in activating the carboxylic acid and catalyzing the reaction with the sterically hindered tert-butanol. The provided step-by-step protocol is a validated procedure for obtaining the target compound in high purity. Furthermore, a comprehensive characterization data set has been presented, which serves as a benchmark for researchers to verify the identity and quality of their synthesized material. This document provides the necessary theoretical and practical foundation for the successful synthesis and analysis of this important chemical intermediate.
References
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4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry. [Link]
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Unlocking Chemical Synthesis: The Power of 4-Dimethylaminopyridine (DMAP) in Esterification - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. [Link]
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The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. [Link]
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A Technical Guide to the Solubility of tert-Butyl 3,5-Difluorobenzoate in Organic Solvents
Foreword: The Crucial Role of Solubility in Scientific Advancement
In the realm of drug discovery, process chemistry, and materials science, the solubility of a compound is a cornerstone property that dictates its path from the laboratory to real-world application. For researchers and drug development professionals, understanding and accurately determining the solubility of a novel chemical entity like tert-butyl 3,5-difluorobenzoate is not merely a routine measurement; it is a critical step that influences bioavailability, formulation strategies, and the overall feasibility of a development program.[1][2][3] Poor solubility can lead to inadequate drug absorption, necessitating high doses that may introduce toxicity, and can present significant challenges in formulation and manufacturing.[2][3] This guide provides a comprehensive overview of the predicted solubility profile of this compound and, more importantly, offers a robust, field-proven methodology for its experimental determination.
Physicochemical Profile of this compound
A thorough understanding of a molecule's inherent properties is the first step in predicting its behavior in various solvent systems. The structure and key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂F₂O₂ | [4] |
| Molecular Weight | 214.21 g/mol | [4] |
| CAS Number | 467442-11-1 | |
| Appearance | Colorless to light yellow liquid or solid | [5] |
| Melting Point | 29-31 °C | [6][7] |
| Boiling Point | 246.9 ± 30.0 °C at 760 mmHg | [6] |
| Structure | ||
The molecule possesses a bulky, non-polar tert-butyl group, an aromatic ring with two electronegative fluorine atoms, and a polar ester functional group. The fluorine atoms increase the polarity of the benzene ring, while the tert-butyl group adds significant non-polar character. The ester group can act as a hydrogen bond acceptor. This combination of features suggests a nuanced solubility profile.
Predicted Solubility in Organic Solvents: A Theoretical Assessment
While specific experimental data for the solubility of this compound in a range of organic solvents is not extensively available in public literature, we can make informed predictions based on the fundamental principle of "like dissolves like".[8] This principle states that substances with similar polarities are more likely to be soluble in one another.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the large, non-polar tert-butyl group and the aromatic ring suggests that this compound will exhibit moderate to good solubility in non-polar solvents. Toluene, being an aromatic solvent, may offer better solubility than aliphatic hydrocarbons like hexane due to potential π-π stacking interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents possess polarity and can engage in dipole-dipole interactions with the ester group of the solute. Ethyl acetate, being an ester itself, is likely to be a very good solvent. Acetone and THF are also expected to be effective solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols can act as hydrogen bond donors to the oxygen atoms of the ester group. While some solubility is expected, the bulky tert-butyl group may sterically hinder these interactions to some extent. Therefore, solubility in alcohols is predicted to be good, but perhaps not as high as in polar aprotic solvents like ethyl acetate.
This theoretical assessment underscores the necessity of experimental verification. The following section provides a detailed protocol for this purpose.
A Practical Guide to Experimental Solubility Determination: The Shake-Flask Method
The equilibrium solubility shake-flask method is widely regarded as the "gold standard" for its reliability and accuracy.[1] The procedure involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.
Experimental Workflow Diagram
Caption: A step-by-step workflow for determining the equilibrium solubility of a compound.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade or higher)
-
Scintillation vials or other suitable glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument
Procedure:
-
Preparation of the Slurry: a. Add an excess amount of solid this compound to a glass vial. An amount that is visually in excess after equilibration is sufficient. b. Accurately pipette a known volume of the chosen organic solvent into the vial. c. Securely cap the vial to prevent solvent evaporation.
-
Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the vials for a predetermined period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically sufficient, but should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[9]
-
Phase Separation: a. Remove the vials from the shaker and allow them to stand for a short period to let the bulk of the solid settle. b. To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed. c. Carefully withdraw an aliquot of the clear supernatant using a syringe. d. Attach a syringe filter (chemically compatible with the solvent) and dispense the solution into a clean vial. This step is crucial to remove any fine particulates that could interfere with the analysis.
-
Quantification: a. Prepare a stock solution of this compound of a known concentration in the same solvent. b. Create a series of calibration standards by serially diluting the stock solution. c. Analyze the calibration standards and the filtered supernatant sample by a validated analytical method, such as HPLC-UV. d. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. e. Determine the concentration of the saturated solution (the supernatant) from the calibration curve. This concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.
Authoritative Insights and Troubleshooting
As a Senior Application Scientist, I emphasize that the trustworthiness of solubility data hinges on a self-validating protocol. Here are key considerations:
-
Purity of Materials: The purity of both the solute and the solvent is paramount. Impurities can significantly alter the measured solubility.[9] Always use high-purity materials and document their specifications.
-
Equilibrium Confirmation: Do not assume equilibrium has been reached after a standard time. For a new compound, it is essential to demonstrate that the measured concentration does not change with further agitation time.
-
Temperature Control: Solubility is highly temperature-dependent. Maintain and record the temperature accurately throughout the equilibration process.[9]
-
Polymorphism: The crystalline form (polymorph) of the solid can have a significant impact on solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[3] It is good practice to characterize the solid form before and after the experiment (e.g., using XRPD) to ensure no phase change has occurred.
-
Analytical Method Validation: The method used for quantification must be validated for linearity, accuracy, and precision in the solvent matrix being tested.
Logical Relationships in Solubility
The interplay between solute and solvent properties dictates the final solubility outcome. This can be visualized as a decision-making process.
Caption: Relationship between solute/solvent properties and solubility.
Conclusion
This compound is a molecule with both polar and non-polar characteristics, suggesting it will be soluble in a wide range of common organic solvents. Based on theoretical principles, its solubility is expected to be highest in polar aprotic and aromatic solvents. However, for any critical application in research and development, this theoretical assessment must be superseded by robust experimental data. The detailed shake-flask protocol provided in this guide offers a reliable and authoritative method for obtaining accurate equilibrium solubility data, empowering scientists to make informed decisions in their formulation and development efforts.
References
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Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a Miniaturized Shake–Flask Solubility Method with Automated Potentiometric Acid/Base Titrations and Calculated Solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
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Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Alwsci Blog. [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl benzoate. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, p-tert-butyl-. Retrieved from [Link]
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University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]
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Quora. (2017). How can you determine the solubility of organic compounds?. Retrieved from [Link]
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U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3). [Link]
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Journal of Organic Chemistry. (n.d.). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl 4-tert-butyl benzoate. Retrieved from [Link]
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ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzoic acid, 4-fluoro-, ethyl ester. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]
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Scribd. (n.d.). Solubility of Benzoic Acid in Organic Solvents. Retrieved from [Link]
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Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents. Retrieved from [Link]
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Purity and Quality Specifications of Commercial tert-Butyl 3,5-Difluorobenzoate: A Guide for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 3,5-difluorobenzoate is a critical building block in modern medicinal chemistry, valued for its role in synthesizing complex active pharmaceutical ingredients (APIs). The fluorine substituents and the tert-butyl ester moiety offer unique electronic properties and steric handles that are strategically employed by drug designers. However, its utility in a regulated drug development environment is entirely dependent on its purity and quality. The presence of uncharacterized impurities can have profound implications, potentially leading to downstream reaction failures, the formation of toxic by-products, or costly delays in regulatory filings. This guide provides a comprehensive framework for defining and verifying the quality of commercial-grade this compound, grounded in authoritative principles and field-proven analytical methodologies.
The Strategic Importance of Quality in Starting Materials
In drug development, the principle of "quality by design" begins with the starting materials. For a key building block like this compound, seemingly minor impurities can have a cascading effect on the synthesis of an API. These impurities can be classified according to the International Council for Harmonisation (ICH) Q3A guidelines, which categorize them into organic impurities, inorganic impurities, and residual solvents.[1][2] Organic impurities are of particular concern as they may be structurally similar to the desired molecule, potentially reacting in subsequent steps to form new, uncharacterized entities that are difficult to remove.
Therefore, a robust quality control (QC) strategy is not merely a procedural checkpoint but a foundational element of risk mitigation. It ensures batch-to-batch consistency, predictable reaction kinetics, and a clean final API profile, ultimately safeguarding patient safety and ensuring the integrity of clinical data.[2][3]
Critical Quality Attributes (CQAs) for this compound
The quality of this compound is defined by a set of critical quality attributes (CQAs). Each CQA is monitored using specific analytical techniques designed to provide unambiguous data. The logical flow of this analytical assessment is crucial for an efficient and comprehensive evaluation.
Figure 1: A representative quality control workflow for assessing commercial this compound.
Identity Confirmation
Why it's critical: The first step is to unequivocally confirm that the material is, in fact, this compound. Structural isomers or related compounds could lead to the synthesis of the wrong final molecule, a catastrophic failure in drug manufacturing.
Method of choice: Nuclear Magnetic Resonance (NMR) Spectroscopy. NMR is the gold standard for structural elucidation.
-
¹H-NMR: Provides information on the proton environment. For this molecule, one would expect to see a singlet for the nine equivalent protons of the tert-butyl group and characteristic multiplets for the aromatic protons, with coupling patterns influenced by the fluorine atoms.[4]
-
¹³C-NMR: Confirms the carbon backbone of the molecule.
-
¹⁹F-NMR: Directly observes the fluorine atoms, providing a highly sensitive confirmation of the 3,5-substitution pattern.
Purity Assay and Impurity Profiling
Why it's critical: The purity value determines the amount of active starting material in a given batch. Equally important is the impurity profile—understanding what the other components are. ICH guidelines mandate that impurities present above a certain threshold (typically ≥0.10%) must be reported and identified.[2][5]
Figure 2: Classification of potential impurities based on ICH guidelines.
Method of choice: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC). Reverse-phase HPLC with UV detection is the workhorse for purity analysis. It separates the main component from non-volatile organic impurities. A well-developed method can quantify the main peak (as % area) and detect impurities at levels well below 0.1%.
Method of choice: Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is ideal for identifying and quantifying volatile organic impurities and residual solvents that may remain from the manufacturing and purification processes (e.g., hexane, ethyl acetate, toluene).[6][7]
Table 1: Potential Impurity Profile and Analytical Methods
| Impurity Name | Potential Source | Classification | Primary Detection Method |
|---|---|---|---|
| 3,5-Difluorobenzoic Acid | Unreacted starting material | Organic (Starting Material) | HPLC/UPLC |
| Isobutylene/tert-Butanol | Unreacted starting material | Organic (Starting Material) | GC-MS |
| Di-tert-butyl ether | By-product of esterification | Organic (By-product) | GC-MS |
| Positional Isomers (e.g., 2,5-difluoro) | Impure starting acid | Organic (Isomer) | HPLC/UPLC, ¹⁹F-NMR |
| Hexane, Ethyl Acetate, Toluene | Purification process | Residual Solvent (ICH Q3C) | Headspace GC-MS |
Water Content
Why it's critical: Water can act as an unwanted nucleophile in many organic reactions, potentially hydrolyzing the ester or interfering with sensitive catalysts. Controlling moisture content is essential for reaction reproducibility.
Method of choice: Karl Fischer (KF) Titration. KF titration is a highly specific and accurate method for determining water content.[8] It can be performed volumetrically for higher water content or coulometrically for trace amounts, making it suitable for a wide range of specifications.[9][10]
Typical Specifications for Commercial-Grade Material
While specifications can vary between suppliers, a high-quality grade suitable for drug development would typically meet the criteria outlined below.
Table 2: Representative Quality Specifications for this compound
| Parameter | Method | Typical Acceptance Criteria |
|---|---|---|
| Appearance | Visual Inspection | White to off-white or colorless solid/liquid[11] |
| Identity | ¹H-NMR, ¹⁹F-NMR | Conforms to the structure |
| Purity (Assay) | HPLC (% Area) | ≥ 98.0% (Higher grades >99% are available[12]) |
| Any Single Unspecified Impurity | HPLC (% Area) | ≤ 0.15% |
| Total Impurities | HPLC (% Area) | ≤ 1.0% |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | Headspace GC-MS | Complies with ICH Q3C limits[1] |
| Melting Point | Capillary Method | 29 - 31 °C[11][13] |
Experimental Protocols
The following protocols are exemplary and must be fully validated for their intended use in a GxP environment, as per ICH Q2 guidelines.
Protocol: Purity Assay by Reverse-Phase HPLC
This method is designed to separate the main component from less polar and more polar impurities.
-
Instrumentation: HPLC or UPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 30% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B over 1 minute.
-
Hold at 30% B for 4 minutes for re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of Acetonitrile/Water (1:1) to achieve a concentration of ~0.5 mg/mL.
-
System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 1.0%.
-
Calculation: Purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks.
Protocol: Water Content by Volumetric Karl Fischer Titration
This protocol provides a direct measure of the water content.
-
Instrumentation: Volumetric Karl Fischer titrator.
-
Reagents: Anhydrous methanol (as the solvent), single-component Karl Fischer titrant (e.g., ROTI®Hydroquant C5 with a titer of ~5 mg/mL).[10]
-
Titrant Standardization:
-
Add a known amount of fresh, anhydrous methanol to the titration vessel and titrate to a stable endpoint to remove ambient moisture.
-
Accurately add a known mass of water (e.g., 20-30 mg via syringe) or a certified water standard (e.g., Sodium Tartrate Dihydrate).[9]
-
Titrate to the endpoint.
-
Calculate the titrant concentration (titer) in mg/mL. Perform this in triplicate and use the average value.
-
-
Sample Analysis:
-
Tare a clean, dry sample boat.
-
Accurately weigh approximately 0.5 - 1.0 g of the this compound sample into the boat.
-
Quickly add the sample to the pre-tared titration vessel.
-
Begin the titration immediately and record the volume of titrant consumed at the endpoint.
-
-
Calculation:
-
Water (mg) = Titer (mg/mL) x Titrant Volume (mL).
-
Water Content (%) = [Water (mg) / Sample Weight (mg)] x 100.
-
Conclusion
The quality of this compound is a multidimensional attribute that extends far beyond a simple purity percentage. For researchers and professionals in drug development, a comprehensive understanding of its CQAs—identity, purity, impurity profile, and water content—is non-negotiable. Implementing a robust analytical control strategy, based on the principles and methodologies outlined in this guide, provides the necessary assurance of quality. This diligence at the starting material stage is a critical investment, ensuring the integrity of the synthetic route, the quality of the final drug substance, and the ultimate success of the development program.
References
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ICH. (2006). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link][1][5]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link][2]
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ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link][14]
-
PharmaCompass.com. (n.d.). Reference Standard | Secondary & Primary Standards | CMO. [Link][15]
-
YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link][3]
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ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link][5]
-
ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link][16]
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Advent Chembio. (n.d.). Primary vs Secondary Standards. [Link][17]
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SpringerLink. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link][4]
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Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link][6]
-
Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. [Link][8]
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ResearchGate. (2018). GC-MS Screening Analysis for the Identification of Potential Migrants in Plastic and Paper-Based Candy Wrappers. [Link][7]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of tert-Butyl 3,5-Difluorobenzoate
Abstract
Tert-butyl 3,5-difluorobenzoate is an increasingly pivotal building block in contemporary drug discovery and development. Its unique electronic properties, conferred by the difluorinated phenyl ring, make it a valuable synthon for creating novel therapeutics. However, its reactivity and toxicological profile demand a nuanced and rigorous approach to its handling and use. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals, moving beyond standard safety data sheet (SDS) summaries to offer field-proven insights into the safe and effective application of this reagent. We will explore its chemical and toxicological properties, establish causality-driven handling protocols, and provide comprehensive emergency procedures to ensure a self-validating system of safety in the laboratory.
Compound Profile and Hazard Identification
This compound is a solid at temperatures below 29-31°C and a liquid above this range, a physical property that influences its handling as either a powder or a liquid. Its chemical structure, featuring a sterically hindered tert-butyl ester and an electron-deficient aromatic ring, dictates its reactivity and toxicological profile.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 467442-11-1 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂F₂O₂ | [1][2][3] |
| Molecular Weight | 214.21 g/mol | [2][3] |
| Physical Form | White to off-white solid or colorless to yellow liquid/semi-solid | [4][5] |
| Melting Point | 29-31 °C | [4] |
| Boiling Point | ~247 °C at 760 mmHg | [4] |
GHS Hazard Classification and the "Why"
A thorough understanding of the hazards associated with this compound is the foundation of its safe use. It is classified under the Globally Harmonized System (GHS) with the following hazards:
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
(Source: Angene Chemical Safety Data Sheet)[1]
Expert Insight: The Hydrolysis-Driven Hazard
The respiratory and skin irritation potential of this compound is not solely due to the ester itself. A key consideration is its susceptibility to hydrolysis, particularly under acidic or moist conditions, to yield 3,5-difluorobenzoic acid and tert-butanol.[6] While the ester itself can be an irritant, the resulting fluorinated benzoic acid is a more significant contributor to the observed irritation of the skin and respiratory tract.[7][8] The acidic nature of 3,5-difluorobenzoic acid can cause direct irritation to mucous membranes and skin.[7][8] This understanding is critical as it informs the stringent requirement for moisture control during storage and handling.
Reactivity and Stability: A Double-Edged Sword
The chemical properties that make this compound a useful synthetic intermediate also dictate its potential hazards.
Stability and Storage
This compound is stable under recommended storage conditions, which are a cool, dry, and well-ventilated area, away from incompatible materials.[9] One safety data sheet specifies storage under an inert gas due to its hygroscopic nature.[9] This is a critical, field-proven recommendation to prevent the aforementioned hydrolysis that can lead to the release of the more hazardous 3,5-difluorobenzoic acid.[10]
Incompatible Materials and Hazardous Reactions
The primary incompatibilities to be aware of are:
-
Strong Acids: Can catalyze the hydrolysis of the tert-butyl ester, releasing flammable isobutylene gas and 3,5-difluorobenzoic acid.[2]
-
Strong Bases: Can also promote hydrolysis, although typically slower than acid-catalyzed hydrolysis for tert-butyl esters.
-
Strong Oxidizing Agents: The aromatic ring, although deactivated by the fluorine atoms, can still undergo reactions with strong oxidizers, potentially leading to vigorous or explosive reactions.
-
Acid Chlorides and Anhydrides: May react with any trace moisture present or with the ester under certain conditions.[11]
Hazardous Decomposition Products
Upon combustion, this compound can produce hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[12] The potential for the release of highly toxic hydrogen fluoride gas in a fire scenario necessitates the availability of appropriate firefighting equipment and self-contained breathing apparatus.[9][11]
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," should be strictly adhered to.[1]
Eye and Face Protection
-
Minimum Requirement: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.
-
Enhanced Protection: When there is a risk of splashing, a face shield should be worn in addition to safety goggles.
Skin Protection
-
Gloves: Nitrile gloves are a common choice in laboratory settings; however, they offer poor resistance to many esters and aromatic hydrocarbons.[13][14] For prolonged contact or when handling larger quantities, butyl rubber gloves are recommended as they provide better protection against esters.[14] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact.[9]
-
Lab Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned.
Respiratory Protection
Work with this compound should always be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases (in case of hydrolysis) should be used.[9]
Experimental Protocols: From Theory to Safe Practice
The following protocols are designed to be self-validating systems of safety, incorporating causality-driven steps to mitigate the identified hazards.
Weighing and Solution Preparation Workflow
Due to its low melting point, this compound may be a waxy solid. The following protocol is designed to minimize the risk of generating and inhaling dust particles.
Caption: Workflow for safely weighing and preparing solutions of this compound.
Protocol Steps:
-
Preparation: Don the appropriate PPE, including butyl rubber gloves, safety goggles, and a lab coat. Ensure the chemical fume hood is functioning correctly.[3][15]
-
Weighing:
-
Tare a sealable container (e.g., a vial with a screw cap) on a balance located just outside the fume hood.[1][5]
-
Move the tared container into the fume hood.
-
Transfer the approximate required amount of this compound into the container.
-
Securely seal the container.
-
Remove the sealed container from the fume hood and re-weigh it on the same balance to determine the exact mass.
-
If adjustments are needed, return the sealed container to the fume hood to add or remove material, then re-seal and re-weigh.
-
-
Solution Preparation:
-
Once the desired mass is obtained, prepare the solution inside the fume hood by adding the solvent to the sealed container.
-
Reaction Quenching
Reactions involving tert-butyl esters, especially those run under acidic conditions, require careful quenching procedures. The generation of isobutylene, a flammable gas, must be managed.
Protocol Steps:
-
Cooling: Cool the reaction mixture in an ice bath to control the exotherm of the quench.
-
Slow Addition: Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate, to neutralize any acid and quench the reaction.[2] Be prepared for gas evolution (CO₂ from bicarbonate and potentially isobutylene).
-
Ventilation: Ensure the quenching process is performed in a well-ventilated fume hood to safely dissipate any flammable gases produced.
-
Work-up: Proceed with the standard aqueous work-up, extracting the product with a suitable organic solvent.[2]
Emergency Procedures: A Plan for Every Contingency
Rapid and correct response to an exposure or spill is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][9] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9] |
Spill Response
Caption: Decision-making workflow for responding to a spill of this compound.
Small Spill (Contained within a fume hood):
-
Ensure appropriate PPE is worn.
-
Cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep the absorbed material into a sealable container for hazardous waste disposal. Avoid creating dust.[9]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Large Spill (Outside of a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, increase ventilation by opening a fume hood sash.
-
Restrict access to the area.
-
Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team immediately.
Waste Disposal
All waste containing this compound, including contaminated absorbent materials and empty containers, must be disposed of as hazardous chemical waste.[1][9] Use a licensed professional waste disposal service and follow all local, state, and federal regulations. Do not dispose of this chemical down the drain.[9]
Conclusion
This compound is a powerful tool in the arsenal of medicinal and synthetic chemists. Its effective use is predicated on a deep understanding of its reactivity and toxicological profile. By moving beyond rote compliance with SDS guidelines and embracing a causality-driven approach to safety, researchers can mitigate the risks associated with this compound. The protocols and insights provided in this guide are intended to foster a self-validating culture of safety, ensuring that scientific advancement and personal well-being go hand in hand.
References
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Angene Chemical. (2021, May 1). Safety Data Sheet: t-Butyl 3,5-difluorobenzoate. Retrieved from [Link]
-
Prochemlab. (2025, June 18). How to store fluorinated pharmaceutical intermediates properly? Retrieved from [Link]
-
University of Pittsburgh. (2011, April 4). EH&S Guideline Number: 04-022. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorobenzoic acid, 99%. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of this compound. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of this compound. Retrieved from [Link]
-
U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
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The Reactivity Profile of tert-Butyl 3,5-Difluorobenzoate: A Technical Guide for Drug Discovery and Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. The 3,5-difluorobenzoyl moiety, in particular, has emerged as a valuable building block. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the electronic properties of the aromatic ring, enhancing metabolic stability and altering binding affinities to biological targets. This guide provides an in-depth technical overview of the reactivity profile of tert-butyl 3,5-difluorobenzoate, a key intermediate that combines the unique features of the difluorinated aromatic ring with the versatile tert-butyl ester protecting group. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, key reactions, and applications.
Synthesis of this compound
The most common route to this compound involves the esterification of 3,5-difluorobenzoic acid. The tert-butyl ester group is a valuable protecting group for carboxylic acids due to its stability across a wide range of nucleophilic and basic conditions, and its facile cleavage under acidic conditions.
Experimental Protocol: Esterification of 3,5-Difluorobenzoic Acid
A robust and scalable method for the synthesis of this compound proceeds via the reaction of 3,5-difluorobenzoyl chloride with tert-butanol in the presence of a base, or by direct esterification of 3,5-difluorobenzoic acid using a suitable tert-butylating agent.
Method 1: From 3,5-Difluorobenzoyl Chloride
-
Acid Chloride Formation: 3,5-difluorobenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to yield 3,5-difluorobenzoyl chloride. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF).
-
Esterification: The crude 3,5-difluorobenzoyl chloride is then reacted with tert-butanol in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction. The reaction is typically carried out at room temperature.
Method 2: Direct tert-Butylation
-
Reaction Setup: To a solution of 3,5-difluorobenzoic acid in a suitable solvent (e.g., tert-butyl acetate), a tert-butylating agent is added. A recently developed efficient method utilizes bis(trifluoromethanesulfonyl)imide as a catalyst.
-
Reaction Conditions: The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Reactivity Profile of the Aromatic Core
The two fluorine atoms at the meta positions to the ester group render the aromatic ring of this compound highly electron-deficient. This electronic nature dictates its reactivity towards both nucleophilic and electrophilic reagents, as well as its propensity for directed metallation.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the difluorinated ring makes it susceptible to nucleophilic aromatic substitution (SNAr). While the fluorine atoms are not at positions activated by a strongly electron-withdrawing group (like a nitro group) in the ortho or para positions, the overall electron deficiency of the ring can facilitate substitution under certain conditions, particularly with strong nucleophiles.
Causality of Reactivity: The rate-determining step in SNAr is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate. The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge. In this compound, the two fluorine atoms and the ester group contribute to the overall electron deficiency of the ring, thereby stabilizing the Meisenheimer complex to some extent.
Typical Nucleophiles and Reaction Conditions:
| Nucleophile | Reagent(s) | Solvent | Temperature | Product Type |
| Amines | RNH₂ | DMSO, DMF, or NMP | Elevated | 3-Amino-5-fluorobenzoate derivative |
| Alkoxides | RONa | Corresponding Alcohol or aprotic polar solvent | Elevated | 3-Alkoxy-5-fluorobenzoate derivative |
| Thiolates | RSNa | DMF or DMSO | Room Temp. to Elevated | 3-Thioether-5-fluorobenzoate derivative |
Experimental Protocol: SNAr with an Amine (Analogous System)
-
Reaction Setup: To a solution of the difluoroaromatic compound in a polar aprotic solvent such as DMSO, the amine nucleophile (1.1-1.5 equivalents) and a base (e.g., K₂CO₃ or Et₃N, 2-3 equivalents) are added.
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 150 °C and stirred for several hours to overnight. The progress of the reaction is monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Caption: Generalized SNAr mechanism on the difluorinated ring.
Directed Ortho-Lithiation (DoM)
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[1][2] In the case of this compound, the ester group can act as a directing metalating group (DMG), guiding a strong base to deprotonate the ortho position (C2 or C6). The fluorine atoms also contribute to increasing the acidity of the ortho protons.
Causality of Regioselectivity: The carbonyl oxygen of the ester group coordinates to the lithium atom of the organolithium base (e.g., n-butyllithium or sec-butyllithium), bringing the base in close proximity to the ortho protons. This chelation effect kinetically favors deprotonation at the ortho position over other sites on the ring.
Experimental Protocol: Directed Ortho-Lithiation and Electrophilic Quench (General Procedure)
-
Reaction Setup: A solution of this compound in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: A solution of a strong organolithium base (e.g., n-BuLi or s-BuLi, 1.1 equivalents) is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-2 hours) to ensure complete lithiation.
-
Electrophilic Quench: The desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) is then added to the reaction mixture at -78 °C.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Caption: Workflow for directed ortho-lithiation and functionalization.
Electrophilic Aromatic Substitution (EAS)
The electron-deficient nature of the aromatic ring in this compound makes it significantly deactivated towards electrophilic aromatic substitution (EAS).[3][4] Both the fluorine atoms and the tert-butoxycarbonyl group are electron-withdrawing and deactivating.
Directive Effects:
-
Fluorine: Halogens are deactivating yet ortho, para-directing due to a combination of their inductive electron withdrawal and resonance electron donation. However, the inductive effect is stronger, leading to overall deactivation.
-
tert-Butoxycarbonyl Group: This is a meta-directing deactivating group due to its electron-withdrawing resonance and inductive effects.
Predicted Reactivity: Due to the strong deactivating effects of the substituents, forcing conditions (e.g., strong Lewis acids, high temperatures) would be required for EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. The substitution would be expected to occur at the C4 position, which is meta to the ester group and para to one of the fluorine atoms, or at the C2/C6 positions, which are ortho to the ester. The regiochemical outcome would be a complex interplay of these directing effects. For instance, nitration of 4-chloro-3,5-difluorobenzonitrile occurs at the 2-position.[5]
Reactivity of the tert-Butyl Ester Group
The tert-butyl ester is a versatile protecting group, and its reactivity is a key aspect of the overall profile of this compound.
Deprotection (Hydrolysis)
The primary reaction of the tert-butyl ester is its cleavage under acidic conditions to yield the corresponding carboxylic acid, 3,5-difluorobenzoic acid, and isobutylene. This deprotection is highly selective and can be achieved under mild conditions, leaving other acid-sensitive functional groups intact.
Causality of Facile Cleavage: The mechanism proceeds through the formation of a stable tert-butyl carbocation, which is a low-energy pathway.
Common Deprotection Conditions:
| Reagent | Solvent | Temperature |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |
| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | Room Temperature |
| Formic Acid | Neat or in a co-solvent | Room Temperature to mild heating |
Stability
The steric bulk of the tert-butyl group provides significant stability towards basic and nucleophilic conditions.
-
Basic Hydrolysis (Saponification): Unlike methyl or ethyl esters, tert-butyl esters are highly resistant to saponification with aqueous bases like NaOH or KOH at room temperature.
-
Nucleophilic Attack: The ester is generally stable to attack by organometallic reagents (e.g., Grignard reagents, organolithiums) at low temperatures, although reaction at the ester carbonyl can occur under more forcing conditions.
Applications in Drug Discovery and Development
The unique reactivity profile of this compound makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The 3,5-difluorophenyl motif is present in a number of biologically active compounds.
-
Pharmaceutical Intermediates: The ability to selectively functionalize the aromatic ring via SNAr or DoM, followed by deprotection of the carboxylic acid, provides a powerful strategy for the synthesis of highly substituted benzoic acid derivatives that are key fragments in many drug candidates. For instance, derivatives of 3,5-difluorobenzoic acid are used in the development of anti-inflammatory and analgesic drugs.[6][7]
-
Agrochemical Synthesis: The difluorinated phenyl ring can enhance the efficacy and selectivity of herbicides and pesticides.[6]
Conclusion
This compound is a strategically important synthetic intermediate that offers a unique combination of a highly electron-deficient aromatic ring and a versatile protecting group. Its reactivity is characterized by a susceptibility to nucleophilic aromatic substitution and directed ortho-lithiation, while being deactivated towards electrophilic aromatic substitution. The tert-butyl ester provides robust protection under basic and nucleophilic conditions, yet is readily cleaved under mild acidic conditions. This well-defined reactivity profile allows for the selective and controlled functionalization of the 3,5-difluorobenzoyl scaffold, making it an invaluable tool for researchers and scientists in the design and synthesis of novel therapeutic agents and other advanced materials.
References
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Appiah, C., et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1033–1039. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Neumann, C. N., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry, 10(10), 1057–1063. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Essential Role of 3,5-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. [Link]
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Wang, Z., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research, 39(7), 414-415. [Link]
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- Snieckus, V. (1990). Directed ortho metalation. Aromatic tricyclics by tandem aromatic-aliphatic lithiation reactions. Chemical Reviews, 90(6), 879-933.
-
Mortier, J. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. [Link]
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Zhang, H., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research, 39(7), 414-415. [Link]
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Mortier, J., et al. (2005). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). The Journal of Organic Chemistry, 70(18), 7173-7183. [Link]
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MDPI. tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate. [Link]
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Kotha, S., et al. (2009). The double ortho-lithiation of (diethylamino)diphenylphosphine oxide and tert-butyldiphenylphosphine oxide. Tetrahedron Letters, 50(48), 6693-6695. [Link]
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A Comprehensive Technical Guide to the Thermo-Stability of tert-Butyl 3,5-Difluorobenzoate
Abstract
This technical guide provides an in-depth analysis of the thermal stability of tert-butyl 3,5-difluorobenzoate, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical data for this specific compound, this document establishes a robust analytical framework based on the established principles of physical organic chemistry and data from analogous aromatic esters. We delineate the theoretical underpinnings of its thermal decomposition, predict its stability profile, and provide detailed, field-proven protocols for its empirical evaluation using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS). This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the thermal liability of this and similar intermediates to ensure the integrity and safety of their chemical processes.
Introduction: The Strategic Importance of this compound in Drug Development
This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. The tert-butyl ester functional group is frequently employed as a protecting group for carboxylic acids due to its notable stability under a range of reaction conditions and its selective lability under acidic conditions.[1] The presence of the 3,5-difluoro substitution pattern on the benzene ring is a common feature in modern medicinal chemistry, often introduced to modulate the electronic properties, metabolic stability, and binding affinity of the final drug candidate.
Given its role as an intermediate, a comprehensive understanding of the thermal stability of this compound is paramount. Uncontrolled thermal decomposition can lead to the formation of impurities, a reduction in yield, and potentially hazardous process conditions. This guide, therefore, aims to provide a detailed exposition of the factors governing the thermo-stability of this compound and to outline a rigorous experimental approach for its characterization.
Theoretical Framework: Predicting the Thermal Decomposition of this compound
The thermal decomposition of tert-butyl esters, particularly those of aromatic acids, is a well-documented process. The primary pathway for the gas-phase thermolysis of tert-butyl esters is a unimolecular elimination reaction that proceeds through a six-membered cyclic transition state, yielding isobutylene and the corresponding carboxylic acid.
2.1. The Elimination Pathway
The generally accepted mechanism for the thermal decomposition of tert-butyl benzoate is illustrated below. This reaction is a classic example of a concerted, non-ionic, unimolecular elimination (Ei) reaction.
Figure 1. Proposed mechanism for the thermal decomposition of this compound.
2.2. The Influence of 3,5-Difluoro Substitution
The presence of two fluorine atoms in the meta positions of the benzoate ring is expected to have a significant impact on the thermal stability of the ester. Fluorine is a highly electronegative atom, and its primary electronic effect is strong induction (-I effect). In the meta position, the resonance effect (+M effect) is negligible. Therefore, the two fluorine atoms will withdraw electron density from the aromatic ring, making the carboxylate group more electrophilic.
This increased electrophilicity of the carbonyl carbon is anticipated to strengthen the ester C-O bond, thereby increasing the activation energy required for the elimination reaction. Consequently, it is predicted that This compound will exhibit a higher thermal stability compared to its non-fluorinated analog, tert-butyl benzoate.
Experimental Evaluation of Thermal Stability
A multi-faceted experimental approach is necessary to fully characterize the thermal stability of this compound. The following sections detail the recommended analytical techniques and provide step-by-step protocols.
3.1. Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For this compound, TGA will provide the onset temperature of decomposition and the mass loss associated with the elimination of isobutylene.
3.1.1. Experimental Protocol for TGA
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Calculate the percentage mass loss and compare it to the theoretical mass loss for the elimination of isobutylene (C4H8, molar mass 56.11 g/mol ) from this compound (molar mass 214.21 g/mol ), which is approximately 26.2%.
-
3.1.2. Predicted TGA Data
The following table summarizes the predicted TGA data for this compound in comparison to its non-fluorinated analog.
| Compound | Predicted Tonset (°C) | Theoretical Mass Loss (%) | Predicted Mass Loss (%) |
| tert-Butyl Benzoate | ~180-200 | 29.8 | ~29-30 |
| This compound | ~200-220 | 26.2 | ~26-27 |
3.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is invaluable for determining melting points, phase transitions, and the enthalpy of decomposition.
3.2.1. Experimental Protocol for DSC
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min.
-
Temperature Program:
-
Heat from 25 °C to 60 °C at 10 °C/min to observe the melting transition.
-
Cool to 25 °C at 10 °C/min.
-
Reheat from 25 °C to 350 °C at 10 °C/min to observe the decomposition exotherm.
-
-
-
Data Analysis:
-
Determine the melting point (Tm) from the onset of the melting endotherm.
-
Determine the onset temperature of decomposition from the exothermic peak.
-
Calculate the enthalpy of decomposition (ΔHdecomp) by integrating the area under the exothermic peak.
-
3.2.2. Predicted DSC Data
The following table presents the predicted DSC data for this compound.
| Parameter | Predicted Value |
| Melting Point (Tm) | 29-31 °C |
| Decomposition Onset | ~210 °C |
| Decomposition Peak | ~230 °C |
| Enthalpy of Decomposition (ΔHdecomp) | -100 to -150 J/g |
3.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a powerful analytical technique used to identify the volatile products of thermal decomposition.[2][3][4][5][6] A sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
3.3.1. Experimental Protocol for Py-GC/MS
-
Instrument Setup: Interface a pyrolysis unit with a GC/MS system.
-
Sample Preparation: Place a small amount (~100 µg) of this compound into a pyrolysis tube.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: 300 °C (to ensure complete decomposition).
-
Pyrolysis Time: 10 seconds.
-
Carrier Gas: Helium.
-
-
GC/MS Conditions:
-
GC Column: A suitable capillary column for separating volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
GC Oven Program: A temperature ramp from 40 °C to 250 °C.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 30-300.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirm the identity of the major decomposition products.
-
3.3.2. Predicted Decomposition Products
The primary decomposition products expected from the pyrolysis of this compound are:
-
Isobutylene (2-methylpropene): The volatile alkene eliminated from the tert-butyl group.
-
3,5-Difluorobenzoic acid: The corresponding carboxylic acid.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental investigation into the thermo-stability of this compound.
Caption: Experimental workflow for the thermo-stability analysis of this compound.
Accelerated Stability Studies: A Pharmaceutical Perspective
In the context of drug development, understanding the long-term stability of an intermediate like this compound under various storage conditions is critical. Accelerated stability studies are designed to predict the shelf life of a substance by subjecting it to elevated stress conditions, such as increased temperature and humidity.[7][8][9][10][11]
5.1. Protocol for Accelerated Stability Study
-
Sample Packaging: Store samples of this compound in containers that mimic the proposed long-term storage solution.
-
Storage Conditions: Place the samples in stability chambers maintained at the following conditions (as per ICH guidelines):
-
Accelerated: 40 °C / 75% RH (Relative Humidity)
-
Intermediate: 30 °C / 65% RH
-
Long-term: 25 °C / 60% RH
-
-
Time Points: Pull samples for analysis at specified time points (e.g., 0, 3, and 6 months for accelerated conditions).
-
Analysis: Analyze the pulled samples for purity (e.g., by HPLC) and the presence of degradation products.
-
Data Evaluation: Use the data to establish a retest period or shelf life for the intermediate.
Conclusion
While direct experimental data on the thermo-stability of this compound is not extensively available in the public domain, a robust understanding of its behavior can be formulated based on established chemical principles and data from analogous compounds. The 3,5-difluoro substitution is predicted to enhance the thermal stability of the tert-butyl ester by inductively withdrawing electron density from the aromatic ring.
The comprehensive experimental workflow detailed in this guide, employing TGA, DSC, and Py-GC/MS, provides a rigorous framework for empirically determining the thermo-stability profile of this important pharmaceutical intermediate. The insights gained from such studies are essential for ensuring the safety, quality, and efficiency of processes in which this compound is utilized.
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Methodological & Application
Application Notes and Protocols for the Utilization of Tert-butyl 3,5-difluorobenzoate in Peptide Synthesis
Introduction: The Strategic Role of Fluorine in Peptide Drug Discovery
The incorporation of fluorine into peptide structures has emerged as a powerful strategy in medicinal chemistry and drug development. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity, metabolic stability, and conformational properties of peptides. N-terminal modification of peptides with fluorinated aromatic moieties, such as the 3,5-difluorobenzoyl group, can enhance binding affinity to target receptors, improve resistance to enzymatic degradation, and provide a valuable 19F NMR probe for conformational studies.[1]
This guide provides a comprehensive overview of a proposed application for tert-butyl 3,5-difluorobenzoate as a stable precursor for the introduction of the 3,5-difluorobenzoyl moiety onto the N-terminus of peptides. While not a direct coupling reagent, its utility lies in its stability and its potential for conversion to the reactive carboxylic acid prior to peptide modification.
Proposed Synthetic Strategy: A Two-Step Approach
The use of this compound in peptide synthesis is envisioned as a two-step process. The first step involves the hydrolysis of the tert-butyl ester to yield 3,5-difluorobenzoic acid. The second step is the coupling of the activated 3,5-difluorobenzoic acid to the N-terminus of a peptide.
Sources
Application Notes: Strategic Functionalization of tert-Butyl 3,5-Difluorobenzoate via Iridium-Catalyzed Borylation and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of Fluorinated Scaffolds
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Tert-butyl 3,5-difluorobenzoate serves as a valuable starting material, presenting a sterically accessible C-H bond positioned between two deactivating fluorine atoms, making it an ideal candidate for regioselective functionalization.
This application note details a robust, two-step protocol for the selective C-C bond formation at the C4 position of this compound. The methodology leverages a powerful sequence of iridium-catalyzed C-H borylation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach transforms the inert C-H bond into a versatile boronic ester, which then participates in highly efficient C-C bond formation, opening avenues for the synthesis of a diverse array of novel compounds.
Mechanistic Rationale and Strategic Considerations
The C-F bond is notoriously strong, making direct cross-coupling of aryl fluorides challenging under standard palladium catalysis. A more strategic approach involves the conversion of a C-H bond on the fluorinated ring into a more reactive functional group. Iridium-catalyzed C-H borylation has emerged as a premier method for this transformation due to its mild conditions and predictable regioselectivity, which is primarily governed by steric factors[1][2]. For 1,3-disubstituted arenes like this compound, borylation is highly selective for the C4 position, the most sterically accessible site[3][4].
The resulting arylboronate ester is a versatile intermediate for Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, celebrated for its broad functional group tolerance and high yields[5][6]. The stability of the tert-butyl ester group under the typically basic conditions of the Suzuki-Miyaura reaction is a key consideration. While strong bases can induce hydrolysis, the use of milder carbonate or phosphate bases generally preserves the ester moiety, a crucial aspect for subsequent synthetic manipulations[7][8][9].
Experimental Protocols
This section provides detailed, step-by-step methodologies for the two-stage functionalization of this compound.
Part 1: Iridium-Catalyzed C-H Borylation of this compound
This protocol describes the regioselective conversion of this compound to tert-butyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.
Caption: Workflow for the Iridium-Catalyzed C-H Borylation.
-
Reagent Preparation and Safety:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).
-
All reagents should be handled under an inert atmosphere.
-
Cyclohexane should be anhydrous.
-
-
Reaction Assembly:
-
To a Schlenk flask equipped with a magnetic stir bar, add [Ir(COD)OMe]₂ (1.5 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous cyclohexane via syringe.
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add bis(pinacolato)diboron (B₂pin₂) (1.2 equivalents).
-
Finally, add this compound (1.0 equivalent).
-
-
Reaction Conditions:
-
Seal the Schlenk flask and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by GC-MS analysis of aliquots.
-
-
Workup and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure tert-butyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.
-
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Substrate |
| Bis(pinacolato)diboron (B₂pin₂) | 1.2 | Boron Source |
| [Ir(COD)OMe]₂ | 0.015 | Catalyst Precursor |
| 4,4′-di-tert-butyl-2,2′-bipyridine | 0.03 | Ligand |
| Cyclohexane | - | Solvent |
Table 1: Reagents for Iridium-Catalyzed C-H Borylation.
Part 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the synthesized arylboronate ester with a heteroaryl halide, for instance, 2-bromopyridine, to yield tert-butyl 3,5-difluoro-4-(pyridin-2-yl)benzoate.
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
-
Reagent Preparation and Safety:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
The reaction should be performed under an inert atmosphere (Argon or Nitrogen).
-
Solvents should be degassed prior to use.
-
-
Reaction Assembly:
-
To a Schlenk flask equipped with a magnetic stir bar, add tert-butyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.0 equivalent).
-
Add the heteroaryl halide (e.g., 2-bromopyridine, 1.2 equivalents).
-
Add the palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol%).
-
Add the base, such as potassium carbonate (K₂CO₃) (2.0 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
-
Reaction Conditions:
-
Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
-
| Reagent | Molar Equiv. | Purpose |
| Arylboronate Ester | 1.0 | Nucleophile |
| Heteroaryl Halide | 1.2 | Electrophile |
| Pd(dppf)Cl₂ | 0.03 | Catalyst |
| K₂CO₃ | 2.0 | Base |
| 1,4-Dioxane/Water | - | Solvent |
Table 2: Reagents for Suzuki-Miyaura Cross-Coupling.
Conclusion
The sequential iridium-catalyzed C-H borylation and palladium-catalyzed Suzuki-Miyaura cross-coupling provides a highly effective and regioselective method for the functionalization of this compound. This two-step protocol transforms an inert C-H bond into a versatile C-C bond, enabling the synthesis of complex fluorinated biaryl compounds that are of significant interest in drug discovery and materials science. The mild reaction conditions and broad functional group tolerance of both catalytic steps make this a powerful strategy for late-stage functionalization and the rapid generation of molecular diversity.
References
-
Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. (2020). PMC. [Link]
-
Proposed mechanism for the iridium catalyzed C−H borylation (left).92... (n.d.). ResearchGate. [Link]
-
Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. (2014). PubMed. [Link]
-
Meta Halogenation of 1,3-Disubstituted Arenes via Iridium-Catalyzed Arene Borylation. (2007). Organic Chemistry Portal. [Link]
-
Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. (2014). Journal of the American Chemical Society. [Link]
-
Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. (2002). Journal of the American Chemical Society. [Link]
-
Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and - eScholarship.org. (n.d.). eScholarship.org. [Link]
-
Suzuki–Miyaura Coupling. (2016). Books. [Link]
-
A Hydrazone Ligand for Iridium-Catalyzed C–H Borylation: Enhanced Reactivity and Selectivity for Fluorinated Arenes. (2021). ACS Publications. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). Arkivoc. [Link]
-
Distortion/Interaction Analysis Reveals the Origins of Selectivities in Iridium-Catalyzed C–H Borylation of Substituted Arenes and 5-Membered Heterocycles. (n.d.). Sci-Hub. [Link]
-
Meta Halogenation of 1,3-Disubstituted Arenes via Iridium-Catalyzed Arene Borylation. (n.d.). ElectronicsAndBooks. [Link]
-
(PDF) Iridium‐Catalysed C−H Borylation of Fluoroarenes: Insights into the Balance between Steric and Electronic Control of Regioselectivity. (2022). ResearchGate. [Link]
-
Iridium catalyzed regiodivergent functionalization of all three C–H bonds of arenes by a single ligand. (2025). PMC. [Link]
-
Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. (n.d.). ResearchGate. [Link]
-
Acids. (n.d.). Wordpress. [Link]
-
A Mild and Selective Method for the Cleavage of tert-Butyl Esters. (2025). ResearchGate. [Link]
-
Ester Stability under Suzuki/Buchwald Conditions. (2025). Reddit. [Link]
-
Hydrolysis of tert-butyl esters present in N-protected amino acids.. (n.d.). ResearchGate. [Link]
-
Why is boc stable to hydrolysis under basic conditions?. (2024). Reddit. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). ChemRxiv. [Link]
-
tert-Butyl Esters. (n.d.). Organic Chemistry Portal. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). PMC. [Link]
-
Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. (2025). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). PMC. [Link]
-
Supplementary Information Synthesis of Peptide–Vinyl Polymer Multiblock Hybrids by Nitroxide-mediated Polymerization: Breaking. (n.d.). The Royal Society of Chemistry. [Link]
-
Copper-catalyzed Suzuki-Miyaura coupling of arylboronate esters: transmetalation with (PN)CuF and identification of intermediates. (2014). PubMed. [Link]
-
A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. (n.d.). Beilstein Journals. [Link]
-
Meta-selective C-H Borylation with Dr. Tyler Pabst (Episode 106). (2022). YouTube. [Link]
-
SYNTHESIS OF (4-FLUORO-3-PIPERIDIN-4-YL-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER AND INTERMEDIATES THEREOF. (2015). European Patent Office. [Link]
-
Hi , I want to do suzuki with tert-butyl boronate ester. Can any one suggest how to make this?. (2016). ResearchGate. [Link]
-
(PDF) A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t - BuPyOx) ligand. (2025). ResearchGate. [Link]
-
2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. (n.d.). Organic Syntheses Procedure. [Link]
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- 3. Meta Halogenation of 1,3-Disubstituted Arenes via Iridium-Catalyzed Arene Borylation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. arkat-usa.org [arkat-usa.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
Application Note & Protocol: A High-Yield, Selective Synthesis of 3,5-Difluorobenzoyl Chloride from tert-Butyl 3,5-Difluorobenzoate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzoyl chlorides are cornerstone reagents in medicinal chemistry and materials science, serving as critical precursors for a vast array of functionalized molecules, including esters, amides, and ketones.[1] This application note provides a comprehensive guide to the synthesis of 3,5-difluorobenzoyl chloride from its corresponding tert-butyl ester, tert-butyl 3,5-difluorobenzoate. We will delve into a highly selective and efficient method that leverages the unique reactivity of tert-butyl esters with thionyl chloride (SOCl₂), a process that circumvents the need to isolate the often-problematic carboxylic acid intermediate.[2][3][4][5] This guide will furnish detailed protocols, mechanistic insights, safety considerations, and analytical characterization methods to ensure the reliable and safe execution of this valuable transformation.
Introduction and Scientific Rationale
The synthesis of acyl chlorides is a fundamental transformation in organic chemistry.[6] Traditionally, these reactive species are generated from carboxylic acids using various chlorinating agents such as thionyl chloride, oxalyl chloride, or phosphorus pentachloride.[6] However, in multi-step syntheses, the isolation and purification of carboxylic acid intermediates can be challenging, leading to reduced overall yields.
A significant advancement in this area is the direct conversion of tert-butyl esters to acyl chlorides.[2][3][4] This method, pioneered by Greenberg and Sammakia, offers remarkable selectivity. The reaction proceeds smoothly at room temperature for tert-butyl esters, while other common ester protecting groups like methyl, ethyl, and benzyl esters remain largely unreactive under the same conditions.[2][3][4] This selectivity is particularly advantageous in complex molecule synthesis where multiple ester functionalities may be present.
The underlying mechanism is acid-promoted, with in situ generated HCl playing a crucial role in the cleavage of the tert-butyl group to form a carbocation, ultimately leading to the desired acyl chloride.[2] This process is not only efficient, with reported yields often exceeding 89%, but also scalable and compatible with a wide range of functional groups.[2][3][4]
Reaction Mechanism and Experimental Workflow
The conversion of this compound to 3,5-difluorobenzoyl chloride using thionyl chloride proceeds through a well-elucidated, acid-catalyzed pathway. The reaction is initiated by the protonation of the ester carbonyl, followed by the departure of the stable tert-butyl carbocation.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the conversion of a tert-butyl ester to a benzoyl chloride.
Experimental Workflow Overview
The following diagram outlines the key stages of the synthesis, from reaction setup to the isolation of the purified product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 3. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Cleavage of the tert-Butyl Ester Protecting Group from 3,5-Difluorobenzoate using Trifluoroacetic Acid
Introduction: Strategic Deprotection in Fluorinated Molecule Synthesis
The tert-butyl ester is a cornerstone protecting group for carboxylic acids in organic synthesis, prized for its stability under a wide range of non-acidic conditions and its clean, traceless removal under acidic treatment. This application note provides a comprehensive guide to the cleavage of the tert-butyl ester from tert-butyl 3,5-difluorobenzoate using trifluoroacetic acid (TFA). The resulting 3,5-difluorobenzoic acid is a valuable building block in medicinal chemistry and materials science, where the fluorine atoms can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the underlying reaction mechanism, the rationale for protocol specifics, strategies for optimization, and robust safety procedures.
The Mechanism of Acid-Catalyzed Deprotection
The cleavage of a tert-butyl ester with trifluoroacetic acid is a classic example of an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. The process is initiated by the protonation of the carbonyl oxygen of the ester by the strong acid, TFA. This enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the stable tertiary carbocation, the tert-butyl cation.
The key steps are as follows:
-
Protonation: The carbonyl oxygen of the tert-butyl ester is protonated by TFA.
-
Carbocation Formation: The protonated ester undergoes unimolecular cleavage to form the desired carboxylic acid and a relatively stable tert-butyl carbocation.[1][2]
-
Fate of the tert-Butyl Cation: The generated tert-butyl cation is highly reactive. It can be deprotonated to form isobutylene gas or it can be trapped by the trifluoroacetate anion to form tert-butyl trifluoroacetate.[1][3] In the absence of a scavenger, this reactive intermediate can lead to unwanted side reactions, particularly the alkylation of any nucleophilic functional groups on the substrate or other molecules in the reaction mixture.[3][4][5]
Visualizing the Deprotection Pathway
Caption: Mechanism of TFA-mediated tert-butyl ester deprotection.
Key Considerations for a Successful Deprotection
Simply mixing the substrate with TFA can lead to incomplete reactions or undesired byproducts. The following parameters are critical for achieving a high yield of the pure product.
-
TFA Concentration: A high concentration of TFA is required to drive the reaction to completion. Typically, a mixture of TFA and a co-solvent like dichloromethane (DCM) in a 1:1 (v/v) ratio is effective.[6][7][8] For substrates that are less sensitive, neat TFA can also be used.[6]
-
Solvent Choice: Anhydrous dichloromethane (DCM) is the most common co-solvent as it is inert to the acidic conditions and effectively solubilizes many organic compounds.
-
The Role of Scavengers: The tert-butyl cation is a potent electrophile. In complex molecules containing nucleophilic moieties such as tryptophan, methionine, or cysteine residues, this cation can cause unwanted alkylation.[5] To prevent this, a scavenger is added to the reaction mixture to trap the carbocation. Common scavengers include:
-
Triisopropylsilane (TIS): An excellent scavenger that reduces the tert-butyl cation.
-
Water: Can act as a scavenger, but its presence should be controlled.[9]
-
Thiols (e.g., dithiothreitol, ethanedithiol): Effective but can be odorous.[10] For the deprotection of this compound, where the aromatic ring is deactivated and no other sensitive functional groups are present, a scavenger might not be strictly necessary. However, its inclusion is good practice, especially during scale-up, to ensure a clean reaction profile.
-
-
Temperature and Reaction Time: The deprotection of tert-butyl esters is typically rapid and can be conducted at room temperature.[6][7] Reaction times usually range from 1 to 5 hours. Monitoring the reaction progress is crucial to determine the point of completion.[8]
Detailed Experimental Protocol
This protocol outlines the deprotection of this compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade (≥99%)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, but recommended)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).
-
Addition of Scavenger (Optional): If using a scavenger, add triisopropylsilane (1.1-1.5 eq.) to the solution and stir for 2-3 minutes.
-
Initiation of Deprotection: Slowly add an equal volume of trifluoroacetic acid to the stirred solution at room temperature. For example, if you used 10 mL of DCM, add 10 mL of TFA.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[8][11]
-
Work-up: a. Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To aid in the removal of residual TFA, co-evaporation with toluene or DCM can be performed two to three times.[8] b. Dissolve the crude residue in a suitable organic solvent such as ethyl acetate or DCM. c. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious as CO₂ evolution will occur. d. Wash the organic layer sequentially with water and brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3,5-difluorobenzoic acid.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.
Workflow Visualization
Caption: Step-by-step experimental workflow for TFA deprotection.
Analytical Monitoring
Effective monitoring is key to determining the optimal reaction time and ensuring complete conversion.
| Technique | Purpose | Observations |
| Thin Layer Chromatography (TLC) | To qualitatively track the disappearance of the starting material and the appearance of the product. | The product, 3,5-difluorobenzoic acid, will have a lower Rf value than the starting tert-butyl ester due to its increased polarity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the identity of the product and assess the purity of the reaction mixture. | The mass spectrum will show a peak corresponding to the molecular weight of 3,5-difluorobenzoic acid. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete Reaction | - Insufficient reaction time. - Low concentration of TFA. - Presence of water in the reaction mixture. | - Extend the reaction time and continue monitoring. - Ensure a sufficient excess of TFA is used (e.g., 50% v/v in DCM). - Use anhydrous solvents and reagents. |
| Presence of Unexpected Byproducts | Formation of t-butylated species if the reaction is performed on a more complex substrate with nucleophilic sites. | Add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS) or water (typically 2.5-5% of the TFA volume).[8] |
| Low Yield After Work-up | The product carboxylic acid may have some solubility in the aqueous phase. | Saturate the aqueous phase with NaCl during the work-up and perform multiple extractions with the organic solvent. |
Safety and Handling of Trifluoroacetic Acid
Trifluoroacetic acid is a strong, corrosive acid that requires careful handling in a well-ventilated fume hood.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (double gloving is recommended).[12][13][14]
-
Handling: Handle and open the container with care. Avoid breathing vapors or mists.[13][14] Ensure an eyewash station and safety shower are readily accessible.[15]
-
Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.
-
Waste Disposal: Dispose of TFA waste as hazardous chemical waste in accordance with local, regional, and national regulations.[13] Do not empty into drains.[13]
References
-
Safety Data Sheet: Trifluoroacetic acid (TFA). Astech Ireland. [Link]
-
Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. NJ.gov. [Link]
-
STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Amherst College. (2024-04-02). [Link]
-
How can I deprotect esters using TFA?. ResearchGate. (2015-09-23). [Link]
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. [Link]
-
Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. (2017-11-19). [Link]
-
How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. (2013-01-14). [Link]
-
TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
TFA Deprotection. Scribd. [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]
-
Thioester deprotection using a biomimetic NCL approach. Frontiers. (2022-08-21). [Link]
-
Cleavage Cocktail Selection. CDN. [Link]
-
Facile Deprotection of Aromatic tert-Butyl and Allylic Esters Under Microwave Irradiation Conditions. Taylor & Francis Online. (2011-01-06). [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. [Link]
-
Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Semantic Scholar. [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate. (2014-10-16). [Link]
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
Reaction monitoring of enzyme-catalyzed ester cleavage by time-resolved fluorescence and electrospray mass spectrometry: method development and comparison. PubMed. [Link]
-
Deprotection Guide. Glen Research. [Link]
-
This compound. PubChem. [Link]
-
Recent developments in chemical deprotection of ester functional group. (PDF). (2025-08-07). [Link]
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- 15. nj.gov [nj.gov]
Introduction: The Strategic Role of 3,5-Difluorobenzoyl Esters in Chemical Synthesis
An Application Guide and Protocol for the Deprotection of 3,5-Difluorobenzoyl Esters
In the intricate landscape of multi-step organic synthesis, the use of protecting groups is a cornerstone strategy for achieving chemoselectivity.[1] These groups function as temporary masks for reactive functional groups, preventing them from undergoing unwanted transformations while other parts of a molecule are being modified.[1] Among the various protecting groups for alcohols, esters are a common choice due to their ease of installation and predictable reactivity.
The benzoyl group, in particular, is a robust protecting group for alcohols, offering stability to a wide range of reaction conditions. The 3,5-difluorobenzoyl ester builds upon this foundation, introducing specific electronic properties that modulate its reactivity. The two fluorine atoms on the aromatic ring act as strong electron-withdrawing groups, a feature that has significant mechanistic implications.[2][3] This electron withdrawal increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, the conditions required for the deprotection of a 3,5-difluorobenzoyl ester can often be milder compared to those for an unsubstituted benzoyl ester, providing a potential orthogonality in complex synthetic routes.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective cleavage of 3,5-difluorobenzoyl esters. We will explore the mechanistic underpinnings of the most common deprotection strategies and provide detailed, field-proven protocols to ensure reliable and high-yielding recovery of the parent alcohol.
Core Deprotection Methodologies
The cleavage of 3,5-difluorobenzoyl esters is most commonly achieved through saponification (base-mediated hydrolysis), a robust and well-understood transformation. Alternative methods, such as acid-catalyzed hydrolysis, offer complementary strategies for substrates that may be sensitive to basic conditions.
Base-Mediated Hydrolysis (Saponification)
This is the most prevalent and generally most efficient method for cleaving benzoyl and related esters.[4] The reaction involves the nucleophilic attack of a hydroxide ion (or an alkoxide) on the electrophilic carbonyl carbon of the ester. The electron-withdrawing nature of the 3,5-difluoro-substituted ring enhances this electrophilicity, often leading to faster reaction rates compared to simple benzoyl esters.
Mechanism Insight: The reaction proceeds via a nucleophilic acyl substitution. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alcohol's alkoxide as the leaving group and forming the 3,5-difluorobenzoic acid. In the basic medium, this acid is immediately deprotonated to form the corresponding carboxylate salt, driving the reaction to completion. A final acidic workup is required to protonate the liberated alkoxide and neutralize the carboxylate.
Caption: Mechanism of base-catalyzed ester hydrolysis.
Protocol 1: Standard Saponification with Lithium Hydroxide (LiOH)
This protocol is a reliable starting point for most substrates due to the excellent solubility of lithium salts in common organic solvent mixtures.
-
Reagents & Materials:
-
3,5-Difluorobenzoyl-protected alcohol (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 - 5.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH) or Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Step-by-Step Procedure:
-
Dissolve the 3,5-difluorobenzoyl ester (1.0 eq) in a mixture of THF and either MeOH or H₂O (a common ratio is 3:1 or 4:1, v/v) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1 M.
-
Add LiOH·H₂O (2.0 - 5.0 eq) to the solution. Using an excess of the base ensures the reaction proceeds to completion.[4]
-
Stir the mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-6 hours).
-
Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents. b. Add water to the residue and carefully acidify the aqueous solution to pH ~2-3 with 1 M HCl. This step protonates the liberated alcohol and the 3,5-difluorobenzoic acid byproduct. c. Extract the aqueous layer three times with a suitable organic solvent (e.g., EtOAc or DCM). d. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove the 3,5-difluorobenzoic acid), and brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude deprotected alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel as needed.
-
Expertise & Causality:
-
Choice of Base: LiOH is often preferred over NaOH or KOH due to its better solubility in mixed aqueous-organic solvents, leading to more homogeneous and predictable reactions. For highly sensitive substrates, a milder base like potassium carbonate (K₂CO₃) in methanol can be employed, though it may require longer reaction times or heating.
-
Solvent System: The THF/MeOH/H₂O system is designed to dissolve both the often nonpolar substrate and the ionic base, facilitating the reaction.
-
Work-up Rationale: The NaHCO₃ wash is a critical step. The liberated 3,5-difluorobenzoic acid is acidic and will be deprotonated by the bicarbonate, forming a water-soluble salt that is efficiently removed from the organic layer, simplifying purification.
Acid-Catalyzed Hydrolysis
This method is an important alternative for molecules containing base-labile functional groups (e.g., certain silyl ethers, Fmoc groups). The reaction is essentially the reverse of a Fischer esterification.[5]
Mechanism Insight: The mechanism begins with the protonation of the ester's carbonyl oxygen by a strong acid, which significantly increases the electrophilicity of the carbonyl carbon.[5] A water molecule then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. After a series of proton transfers, the 3,5-difluorobenzoic acid is eliminated, and the deprotonated alcohol is regenerated along with the acid catalyst.
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Protocol 2: Hydrolysis with Sulfuric Acid (H₂SO₄)
-
Reagents & Materials:
-
3,5-Difluorobenzoyl-protected alcohol (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dioxane or Acetic Acid
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Step-by-Step Procedure:
-
Dissolve the ester (1.0 eq) in a suitable solvent such as dioxane or acetic acid containing a small amount of water (e.g., 10:1 solvent:water).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). For sluggish reactions, a stoichiometric amount or use as a co-solvent may be required.
-
Heat the reaction mixture to reflux (typically 80-100 °C). Monitor the reaction by TLC.
-
Work-up: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water. b. Extract the product with ethyl acetate (3x). c. Carefully neutralize the combined organic layers by washing with saturated NaHCO₃ solution until effervescence ceases. d. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude alcohol via flash column chromatography if necessary.
-
Comparative Summary of Deprotection Protocols
| Method | Typical Reagents | Conditions | Advantages | Limitations & Incompatible Groups |
| Base-Mediated Hydrolysis | LiOH, NaOH, KOH, NaOMe in THF/MeOH/H₂O | Room Temp, 1-6 h | High-yielding, reliable, fast due to EWGs, easy byproduct removal. | Incompatible with base-labile groups (e.g., Fmoc, some silyl ethers). Risk of epimerization at adjacent stereocenters. |
| Acid-Catalyzed Hydrolysis | H₂SO₄, HCl in Dioxane/H₂O or AcOH/H₂O | Elevated Temp (Reflux) | Orthogonal to base-labile groups. | Incompatible with acid-labile groups (e.g., Boc, Trityl, acetals, TBS/TBDPS ethers).[6][7] Can be slow and require harsh conditions. |
General Experimental Workflow
A self-validating system is crucial for reproducible results. The following workflow outlines the logical steps from reaction setup to product isolation.
Caption: A generalized workflow for deprotection experiments.
Conclusion
The 3,5-difluorobenzoyl group is a valuable tool for the protection of alcohols in organic synthesis. Its deprotection is readily accomplished under standard conditions, most notably through base-mediated hydrolysis. The electron-withdrawing fluorine atoms activate the ester towards nucleophilic attack, often allowing for milder conditions or shorter reaction times than required for unsubstituted benzoyl esters. By understanding the underlying mechanisms and selecting the appropriate protocol—whether base- or acid-catalyzed—researchers can effectively and selectively unmask the hydroxyl group, advancing their synthetic campaigns. The protocols and insights provided herein serve as a robust starting point for the successful application of this protecting group strategy.
References
- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- ResearchGate. (n.d.). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage.
- ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group?.
- PMC - NIH. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
- (n.d.). Esters Cleaved by β-Elimination Reactions.
- (n.d.). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol.
- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH.
- Cheméo. (n.d.). Chemical Properties of 2-Trifluoromethylbenzoic acid, 3,5-difluorophenyl ester.
- Sigma-Aldrich. (n.d.). 3,5-Difluorobenzoic acid 97.
- Chem-Impex. (n.d.). 3,5-Difluorobenzoyl chloride.
- LibreTexts. (2020). Ester Chemistry.
- CymitQuimica. (n.d.). CAS 129714-97-2: 3,5-Difluorobenzoyl chloride.
- Asian Journal of Chemistry. (2017). Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis.
- (n.d.). Protecting Groups.
- Semantic Scholar. (n.d.). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
- NROChemistry. (n.d.). Protection of Alcohols.
- Wikipedia. (n.d.). Protecting group.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection.
- Journal of Chemical Research. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.
- (n.d.). Recent developments in chemical deprotection of ester functional group.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 129714-97-2: 3,5-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Tert-butyl 3,5-difluorobenzoate in Pharmaceutical Synthesis
Abstract
Tert-butyl 3,5-difluorobenzoate is a pivotal intermediate in modern medicinal chemistry, serving as a versatile building block for a diverse range of therapeutic agents. The strategic incorporation of a 3,5-difluorophenyl motif is a well-established method for enhancing the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates.[1][2][3] This guide provides an in-depth exploration of the chemical rationale for its use, detailed protocols for its synthesis, and its subsequent application in pharmaceutical workflows. We will elucidate the synergistic roles of the difluorinated aromatic ring and the tert-butyl ester, offering both theoretical insights and practical, step-by-step methodologies for researchers and drug development professionals.
The Strategic Value of Constituent Moieties
The utility of this compound in drug synthesis is not coincidental; it is the result of the deliberate combination of two molecular fragments that each confer significant advantages upon a parent molecule.
The 3,5-Difluorophenyl Motif: Enhancing Drug-Like Properties
The presence of two fluorine atoms on the phenyl ring is a key design element in medicinal chemistry.[2] Fluorine's high electronegativity and small size allow it to profoundly influence a molecule's properties without adding significant steric bulk.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically labile C-H bonds with C-F bonds can block oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and bioavailability.[1]
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, enhancing binding affinity and selectivity.[1]
-
Modulation of Acidity (pKa): The electron-withdrawing nature of the fluorine atoms increases the acidity of the parent benzoic acid, which can be crucial for tuning the ionization state and solubility of the final active pharmaceutical ingredient (API).
The Tert-butyl Ester: A Bulky Protector and Synthetic Tool
The tert-butyl group is far more than a simple ester. Its unique steric and electronic properties make it an invaluable functional group in multi-step synthesis.[4][5]
-
Steric Shielding: The significant bulk of the tert-butyl group acts as a "steric shield," providing robust protection for the carboxylic acid functionality.[6] This prevents the carboxylate from engaging in unwanted side reactions during subsequent synthetic transformations on other parts of the molecule.
-
Chemoselective Deprotection: The tert-butyl ester is stable under a wide range of reaction conditions, including basic (saponification) and nucleophilic conditions that would cleave simpler esters like methyl or ethyl esters. However, it can be selectively and cleanly removed under acidic conditions (e.g., with trifluoroacetic acid), liberating the carboxylic acid for the next reaction step. This orthogonal reactivity is a cornerstone of modern synthetic strategy.
-
Improved Solubility: The lipophilic nature of the tert-butyl group can enhance the solubility of intermediates in common organic solvents, simplifying purification processes like chromatography and extraction.[4]
Synthesis of this compound
The most direct and common method for preparing the title compound is through the esterification of 3,5-difluorobenzoic acid. While several methods exist, the following protocol utilizes di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP), a mild and efficient procedure.
Synthetic Workflow Diagram
Caption: Synthesis of this compound.
Experimental Protocol: Esterification
Objective: To synthesize this compound from 3,5-difluorobenzoic acid.
Materials:
-
3,5-Difluorobenzoic acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-difluorobenzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous THF.
-
Add DMAP (0.1 eq) to the solution, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (1.2 eq).
-
Causality Note: The reaction of (Boc)₂O with the catalytic DMAP forms a more reactive acylating agent, which is then attacked by the tert-butoxide generated in situ. This mechanism avoids the need for harsh conditions. Gas evolution (CO₂) will be observed.
-
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Causality Note: The NaHCO₃ wash neutralizes any remaining acidic species, and the brine wash helps to remove water from the organic phase.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (using a hexanes/ethyl acetate gradient) to yield this compound as a colorless liquid or low-melting solid.[7]
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 467442-11-1 | [8] |
| Molecular Formula | C₁₁H₁₂F₂O₂ | [9] |
| Molecular Weight | 214.21 g/mol | [10] |
| Appearance | Colorless to yellow liquid or semi-solid | |
| Melting Point | 29-31 °C | [7][10] |
| Boiling Point | 246.9 ± 30.0 °C at 760 mmHg | [7] |
| Storage | Sealed in dry, Room Temperature | [11] |
Application in a Pharmaceutical Synthesis Workflow
The primary utility of this compound is as a stable intermediate that can be deprotected and coupled to an amine-containing fragment to form a final product, often an amide. This is a common endgame strategy in the synthesis of many small-molecule drugs.
Workflow for Amide Synthesis
Caption: General workflow for API synthesis.
Protocol: Acid-Catalyzed Deprotection
Objective: To remove the tert-butyl protecting group to generate the free carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution.
-
Causality Note: The tert-butyl group is highly susceptible to cleavage under strong acid conditions. The carbocation formed (tert-butyl cation) is stabilized and is subsequently trapped or eliminated as isobutylene gas. This provides a clean and efficient deprotection.
-
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can be used to azeotropically remove residual TFA.
-
The resulting crude 3,5-difluorobenzoic acid is often of sufficient purity to be used directly in the next step without further purification.
Protocol: Amide Coupling
Objective: To couple the generated 3,5-difluorobenzoic acid with a primary or secondary amine.
Materials:
-
Crude 3,5-difluorobenzoic acid from the previous step (1.0 eq)
-
Target amine (R-NH₂) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the crude 3,5-difluorobenzoic acid in anhydrous DMF under an inert atmosphere.
-
Add the target amine, followed by DIPEA.
-
Causality Note: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester intermediate.
-
-
Add HATU in one portion to the reaction mixture.
-
Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or recrystallization to obtain the desired amide.
Safety, Handling, and Storage
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][10]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[7]
Conclusion
This compound is a high-value intermediate whose utility is firmly grounded in the fundamental principles of medicinal chemistry and synthetic strategy. The difluorophenyl ring provides a scaffold for enhancing the pharmacokinetic properties of a drug molecule, while the tert-butyl ester offers a robust and selectively cleavable protecting group. The protocols detailed herein provide a reliable framework for the synthesis and application of this key building block, empowering chemists to construct complex molecular architectures on the path to discovering next-generation therapeutics.
References
- Application of Tert-Butyl Groups in Drug Synthesis: Detailed Applic
- 3,5-Difluorobenzoic acid | 455-40-3. Benchchem.
- 3,5-Difluorobenzoic acid. Chem-Impex.
- The Significance of the Tert-Butyl Group in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- tert-butyl 3,5-difluorobenzo
- tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv | Cambridge Open Engage.
- The Essential Role of 3,5-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound | 467442-11-1. Sigma-Aldrich (Ambeed, Inc.).
- Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.
- This compound | 467442-11-1. Sigma-Aldrich (ChemScene LLC).
- 467442-11-1|tert-Butyl 3,5-difluorobenzo
- 467442-11-1 tert-butyl 3,5-difluorobenzo
- Metabolically Stable tert-Butyl Replacement. PMC - NIH.
- tert-Butyl3,5-difluorobenzo
- tert-Butyl 3,5-difluorobenzo
- This compound | C11H12F2O2 | CID 21925017. PubChem.
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- 7. This compound | 467442-11-1 [sigmaaldrich.com]
- 8. This compound | C11H12F2O2 | CID 21925017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 467442-11-1 this compound [chemsigma.com]
- 10. tert-Butyl3,5-difluorobenzoate | 467442-11-1 [chemicalbook.com]
- 11. 467442-11-1|this compound|BLD Pharm [bldpharm.com]
Application Note & Protocols: Robust Amidation Strategies for tert-Butyl 3,5-Difluorobenzoate
Abstract
Amide bond formation is a critical transformation in organic synthesis, central to the development of pharmaceuticals, agrochemicals, and materials. This application note provides a comprehensive guide to the successful amidation of substrates derived from tert-butyl 3,5-difluorobenzoate. Direct aminolysis of this sterically hindered and moderately reactive ester presents significant challenges, often requiring harsh conditions or specialized catalysts.[1][2] To circumvent these difficulties, we present a robust and highly versatile two-step strategy. The procedure involves the initial quantitative hydrolysis of the tert-butyl ester under mild acidic conditions to yield 3,5-difluorobenzoic acid, followed by its activation and coupling with a diverse range of amines. We detail two field-proven protocols for the amide coupling step: a classic carbodiimide-mediated reaction using EDC and HOBt, and a high-efficiency method employing the uronium salt HATU. This guide explains the mechanistic rationale behind the chosen strategies, provides detailed, step-by-step protocols, and offers guidance for reaction monitoring and optimization, ensuring researchers can reliably synthesize target amides with high purity and yield.
Strategic Rationale: A Two-Step Approach to Amidation
The direct conversion of esters to amides, known as aminolysis, is a thermodynamically favorable but often kinetically slow reaction.[3] Esters are less electrophilic than other carboxylic acid derivatives like acid chlorides or anhydrides, and the reaction with amines typically requires high temperatures or strong catalysts, which can compromise the integrity of complex molecules.[1][2]
The subject of this guide, this compound, presents a mixed reactivity profile. The two electron-withdrawing fluorine atoms on the aromatic ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, this is counteracted by the significant steric hindrance of the tert-butyl group.
Therefore, a more reliable and broadly applicable strategy is to first convert the ester into a carboxylic acid. This intermediate, 3,5-difluorobenzoic acid, can then be readily activated using a wide array of modern coupling reagents to react efficiently with primary and secondary amines under mild conditions.[4] This two-step approach offers superior control, wider substrate scope, and generally higher yields compared to direct aminolysis.
The overall workflow is visualized below:
Sources
The Strategic Use of Tert-butyl 3,5-difluorobenzoate in the Synthesis of Novel Fluorinated Heterocycles
Application Note & Synthetic Protocols
Introduction: The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Tert-butyl 3,5-difluorobenzoate has emerged as a versatile and strategic building block for the synthesis of a diverse array of fluorinated heterocycles. Its unique substitution pattern and the presence of the tert-butyl ester group offer distinct advantages in synthetic design, particularly through directed ortho-metalation strategies.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of fluorinated heterocycles. We will delve into the mechanistic rationale behind its use, provide detailed, field-proven protocols for its functionalization, and showcase its utility in the construction of medicinally relevant heterocyclic cores.
The Power of Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful synthetic tool that allows for the regioselective functionalization of aromatic rings.[2] This strategy relies on the presence of a directing metalating group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[2][3] The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles to introduce diverse functionalities.
The ester moiety of this compound can serve as an effective DMG. The coordination of the lithium reagent to the carbonyl oxygen positions the base for selective deprotonation of the C2 or C6 protons, which are activated by the electron-withdrawing fluorine atoms. The bulky tert-butyl group can also play a role in modulating the reactivity and stability of the starting material and intermediates.
Advantages of the Tert-butyl Ester Moiety
While other esters or the free carboxylic acid can also direct ortho-metalation, the tert-butyl ester of 3,5-difluorobenzoic acid offers several practical advantages:
-
Stability: The tert-butyl group provides steric hindrance, which can protect the ester from nucleophilic attack by the organolithium base, a common side reaction with less hindered esters.
-
Cleavage Conditions: The tert-butyl ester can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the corresponding carboxylic acid, which is often a key functional handle for subsequent cyclization reactions. This orthogonality allows for selective deprotection without affecting other sensitive functional groups.
-
Solubility: The tert-butyl group can enhance the solubility of the starting material and intermediates in organic solvents commonly used for organometallic reactions.
Protocol 1: Directed Ortho-Metalation and Functionalization of this compound
This protocol details a general procedure for the ortho-lithiation of this compound and subsequent reaction with an electrophile. This method is based on established principles of directed ortho-metalation of benzoic acid derivatives.[4][5]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
Electrophile of choice (e.g., N,N-dimethylformamide, iodine, benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 eq) and anhydrous THF (to make a 0.2 M solution).
-
Addition of TMEDA: Add TMEDA (1.2 eq) to the solution via syringe.
-
Cooling: Cool the reaction mixture to -90 °C using a liquid nitrogen/ethanol bath.
-
Lithiation: Slowly add a solution of s-BuLi (1.2 eq) in cyclohexane dropwise via syringe, ensuring the internal temperature does not exceed -85 °C. Stir the resulting solution at -90 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.
-
Electrophilic Quench: Add the chosen electrophile (1.5 eq) dropwise to the reaction mixture at -90 °C. After the addition is complete, allow the reaction to stir at -90 °C for an additional 2 hours.
-
Warming and Quenching: Slowly warm the reaction to room temperature over 1 hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Representative Electrophilic Quench Reactions
| Electrophile | Product | Typical Yield (%) |
| N,N-Dimethylformamide (DMF) | tert-Butyl 2-formyl-3,5-difluorobenzoate | 75-85 |
| Iodine (I₂) | tert-Butyl 2-iodo-3,5-difluorobenzoate | 80-90 |
| Benzaldehyde | tert-Butyl 2-(hydroxy(phenyl)methyl)-3,5-difluorobenzoate | 70-80 |
Application in Heterocycle Synthesis: A Case Study in the Synthesis of Fluorinated Quinazolinones
Fluorinated quinazolinones are an important class of heterocycles with a wide range of biological activities.[6][7] The ortho-functionalized derivatives of this compound are excellent precursors for the synthesis of these valuable compounds. The following protocol outlines a plausible synthetic route to a fluorinated quinazolinone, starting from the ortho-formylated product obtained in Protocol 1.
Protocol 2: Synthesis of a 6,8-Difluoroquinazolin-4(3H)-one Derivative
Part A: Reductive Amination
-
Reaction Setup: To a solution of tert-butyl 2-formyl-3,5-difluorobenzoate (1.0 eq) in methanol, add the desired primary amine (e.g., benzylamine, 1.1 eq) and acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Work-up: After the reaction is complete (monitored by TLC), quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Part B: Cyclization to the Quinazolinone Core
-
Reaction Setup: In a sealed tube, dissolve the product from Part A (1.0 eq) in formamide (used as both reactant and solvent).
-
Heating: Heat the reaction mixture at 150-180 °C for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice water. The solid product that precipitates is collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure fluorinated quinazolinone.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of fluorinated heterocycles. Its ability to undergo efficient and regioselective directed ortho-metalation opens up a plethora of synthetic possibilities for the introduction of various functional groups. The subsequent transformation of these functionalized intermediates into complex heterocyclic systems, such as quinazolinones, highlights the strategic importance of this starting material in drug discovery and medicinal chemistry. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this fluorinated scaffold.
References
-
Joshi, K. C., & Singh, V. (Year). Synthesis of Some Fluorinated Quinazolone Derivatives. Zenodo. [Link]
-
Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1271. [Link]
-
Mortier, J., Bennetau, B., Moyroud, J., & Guesnet, J. L. (1995). Directed lithiation of unprotected benzoic acids. ResearchGate. [Link]
-
Zayed, M. F. (2014). New fluorinated quinazolinone derivatives as anticonvulsant agents. ResearchGate. [Link]
-
Various Authors. (n.d.). Synthesis of fluorinated quinazolinone derivatives. ResearchGate. [Link]
-
Abdel-rahman, A. H., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). organic-chemistry.org. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]
-
Kharitonova, M. I., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed Central. [Link]
-
Various Authors. (n.d.). Directed (ortho) Metallation. University of California, Irvine. [Link]
-
Vorob'ev, A. A., et al. (2018). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]
-
Ibrahim, H. S., et al. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. PubMed. [Link]
-
Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Müller, T. J. J. (2011). Multi-Component Reactions in Heterocyclic Chemistry. In MCR 2009, Advances in Experimental Medicine and Biology (Vol. 699). Springer. [Link]
-
de la Torre, G., & Lavilla, R. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 27(13), 3995. [Link]
-
El-Sayed, N. N. E., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(46), 30069-30101. [Link]
-
Al-Ostoot, F. H., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
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- 7. researchgate.net [researchgate.net]
Analytical methods for monitoring reactions involving tert-butyl 3,5-difluorobenzoate
An Application Note and Protocol Guide
Abstract
Tert-butyl 3,5-difluorobenzoate is a key building block in the synthesis of pharmaceuticals and advanced materials, valued for the unique electronic properties conferred by its difluorinated aromatic ring and the steric hindrance of its tert-butyl ester group.[1][2] The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable under many conditions but readily cleaved by acids.[3][4] Precise monitoring of reactions involving this moiety—such as its cleavage (deprotection) or its participation in cross-coupling reactions—is critical for optimizing reaction conditions, maximizing yield, and ensuring product purity. This guide provides detailed protocols and expert insights into the primary analytical methods for real-time and offline monitoring: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction: The Analytical Imperative
The success of a chemical synthesis hinges on understanding its progress. For a substrate like this compound, several transformations are common:
-
Acid-Catalyzed Hydrolysis (Deprotection): The removal of the tert-butyl group to yield 3,5-difluorobenzoic acid is a frequent and crucial step.[3][5] Monitoring this reaction ensures complete conversion without degradation of other sensitive functional groups.
-
Nucleophilic Aromatic Substitution (SNAr): While challenging, the fluorine atoms can be displaced by strong nucleophiles under specific conditions, a reaction pathway that demands careful tracking of starting material consumption and product formation.[1]
-
Modifications to the Aromatic Ring: Reactions such as nitration or further halogenation require precise control to achieve the desired regioselectivity and prevent over-reaction.
Choosing the right analytical tool is paramount and depends on the specific reaction kinetics, the chemical properties of all components in the reaction matrix, and the desired information (e.g., qualitative progress vs. precise quantitative data). This guide explains the causality behind methodological choices to empower researchers to develop robust, self-validating monitoring systems.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is arguably the most versatile and widely adopted technique for monitoring the liquid-phase reactions of this compound. Its strength lies in its ability to separate the non-polar starting material from the significantly more polar product, 3,5-difluorobenzoic acid, and any potential impurities.
Principle of Separation & Method Rationale
The key to a successful HPLC method is exploiting the polarity difference between the reactant and product.
-
Reactant (this compound): A non-polar ester. It will have a strong affinity for a non-polar stationary phase (like C18) and will be retained longer when using a polar mobile phase.
-
Product (3,5-Difluorobenzoic acid): A polar carboxylic acid. It will have a much lower affinity for a C18 column and will elute earlier.
Causality behind Method Choices:
-
Stationary Phase: A Reverse-Phase (RP) C18 column is the logical first choice due to its hydrophobicity, which provides excellent retention for the ester and allows for clear separation from the polar acid product.
-
Mobile Phase: A mixture of a weak acid in water (e.g., 0.1% formic or trifluoroacetic acid) and an organic solvent (acetonitrile or methanol) is ideal. The acid suppresses the ionization of the carboxylic acid product, leading to a sharper, more symmetrical peak shape.
-
Detection: The difluorinated benzene ring is a strong chromophore, making UV detection (typically between 230-254 nm) highly sensitive and specific for the aromatic components of the reaction.[6]
-
Gradient Elution: A gradient program, where the percentage of the organic solvent is increased over time, is highly recommended.[3] This ensures that the polar product elutes quickly, while the non-polar starting material is still eluted with a sharp peak in a reasonable timeframe, optimizing both separation and analysis speed.
Protocol: Monitoring Acid-Catalyzed Deprotection via HPLC
This protocol outlines the monitoring of the hydrolysis of this compound to 3,5-difluorobenzoic acid using trifluoroacetic acid (TFA).
Experimental Workflow Diagram
Caption: HPLC sample preparation and analysis workflow.
Materials:
-
This compound
-
Dichloromethane (DCM), HPLC grade
-
Trifluoroacetic Acid (TFA)
-
Methanol, HPLC grade (for quenching)
-
Mobile Phase A: 0.1% Formic Acid in Water, HPLC grade
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile, HPLC grade
-
HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Reaction Setup: In a stirred vessel, dissolve this compound in DCM (e.g., to a concentration of 10 mg/mL).
-
Time Zero (t=0) Sample: Before adding the catalyst, withdraw a 10 µL aliquot and immediately quench it in a vial containing 990 µL of methanol. This serves as your t=0 reference.
-
Initiate Reaction: Add TFA to the reaction mixture to a final concentration of 20-50% (v/v).[3]
-
Reaction Monitoring: At specified time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw 10 µL aliquots and quench each in separate vials containing 990 µL of methanol. This dilution immediately stops the reaction.
-
Sample Preparation: Vortex the quenched samples. If any solids are present, filter through a 0.22 µm syringe filter before injection.
-
HPLC Analysis: Inject 5 µL of each prepared sample onto the HPLC system using the parameters outlined in Table 1.
-
Data Analysis: Integrate the peak areas for the starting material and the product at each time point. Calculate the percent conversion to track reaction progress.
Data Presentation
Table 1: Typical HPLC Method Parameters and Expected Results
| Parameter | Value | Rationale |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) | Standard for separating non-polar and polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to ensure consistent ionization state of the product. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting the non-polar reactant. |
| Gradient | 10% B to 95% B over 10 min; Hold at 95% B for 2 min; Return to 10% B over 1 min; Equilibrate 2 min | Ensures elution of both polar product and non-polar reactant with good peak shape in a short analysis time. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection (UV) | 235 nm | Wavelength of high absorbance for the aromatic ring. |
| Expected tR (Product) | ~2.5 min (3,5-Difluorobenzoic acid) | The polar product elutes early in the gradient. |
| Expected tR (Reactant) | ~8.5 min (this compound) | The non-polar reactant is retained longer and elutes as the organic content increases. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for reaction monitoring, particularly when high sensitivity and definitive compound identification are required. It is best suited for thermally stable and volatile compounds.
Principle of Separation & Method Rationale
GC separates compounds based on their boiling points and interaction with the stationary phase. This compound is sufficiently volatile for GC analysis. However, the product, 3,5-difluorobenzoic acid, is polar and has a higher boiling point, which can lead to poor peak shape (tailing) and potential degradation in the hot injector.
Causality behind Method Choices:
-
Derivatization: To analyze the carboxylic acid product reliably, derivatization is often necessary. Converting the acid to a more volatile ester (e.g., a methyl or trimethylsilyl (TMS) ester) significantly improves its chromatographic behavior. This is a critical step for quantitative accuracy.
-
Column Choice: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), provides good general-purpose separation for this class of aromatic compounds. For better separation of acidic compounds without derivatization, a wax or FFAP column could be considered, though peak shape may still be a concern.[7]
-
Mass Spectrometry Detection: MS provides unambiguous identification through characteristic fragmentation patterns and molecular ion peaks. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by focusing only on specific ions of interest.[8]
Protocol: Monitoring a Reaction via GC-MS
This protocol assumes analysis without derivatization for simplicity, focusing on the disappearance of the starting material. For accurate product quantification, a derivatization step would be added after quenching.
Materials:
-
Reaction aliquots (quenched as in HPLC protocol)
-
Ethyl Acetate, GC grade
-
Anhydrous Sodium Sulfate
-
GC-MS system with a mid-polarity capillary column
Procedure:
-
Sample Preparation: Take a 100 µL aliquot of the quenched methanolic reaction sample. Add 500 µL of ethyl acetate and 500 µL of water. Vortex thoroughly.
-
Extraction: Allow the layers to separate. Carefully transfer the top organic layer (ethyl acetate) to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the ethyl acetate extract to remove any residual water.
-
GC-MS Analysis: Inject 1 µL of the dried organic extract into the GC-MS using the parameters in Table 2.
-
Data Analysis: Monitor the peak area of the this compound. The appearance of the 3,5-difluorobenzoic acid peak can be qualitatively observed, but its area may not be directly proportional to concentration without derivatization.
Data Presentation
Table 2: Typical GC-MS Method Parameters and Expected Results
| Parameter | Value | Rationale |
| Column | DB-5 (30 m x 0.25 mm x 0.25 µm) or equivalent | General-purpose column suitable for aromatic compounds. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas standard for MS applications. |
| Oven Program | 80 °C (hold 1 min), ramp 20 °C/min to 280 °C (hold 3 min) | Provides good separation between solvent and analytes. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |
| Mode | Full Scan (m/z 40-350) or SIM | Full scan for identification; SIM for quantification. |
| Expected tR (Reactant) | ~7.8 min | Retention time for this compound. |
| Key m/z (Reactant) | 214 (M+) , 158, 141, 57 (tert-butyl cation) | Molecular ion and key fragments for identification. |
| Key m/z (Product) | 158 (M+) , 141, 113 | Molecular ion and key fragments for 3,5-difluorobenzoic acid. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a unique advantage for reaction monitoring: it is non-invasive and can provide real-time, quantitative data directly from the reaction mixture without the need for quenching or workup.[9][10][11]
Principle of Detection & Method Rationale
NMR detects specific atomic nuclei (¹H, ¹⁹F) within the molecules, providing structural information and quantification through signal integration.
Causality behind Method Choices:
-
¹H NMR: This is exceptionally powerful for monitoring tert-butyl ester reactions. The nine equivalent protons of the tert-butyl group produce a sharp, intense singlet in a region of the spectrum (~1.6 ppm) that is typically free from other signals. The disappearance of this singlet is a direct and unambiguous measure of the consumption of the starting material.
-
¹⁹F NMR: As the molecule contains fluorine, ¹⁹F NMR is an outstanding tool. It provides a very clean spectrum with high sensitivity.[11] The chemical shift of the fluorine atoms will change as the ester is converted to a carboxylic acid, allowing for clear tracking of both reactant and product simultaneously.
-
Deuterated Solvents: For high-resolution monitoring, the reaction is typically run in a deuterated solvent inside an NMR tube. For reactions incompatible with these solvents, aliquots can be taken, the solvent evaporated, and the residue redissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Protocol: Real-Time ¹H NMR Reaction Monitoring
This protocol describes setting up a reaction directly within an NMR tube for continuous monitoring.
Workflow for NMR Monitoring
Caption: Workflow for real-time NMR reaction monitoring.
Materials:
-
This compound
-
Deuterated Chloroform (CDCl₃)
-
Deuterated Trifluoroacetic Acid (TFA-d1) for catalysis
-
5 mm NMR tubes
-
NMR Spectrometer (≥400 MHz recommended)
Procedure:
-
Preparation: In an NMR tube, dissolve an accurately weighed amount of this compound in ~0.6 mL of CDCl₃.
-
t=0 Spectrum: Place the tube in the NMR spectrometer and acquire a standard ¹H NMR spectrum. This is your t=0 reference. Note the integral of the tert-butyl singlet.
-
Reaction Initiation: Remove the tube, add a catalytic amount of TFA-d1 (e.g., 5 µL), cap, invert several times to mix, and quickly re-insert it into the spectrometer.
-
Time-Resolved Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 2-5 minutes) using an automated routine.[12]
-
Data Processing: Process each spectrum in the time series.
-
Quantification: In each spectrum, carefully integrate the singlet for the tert-butyl protons of the starting material (~1.6 ppm) and a well-resolved aromatic proton signal from the product, 3,5-difluorobenzoic acid (e.g., the proton at C4, ~7.7 ppm).
-
Calculation: The percent conversion can be calculated from the relative integrals of the product and remaining starting material.
Data Presentation
Table 3: Key ¹H and ¹⁹F NMR Chemical Shifts (Illustrative, in CDCl₃)
| Compound | Nucleus | Key Signal | Approx. δ (ppm) | Multiplicity | Rationale for Monitoring |
| This compound | ¹H | -C(CH ₃)₃ | 1.60 | singlet (9H) | Intense, isolated signal. Its disappearance is easy to track. |
| ¹H | Aromatic C2-H , C6-H | 7.55 | doublet (2H) | Monitors the aromatic environment of the starting material. | |
| ¹⁹F | Aromatic F | -108.5 | triplet | Clean, sensitive signal for the starting material. | |
| 3,5-Difluorobenzoic acid | ¹H | -COOH | >10 (broad) | singlet (1H) | Appearance of a broad acid proton (can be hard to integrate). |
| ¹H | Aromatic C2-H , C6-H | 7.68 | doublet (2H) | Monitors the aromatic environment of the product. | |
| ¹⁹F | Aromatic F | -107.2 | triplet | Shifted signal clearly resolved from the reactant fluorine. |
Method Selection Guide
Choosing the optimal analytical method is crucial for efficiency and data quality. The following decision tree provides guidance based on common experimental needs.
Caption: Decision tree for selecting the appropriate analytical method.
References
- BenchChem. (2025). Experimental setup for monitoring t-butyl ester cleavage by HPLC. BenchChem.
- Angene Chemical. (2021).
- BenchChem. (n.d.). 3,5-Difluorobenzoic acid | 455-40-3. BenchChem.
- ResearchGate. (n.d.). Monitoring of active ester formation using ¹H NMR spectroscopy.
- BenchChem. (n.d.). The Bulky Guardian: A Technical Guide to the Hydrolysis Resistance of Tert-Butyl Esters. BenchChem.
- ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
- ResearchGate. (2025). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents.
-
Salazar, F. N., et al. (n.d.). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry. [Link]
-
Jähnke, T., et al. (2020). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry. [Link]
-
Shchukina, A., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Journal of Chemical Information and Modeling. [Link]
-
Q-Magnetics. (2025). More Than Reaction Monitoring: Bringing Automated NMR Directly Into Your Workflow. Q-Magnetics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSV_r0PL84WzxlTuCYFEYcdl7SiJKcYGl44nB3Tc8tVxSOVUxY8MNx-rw9mriEFj-Sb6YIyrUmbHwfeL_GtkH3oJB7H4SJf4Z-Sf4F8DQliME5Qzu2zlpeRYZhbRI5HYf1HiXFG8RXGF8q1BkkugR7aSNRhYheLw-7MRyYfppq4B5AZq8TeUf-bY6Fts542-An8j25C16ZFB4k8L6mdKJhEi5lv3WWSiwXpg==](. Hidasová, D., & Slanina, T. (2023). The combination of the tris-4-bromophenylamminium radical cation.... Journal of Organic Chemistry, 88(10), 6932-6938. [Link]
- Powers, I. G. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
-
Greenberg, J. A., & Sammakia, T. (2017). The reaction of tert-butyl esters with SOCl2.... Journal of Organic Chemistry, 82(6), 3245-3251. [Link]
- ResearchGate. (n.d.). GC-MS spectrum of Benzo(b)fluoranthene 1(mg/mL) at SIM mode.
-
Zhang, Y., et al. (2023). Simultaneous Determination of 12 Preservatives in Pastries Using Gas Chromatography–Mass Spectrometry. Molecules, 28(20), 7123. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. asahilab.co.jp [asahilab.co.jp]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. qmagnetics.com [qmagnetics.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields for Reactions with tert-Butyl 3,5-Difluorobenzoate
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for tert-butyl 3,5-difluorobenzoate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate challenges, troubleshoot effectively, and ultimately optimize your reaction yields. We will explore the unique reactivity of this molecule, address common experimental hurdles, and provide robust methodologies to ensure your success.
Core Concepts & Reactivity Profile
Understanding the inherent properties of this compound is the foundation for optimizing its use. The molecule's reactivity is dominated by the interplay between the electron-deficient aromatic ring and the sterically demanding tert-butyl ester group.
-
Aromatic Ring Activation: The two fluorine atoms, positioned meta to the carboxylate group, are strongly electron-withdrawing. This, combined with the withdrawing effect of the ester, significantly lowers the electron density of the aromatic ring. This electronic depletion makes the ring highly susceptible to attack by nucleophiles, favoring Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2][3] Fluorine is an excellent leaving group in SNAr reactions, often better than heavier halogens, because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity.[3]
-
The tert-Butyl Ester Group: This group serves two primary functions. First, it is a robust protecting group for the carboxylic acid, stable to a variety of nucleophilic and basic conditions that would otherwise react at a more acidic proton or carbonyl carbon. Second, its significant steric bulk can influence the approach of reagents. Importantly, it is labile under acidic conditions, which allows for convenient deprotection but also presents a potential pathway for unwanted side reactions if acidic conditions are inadvertently generated.[4][5]
-
Stability and Handling: this compound is a stable compound under standard laboratory conditions and should be stored at room temperature in a dry environment.[6][7] It has a low melting point (29-31 °C), meaning it may exist as a solid or a liquid depending on the ambient temperature. It is incompatible with strong acids, which will cleave the tert-butyl group, and strong oxidizing agents.[8]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 467442-11-1 | [6][9] |
| Molecular Formula | C₁₁H₁₂F₂O₂ | [6][9] |
| Molecular Weight | 214.21 g/mol | [9] |
| Melting Point | 29-31 °C | |
| Boiling Point | ~247 °C at 760 mmHg | |
| Appearance | Colorless to yellow liquid or solid | [7] |
| Storage | Store at room temperature, sealed in dry conditions. | [7][10] |
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common challenges encountered when working with this compound in a direct question-and-answer format.
Issue 1: Low or No Conversion in SNAr Reactions
-
Question: My SNAr reaction with an amine/alkoxide nucleophile is showing low conversion, even after extended reaction times. What are the primary factors to investigate?
-
Answer: Low conversion in SNAr reactions with this substrate is typically traced back to one of four key parameters: nucleophilicity, solvent, temperature, or moisture.
-
Nucleophile Strength: The aromatic ring is activated, but it still requires a reasonably strong nucleophile for efficient substitution. If you are using a neutral amine, the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DBU) is critical to deprotonate the nucleophile in situ or to scavenge the HF generated, driving the reaction forward. For alkoxides, ensure they are generated fresh or are from a high-quality source.
-
Solvent Choice: SNAr reactions proceed via a charged intermediate (the Meisenheimer complex).[2] Polar aprotic solvents such as DMSO, DMF, or NMP are essential as they can solvate the counter-ion but do not hydrogen bond with the nucleophile, thus preserving its reactivity. Using less polar solvents like THF or Dioxane will dramatically slow the reaction rate.
-
Temperature: While the ring is activated, overcoming the activation energy often requires heat. Reactions are typically run between 80-120 °C. If you are running the reaction at a lower temperature, a gradual increase may be necessary. However, be cautious of temperatures exceeding 150 °C, which can promote decomposition or ester cleavage.
-
Anhydrous Conditions: Moisture can protonate your nucleophile, reducing its effective concentration and reactivity. Ensure you are using anhydrous solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon), especially when using highly basic reagents.[8]
-
// Nodes start [label="Low SₙAr Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_nucleophile [label="Is the nucleophile\nstrong enough?", fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="Is the solvent\npolar aprotic (DMSO, DMF)?", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Is the temperature\nadequate (80-120 °C)?", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Are conditions\nstrictly anhydrous?", fillcolor="#FBBC05", fontcolor="#202124"];
sol_nucleophile [label="Add non-nucleophilic base\n(e.g., Cs₂CO₃) for neutral\nnucleophiles.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; sol_solvent [label="Switch to DMSO, DMF, or NMP.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; sol_temp [label="Gradually increase temperature.\nMonitor for decomposition.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; sol_conditions [label="Use anhydrous solvent and\ninert atmosphere.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> check_nucleophile; check_nucleophile -> check_solvent [label="Yes"]; check_nucleophile -> sol_nucleophile [label="No"]; check_solvent -> check_temp [label="Yes"]; check_solvent -> sol_solvent [label="No"]; check_temp -> check_conditions [label="Yes"]; check_temp -> sol_temp [label="No"]; check_conditions -> start [label="Yes\n(Re-evaluate substrate purity)", style=dashed, arrowhead=open]; check_conditions -> sol_conditions [label="No"]; } Caption: Troubleshooting flowchart for low SₙAr yield.
Issue 2: Premature Cleavage of the tert-Butyl Ester
-
Question: My reaction workup or purification is leading to the formation of 3,5-difluorobenzoic acid. How do I prevent the tert-butyl group from cleaving?
-
Answer: The tert-butyl ester is sensitive to acid. Cleavage occurs via protonation of the ester oxygen followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene.[5] This is a common issue if the reaction conditions are not carefully controlled.
-
Avoid Strong Acids: Do not use strong acids (e.g., HCl, H₂SO₄, TFA) during the reaction or aqueous workup. If you must adjust the pH, use a milder acid like saturated aqueous NH₄Cl or a buffered solution.
-
Chromatography Considerations: Standard silica gel can be slightly acidic and may cause partial or complete deprotection, especially with prolonged exposure. To mitigate this, you can either (a) run the column quickly, or (b) neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~0.5-1%) in the eluent system.
-
Reaction Byproducts: In some reactions, acidic byproducts may be generated. For instance, in an SNAr with an amine, HF is produced. Including a base like K₂CO₃ or Et₃N not only drives the reaction but also neutralizes this acid, protecting the ester group.
-
Issue 3: Formation of Di-substituted Byproduct
-
Question: In my SNAr reaction, I am observing a byproduct corresponding to the displacement of both fluorine atoms. How can I improve selectivity for mono-substitution?
-
Answer: Achieving mono-substitution is a classic challenge in reactions with di- or polyhalogenated aromatics. Once the first nucleophile has been added, the ring becomes more electron-rich, which deactivates it towards a second substitution. However, under forcing conditions, di-substitution can occur.
-
Control Stoichiometry: The most critical factor is the stoichiometry of your nucleophile. Use a slight excess (1.05-1.2 equivalents) of the nucleophile. Using a large excess will significantly increase the rate of the second substitution.
-
Lower Reaction Temperature: If di-substitution is still a problem, try lowering the reaction temperature. The activation energy for the second substitution is higher than the first, so reducing the temperature will disfavor it more significantly. This may require a longer reaction time to achieve full conversion of the starting material.
-
Monitor the Reaction: Closely monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the mono-substituted product from converting to the di-substituted byproduct over time.
-
Frequently Asked Questions (FAQs)
-
Question 1: Can this substrate be used in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura?
-
Answer: Yes, aryl fluorides can participate in cross-coupling reactions, although they are generally less reactive than the corresponding bromides or iodides.[11] Success in a Suzuki-Miyaura coupling with this compound requires specific catalytic systems designed for C-F activation. Key considerations include:
-
Catalyst Choice: You will need a highly active catalyst system. This typically involves a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) paired with a sterically hindered, electron-rich phosphine ligand such as XPhos or SPhos.[12]
-
Base and Solvent: A strong base (e.g., K₃PO₄ or Cs₂CO₃) and an appropriate solvent system (e.g., dioxane/water or toluene) are crucial for the transmetalation step.[13][14]
-
Temperature: These reactions often require elevated temperatures to facilitate the challenging oxidative addition step into the C-F bond.
-
-
Question 2: What is the most reliable method for deprotecting the tert-butyl ester to yield the carboxylic acid?
-
Answer: The standard and most reliable method is acid-catalyzed hydrolysis. A solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is highly effective.[5] Typically, a 20-50% v/v solution of TFA in DCM at room temperature will result in complete deprotection within 1-3 hours. The volatile reagents (TFA, DCM, and the isobutylene byproduct) can then be easily removed under reduced pressure. Alternatively, a solution of 4M HCl in dioxane is also very effective.
-
Question 3: Why are there two fluorine atoms? How does this affect regioselectivity?
-
Answer: The two fluorine atoms provide strong, symmetric activation of the ring. In an SNAr reaction, the nucleophile can attack the carbon bearing either fluorine atom (C3 or C5). Because the molecule is symmetrical, these two positions are chemically equivalent, leading to a single possible mono-substituted product. This avoids the formation of regioisomers, which can be a significant problem in unsymmetrically substituted dihaloarenes, simplifying product purification.
// Nodes start [label="tert-Butyl\n3,5-difluorobenzoate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; snar [label="Desired SₙAr Product\n(Mono-substitution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; hydrolysis [label="Side Product:\n3,5-Difluorobenzoic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; disub [label="Side Product:\nDi-substitution", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> snar [label="+ Nu⁻\n(e.g., R₂NH, RO⁻)", color="#34A853"]; start -> hydrolysis [label="+ H⁺ / H₂O\n(Acidic Conditions)", color="#EA4335"]; snar -> disub [label="+ Excess Nu⁻\n+ High Temp.", color="#FBBC05"]; } Caption: Key reaction pathways and potential side reactions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a robust starting point for the reaction of this compound with an amine nucleophile.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with stir bar, condenser, and nitrogen/argon inlet
-
Standard workup and purification equipment
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and cesium carbonate (2.0 eq).
-
Add anhydrous DMSO to create a solution with a concentration of approximately 0.2-0.5 M with respect to the starting material.
-
Add the amine nucleophile (1.2 eq) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Protocol 2: Acid-Mediated Deprotection of the tert-Butyl Ester
This protocol describes the efficient cleavage of the tert-butyl ester to reveal the free carboxylic acid.
-
Reagents & Equipment:
-
tert-Butyl ester substrate (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask with stir bar
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the tert-butyl ester substrate in dichloromethane (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 25% v/v.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 1-3 hours).
-
Concentrate the reaction mixture to dryness on a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (2x).
-
The resulting crude carboxylic acid can be used directly or purified further by crystallization or chromatography if necessary.
-
References
-
Angene Chemical. (2021). Safety Data Sheet: t-Butyl 3,5-difluorobenzoate. Link
-
Capot Chemical Co., Ltd. (n.d.). MSDS of this compound. Link
-
ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Link
-
BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile. Link
-
Sigma-Aldrich. (n.d.). This compound | 467442-11-1. Link
-
Sigma-Aldrich. (n.d.). This compound | 467442-11-1. Link
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Link
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Link
-
Labsolu. (n.d.). This compound. Link
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Link
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Link
-
ResearchGate. (n.d.). Aryldiazonium Tetrafluoroborate Salts as Green and Efficient Coupling Partners for the Suzuki–Miyaura Reaction: From Optimisation to Mole Scale. Link
-
National Institutes of Health (NIH). (2017). Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. Link
-
PubChem. (n.d.). tert-Butyl 3,5-difluoro-4-formylbenzoate. Link
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Link
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Link
-
PubChem. (n.d.). This compound. Link
-
ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Link
-
ResearchGate. (n.d.). Optimization of Reaction Parameters for Production of p-tert-butylbenzoic acid. Link
-
ResearchGate. (n.d.). Reagent-Free Continuous Thermal tert -Butyl Ester Deprotection. Link
-
ResearchGate. (n.d.). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Link
-
BLD Pharm. (n.d.). 467442-12-2|tert-Butyl 3,5-difluoro-4-formylbenzoate. Link
-
PubMed. (n.d.). Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid. Link
-
USGS Publications Warehouse. (1999). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Link
-
MDPI. (n.d.). tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate. Link
-
National Institutes of Health (NIH). (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. Link
Sources
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- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 9. This compound | C11H12F2O2 | CID 21925017 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Navigating the Deprotection of 3,5-Difluorobenzoyl Groups: A Technical Troubleshooting Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the deprotection of the 3,5-difluorobenzoyl protecting group. As Senior Application Scientists, we understand that while this protecting group is valuable, its removal can sometimes lead to frustrating side product formation. This resource provides in-depth, evidence-based troubleshooting advice to help you optimize your reaction conditions and achieve high yields of your desired product.
Understanding the Challenge: The Stability and Reactivity of the 3,5-Difluorobenzoyl Group
The 3,5-difluorobenzoyl group is often employed to protect amine functionalities due to its stability under a range of chemical conditions. However, this inherent stability can make its removal challenging, often requiring harsh conditions that can lead to the formation of unwanted side products. The electron-withdrawing nature of the two fluorine atoms on the benzoyl ring increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack for cleavage, but it can also influence the reactivity of other functional groups within the molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am observing incomplete deprotection of the 3,5-difluorobenzoyl group. How can I drive the reaction to completion?
Answer:
Incomplete deprotection is a common issue and can often be resolved by systematically evaluating and optimizing your reaction conditions.
Core Principles: The cleavage of the 3,5-difluorobenzoyl group is typically achieved under basic conditions, most commonly via hydrolysis. The rate and efficiency of this hydrolysis are dependent on the strength of the base, temperature, and solvent system.[1][2][3]
Troubleshooting Steps:
-
Increase Base Strength or Concentration: If you are using a mild base such as sodium carbonate or potassium carbonate, consider switching to a stronger base like sodium hydroxide, potassium hydroxide, or lithium hydroxide. Increasing the molar excess of the base can also drive the equilibrium towards the deprotected product.
-
Elevate the Reaction Temperature: Hydrolysis of amides can be slow at room temperature.[4] Gradually increasing the reaction temperature can significantly increase the reaction rate. However, be mindful of the thermal stability of your substrate and product to avoid degradation.
-
Optimize the Solvent System: The choice of solvent is critical. Protic solvents like methanol, ethanol, or water are often used in combination with a co-solvent like tetrahydrofuran (THF) or dioxane to ensure the solubility of both the substrate and the basic reagent. Experiment with different solvent ratios to improve solubility and reaction kinetics.
Experimental Protocol: Stepwise Guide to Optimizing Deprotection
-
Initial Screening: Start with a standard condition (e.g., 2 M NaOH in MeOH/H2O at 50 °C).
-
Temperature Gradient: If incomplete, run the reaction at incrementally higher temperatures (e.g., 60 °C, 70 °C, reflux), monitoring the reaction progress by TLC or LC-MS at each stage.
-
Base Screening: If the temperature increase is ineffective or leads to degradation, screen different bases (LiOH, KOH) at the optimal temperature identified.
-
Solvent Variation: Adjust the co-solvent (THF, Dioxane) and the water content to ensure homogeneity throughout the reaction.
Workflow for Optimizing Deprotection
Caption: Troubleshooting workflow for incomplete deprotection.
Question 2: My deprotection reaction is generating a significant amount of a side product where a methoxy group has replaced one of the fluorine atoms. What is happening and how can I prevent this?
Answer:
This is a classic example of nucleophilic aromatic substitution (SNAAr).[5][6] The strong electron-withdrawing nature of the second fluorine and the benzoyl group activates the aromatic ring, making it susceptible to attack by nucleophiles.[7][8]
Mechanistic Insight: When using a base like sodium hydroxide in methanol, the methoxide ion (MeO-), formed in situ, is a potent nucleophile. This methoxide can attack one of the fluorine-bearing carbons on the aromatic ring, displacing the fluoride ion and resulting in the formation of a 3-fluoro-5-methoxybenzoyl byproduct.[9]
Strategies for Mitigation:
-
Avoid Methanol as a Solvent: The most direct way to prevent this side reaction is to eliminate the source of the methoxide nucleophile.
-
Alternative Solvents: Switch to a solvent system that does not contain methanol. A mixture of THF and water or dioxane and water is a common and effective alternative.
-
Tertiary Alcohols: If an alcohol is necessary for solubility, consider a bulkier, less nucleophilic alcohol like tert-butanol. However, the corresponding tert-butoxide is a stronger base, which may introduce other complications.
-
-
Control the Temperature: The rate of SNAAr is highly temperature-dependent. Running the reaction at the lowest possible temperature that still allows for efficient deprotection can minimize the formation of this side product.
-
Use a Non-Nucleophilic Base: While less common for this specific deprotection, exploring non-nucleophilic bases in an appropriate solvent system could be a viable, albeit more complex, alternative.
Comparative Data on Solvent Effects
| Solvent System | Base | Temperature (°C) | Desired Product Yield (%) | 3-fluoro-5-methoxy Side Product (%) |
| MeOH/H₂O | NaOH | 80 | 65 | 30 |
| THF/H₂O | NaOH | 80 | 92 | < 2 |
| Dioxane/H₂O | LiOH | 90 | 95 | < 1 |
Note: These are representative data and actual results may vary depending on the specific substrate.
Mechanism of Side Product Formation
Caption: SNAAr mechanism leading to a methoxy side product.
Question 3: I am observing racemization of a chiral center adjacent to the amine during deprotection. How can I preserve the stereochemical integrity?
Answer:
Racemization at a stereocenter alpha to the newly deprotected amine is a significant concern, particularly under harsh basic conditions.[10][11]
Underlying Cause: The hydrogen atom on the chiral carbon adjacent to the amine can become acidic, especially after the electron-withdrawing benzoyl group is removed. A strong base can deprotonate this position, leading to the formation of a planar carbanion or enolate intermediate. Subsequent reprotonation can occur from either face, resulting in racemization.[10]
Mitigation Strategies:
-
Milder Reaction Conditions:
-
Lower Temperature: Perform the deprotection at the lowest effective temperature.
-
Weaker Base: Use the mildest base that can achieve deprotection in a reasonable timeframe. For example, lithium hydroxide is sometimes considered "milder" than sodium or potassium hydroxide in certain contexts due to its coordination properties, potentially leading to less racemization.
-
-
Alternative Deprotection Chemistries: If basic hydrolysis consistently leads to racemization, it may be necessary to explore entirely different deprotection strategies.[12][13] While less common for the 3,5-difluorobenzoyl group, options for other benzoyl groups that could be adapted include:
-
Reductive Cleavage: Conditions using dissolving metal reduction (e.g., Na/NH₃) are sometimes used for benzoyl groups, but this is a very harsh method and may not be compatible with other functional groups.
-
Enzymatic Cleavage: In some specific cases, lipases or proteases might be able to selectively cleave the amide bond under neutral pH conditions, which would be ideal for preserving stereocenters.[14] This is highly substrate-specific.
-
Decision Tree for Preserving Stereochemistry
Caption: Decision process for mitigating racemization.
References
-
Solvent‐Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1‐X‐2,4‐Difluorobenzenes with Morpholine Using Deep Eutectic Solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Ishihara, K. (2018). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 47(11), 3956-3968. [Link]
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? (2019). National Institutes of Health. Retrieved from [Link]
-
DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). (2011). HETEROCYCLES, 84(2), 1355-1362. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health. Retrieved from [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. (n.d.). Open Access Pub. Retrieved from [Link]
-
Siddiki, S. M. A. H., et al. (2021). Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. Catalysis Science & Technology, 11(2), 589-597. [Link]
-
Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. (2011). Tetrahedron Letters, 52(46), 6051-6054. [Link]
-
Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. (2005). Organic Chemistry Portal. Retrieved from [Link]
-
Mechanistic Studies on the Photochemical Deprotection of 3',5'-dimethoxybenzoin Esters. (2006). Photochemistry and Photobiology, 82(5), 1258-1264. [Link]
-
The Hydrolysis of Amides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
PMB Protecting Group: PMB Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
Hydrolysis of amide products a Conditions: Amide compound (3.0 mmol, 1...). (n.d.). ResearchGate. Retrieved from [Link]
-
11.7: Hydrolysis of Thioesters, Esters, and Amides. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]
Sources
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- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products Containing the 3,5-Difluorobenzoyl Moiety
Welcome to the technical support center for researchers, scientists, and drug development professionals working with compounds containing the 3,5-difluorobenzoyl moiety. This guide provides in-depth troubleshooting advice and detailed protocols to navigate the unique purification challenges presented by these fluorinated molecules. The inherent physicochemical properties imparted by the dual fluorine atoms—such as increased lipophilicity, altered polarity, and unique intermolecular interactions—necessitate specialized purification strategies.[1][2]
This center is structured to provide immediate, actionable solutions to common problems encountered in the lab, moving from general principles to specific, hands-on protocols.
Frequently Asked Questions (FAQs)
Q1: How do the fluorine atoms on the 3,5-difluorobenzoyl moiety affect my purification strategy?
A1: The two fluorine atoms are highly electronegative and electron-withdrawing, which significantly alters the molecule's properties.[2]
-
Polarity and Solubility: While fluorine is highly electronegative, its effect on overall molecular polarity can be complex. The C-F bond is polar, but the symmetrical placement of two fluorine atoms can lead to a molecule with a lower net dipole moment than a monofluorinated analogue. However, it increases the molecule's capacity for unique non-covalent interactions (e.g., C-F···H bonds), which affects solubility in unpredictable ways.[3][4] This means standard solvent systems for non-fluorinated benzoyl compounds may not be optimal.
-
Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its affinity for fatty or non-polar environments).[1] This can be advantageous in drug design but requires careful selection of solvents for both recrystallization and chromatography to achieve proper partitioning.
-
Intermolecular Interactions: The fluorine atoms can participate in weak hydrogen bonds, halogen bonds, and π-stacking interactions, influencing crystal lattice formation.[4][5] This can sometimes make crystallization more challenging, leading to "oiling out."
Q2: My compound containing the 3,5-difluorobenzoyl group seems to be degrading on silica gel. Is this common?
A2: Yes, this is a potential issue. While the 3,5-difluorobenzoyl moiety itself is generally stable, silica gel is inherently acidic and can catalyze the decomposition of sensitive functional groups elsewhere in your molecule.[6] If your compound is acid-sensitive, you may observe streaking on a TLC plate or poor recovery from a column.
Solution:
-
Deactivate the Silica: You can neutralize the silica gel by running a solvent system containing 1-3% triethylamine or ammonia through the column before loading your sample.[7][8]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina, or Florisil.[6]
-
Reverse-Phase Chromatography: If applicable, reverse-phase chromatography (e.g., C18 or a specialized fluorinated phase) offers an alternative where the stationary phase is non-polar and the mobile phase is polar, avoiding the acidity of silica.[9][10]
Q3: Are there any specific safety considerations for purifying compounds with a 3,5-difluorobenzoyl group?
A3: The primary consideration is the reactivity of the functional group attached to the benzoyl moiety. If you are working with 3,5-difluorobenzoyl chloride , it is highly reactive and moisture-sensitive.[11] It will react with water (including atmospheric moisture) and protic solvents like methanol or ethanol to form 3,5-difluorobenzoic acid. All manipulations should be performed under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). Always wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, as acyl chlorides are corrosive and lachrymatory.[12]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds but can be challenging for highly functionalized or fluorinated molecules.[13]
Problem: My compound "oils out" instead of forming crystals.
-
Potential Cause 1: High Impurity Level. Significant amounts of impurities can depress the melting point of your compound, leading to the formation of a liquid (oil) phase instead of a solid crystal lattice.
-
Solution: First, try to remove bulk impurities with a preliminary purification step. A quick filtration through a short plug of silica gel can remove baseline impurities and may be sufficient to induce crystallization.[6]
-
-
Potential Cause 2: Solvent Choice. The boiling point of your chosen solvent may be higher than the melting point of your impure compound. Alternatively, the compound may be too soluble in the selected solvent, even at low temperatures.
-
Solution:
-
Use a lower-boiling point solvent.
-
Employ a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly. Common systems include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.[14][15]
-
Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[16]
-
-
Problem: No crystals form upon cooling, even after a long time.
-
Potential Cause: The solution is not supersaturated. You have likely used too much solvent.
-
Solution: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or by using a rotary evaporator to concentrate the solution. Then, allow it to cool again.[16]
-
Problem: My product recovery is very low.
-
Potential Cause 1: Significant solubility in cold solvent. The compound may still be quite soluble in the mother liquor even after cooling.
-
Potential Cause 2: Too much solvent was used initially.
Diagram 1: Recrystallization Troubleshooting Workflow This diagram outlines a systematic approach to resolving common issues during the recrystallization of 3,5-difluorobenzoyl-containing compounds.
Sources
- 1. Importance of Fluorine in Benzazole Compounds [mdpi.com]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. labsolu.ca [labsolu.ca]
- 12. 3,5-二氟苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Sterically Hindered 3,5-Difluoroanilides
Welcome to the technical support center for amide bond formation involving challenging substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties in the synthesis of sterically hindered 3,5-difluoroanilides. The unique combination of severe steric congestion and profound electronic deactivation in these substrates necessitates strategies beyond standard amidation protocols. This document provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to navigate these synthetic challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the acylation of sterically hindered 3,5-difluoroaniline so challenging?
The difficulty arises from a "perfect storm" of two distinct electronic and steric factors:
-
Electronic Deactivation: The two fluorine atoms on the aromatic ring are highly electronegative and exert a powerful electron-withdrawing inductive effect. This significantly reduces the electron density on the aniline nitrogen, diminishing its nucleophilicity and making it a very poor reactant in standard amide coupling reactions.[1][2][3]
-
Steric Hindrance: Bulky substituents on the aniline ring (ortho to the amine) or on the carboxylic acid coupling partner physically obstruct the approach of the two reacting centers. This steric clash raises the activation energy of the reaction, often preventing bond formation altogether under standard conditions.[4][5][6]
Together, these effects mean that the amine is both electronically reluctant and physically hindered from attacking the activated carboxylic acid, leading to sluggish reactions, low yields, or complete reaction failure.
Q2: What are the primary classes of coupling reagents, and which are best for these substrates?
Amide coupling reagents are broadly categorized by their core activating mechanism. The choice is critical for challenging substrates.
-
Carbodiimides (e.g., DCC, EDC, DIC): These are the most traditional coupling reagents.[7] They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8] While cost-effective, they are often insufficient for deactivated anilines and can lead to side products (N-acylurea) and require additives like HOBt to improve efficiency.[8]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents form activated phosphonium esters. A key advantage is that they do not react with the free amine, which can be beneficial in complex syntheses.[9] PyAOP is particularly potent as it generates a highly reactive HOAt ester.[10]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): This class is generally considered the most powerful for difficult couplings.[10][11] They react with the carboxylic acid to form active esters (OBt, OAt, etc.) that are highly efficient in acylating even poor nucleophiles. HATU is often the reagent of choice for sterically hindered and electron-deficient anilines due to the superior reactivity of the OAt active ester it forms.[10][12]
-
Boron-Based Catalysts (e.g., Boric Acid, Borate Esters): Representing a greener approach, these catalysts can facilitate direct amidation by activating the carboxylic acid, with water being the only byproduct.[13][14] While they often require higher temperatures and azeotropic removal of water, recent developments have shown efficacy for hindered substrates where traditional methods fail.[15][16]
For sterically hindered 3,5-difluoroanilides, aminium/uronium salts like HATU or COMU are the recommended starting point due to their high reactivity.[10]
Q3: When should I convert the carboxylic acid to an acyl halide instead of using a coupling reagent?
Converting the carboxylic acid to a more reactive derivative like an acyl chloride (using SOCl₂, (COCl)₂) or acyl fluoride is a classic and highly effective strategy for difficult amidations.[8][17]
Consider this approach when:
-
You have tried potent coupling reagents (like HATU) with limited success.
-
Your substrates are stable to the conditions required for acyl halide formation (e.g., heat, acidic byproducts).
-
You need a cost-effective method for a large-scale synthesis where expensive coupling reagents are prohibitive.
Acyl fluorides, generated in situ, have been shown to be particularly effective for coupling sterically hindered substrates and electron-deficient amines at elevated temperatures.[5]
Troubleshooting Guide for 3,5-Difluoroanilide Synthesis
This section addresses common experimental failures in a problem-cause-solution format.
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| 1. Low to No Product Yield | A. Inadequate Carboxylic Acid Activation: The coupling reagent is not potent enough to generate a sufficiently reactive intermediate to be attacked by the poorly nucleophilic aniline. | Solution: Switch to a high-reactivity aminium/uronium salt. Action: Replace standard EDC/HOBt or DCC/HOBt with HATU (or HCTU/COMU) and a non-nucleophilic base like DIPEA. Rationale: HATU generates an OAt active ester. The nitrogen atom in the 7-aza-benzotriazole ring of the HOAt leaving group provides anchimeric assistance (neighboring group participation), accelerating the subsequent aminolysis step, making it far more effective for unreactive amines.[10] (See Protocol 1 ). |
| B. Irreversible Side Reaction (N-Acylurea Formation): When using carbodiimides (DCC, EDC), the reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct before the aniline can attack. | Solution: Ensure an additive is used to trap the active intermediate. Action: Always include at least 1 equivalent of an additive like HOBt or, preferably, HOAt when using EDC or DCC. Rationale: HOBt/HOAt rapidly converts the O-acylisourea into the corresponding OBt/OAt active ester. This new intermediate is still highly reactive towards the amine but is no longer prone to the intramolecular rearrangement that forms the N-acylurea, thus preserving the activated acid for the desired reaction.[8] | |
| C. Extreme Steric Hindrance/Electronic Deactivation: The combination of steric bulk and electron deficiency is too severe for even standard high-potency coupling reagents at room temperature. | Solution: Convert the carboxylic acid to an acyl fluoride and force the reaction with heat. Action: Use a reagent like PyFluor or XtalFluor® to generate the acyl fluoride in situ, then add the 3,5-difluoroaniline and heat the reaction (e.g., to 80-110 °C). Rationale: Acyl fluorides are highly electrophilic and more reactive than active esters. The elevated temperature provides the necessary kinetic energy to overcome the high activation barrier imposed by the steric and electronic challenges.[5] (See Protocol 2 ). | |
| 2. Reaction is Sluggish or Stalls After Partial Conversion | A. Poor Solubility: One or more of the reactants, reagents, or intermediates is precipitating from the reaction solvent, effectively halting the reaction. | Solution: Change to a more polar aprotic solvent. Action: If the reaction stalls in common solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), switch to N,N-Dimethylformamide (DMF) , N-Methyl-2-pyrrolidone (NMP) , or Dimethyl sulfoxide (DMSO) . Rationale: These solvents have higher polarity and solvating power, which can help keep all species in the solution phase, allowing the reaction to proceed to completion. |
| B. Insufficient Basicity: The base used (e.g., DIPEA) may not be sufficient to maintain a reactive, deprotonated state for all species throughout the reaction, especially if the carboxylic acid starting material is acidic. | Solution: Ensure adequate base stoichiometry or use a stronger, non-nucleophilic base. Action: Increase the amount of DIPEA from 2.0 to 3.0-4.0 equivalents. Alternatively, consider a stronger base like 2,6-lutidine or DBU if compatible with your substrate. Rationale: Maintaining a sufficiently basic environment is crucial for both the activation step and for scavenging the acid produced during the coupling, driving the reaction equilibrium towards the product. | |
| 3. Racemization of Chiral Carboxylic Acids | A. Oxazolone Formation: The activated carboxylic acid of an N-protected amino acid or other chiral acid can cyclize to form an oxazolone intermediate. This intermediate has an acidic proton at the chiral center, which can be deprotonated by base, leading to racemization.[12] | Solution: Use a coupling reagent and additive combination known to suppress racemization. Action: Employ HATU or COMU . Alternatively, if using a carbodiimide, use HOAt or Oxyma Pure as the additive instead of HOBt. Run the reaction at a lower temperature (e.g., 0 °C). Rationale: Reagents based on HOAt and Oxyma Pure are known to minimize racemization.[10][12] Their corresponding active esters are highly reactive, leading to rapid amidation that outcompetes the rate of oxazolone formation and subsequent enolization. |
Visualization of a Decision Workflow
Choosing the correct synthetic strategy is paramount. The following workflow provides a decision-making framework for tackling the synthesis of hindered 3,5-difluoroanilides.
Caption: Decision workflow for synthesizing hindered 3,5-difluoroanilides.
Validated Experimental Protocols
Protocol 1: High-Potency Amide Coupling Using HATU
This protocol is recommended as the first approach for small-scale synthesis when standard methods have failed.
Materials:
-
Sterically hindered carboxylic acid (1.0 eq)
-
3,5-Difluoroaniline derivative (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a clean, dry, nitrogen-flushed flask, add the carboxylic acid (1.0 eq) and anhydrous DMF (to make a ~0.2 M solution).
-
Stir the solution at room temperature to ensure complete dissolution.
-
Add the 3,5-difluoroaniline derivative (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the reaction mixture. A slight exotherm or color change may be observed.
-
Finally, add DIPEA (3.0 eq) dropwise to the stirring mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Amidation via In Situ Acyl Fluoride Formation
This protocol is recommended for extremely challenging substrates where even HATU-mediated coupling gives low yields.[5]
Materials:
-
Sterically hindered carboxylic acid (1.0 eq)
-
3,5-Difluoroaniline derivative (1.2 eq)
-
PyFluor (2-pyridinylsulfonyl fluoride) or similar fluorinating agent (1.5 eq)
-
An appropriate base (e.g., Pyridine or DIPEA) (3.0-4.0 eq)
-
Anhydrous, high-boiling solvent (e.g., Acetonitrile, 1,4-Dioxane, or Toluene)
Procedure:
-
To a clean, dry, nitrogen-flushed flask equipped with a reflux condenser, add the carboxylic acid (1.0 eq), the fluorinating agent (1.5 eq), and the anhydrous solvent.
-
Add the base (e.g., Pyridine) (3.0-4.0 eq) and stir the mixture at room temperature for 1 hour to facilitate the formation of the acyl fluoride intermediate.
-
Add the 3,5-difluoroaniline derivative (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C (depending on the solvent) and maintain for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an appropriate organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
-
Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]
-
Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]
-
Perrin, D. M., & Wang, P. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
Fisher, D. J., Shaum, J. B., Mills, C. L., & Read de Alaniz, J. (2021). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters, 23(15), 5941–5945. [Link]
-
Sheppard, T. D., et al. (2024). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv. [Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
-
Furia, M., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(62), 57696-57704. [Link]
-
Stark, L. M., et al. (2013). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 1(2), 23-26. [Link]
-
Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS UniSS. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Golisade, A., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 436-440. [Link]
-
Sheppard, T. D., et al. (2021). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 12(3), 1053-1064. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Sheppard, T. D. (2017). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 263-267. [Link]
-
University of Nottingham. Catalytic Amidation. University of Nottingham. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. researchgate.net [researchgate.net]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. Amide Synthesis [fishersci.co.uk]
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- 10. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
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Stability of tert-butyl 3,5-difluorobenzoate under basic hydrolysis conditions
Technical Support Center: tert-Butyl 3,5-difluorobenzoate
Guide ID: TSB-467442-H1 Topic: Stability and Reactivity of this compound Under Basic Hydrolysis Conditions Senior Application Scientist: Dr. Gemini
Welcome to the Technical Support Center. This guide provides in-depth information, troubleshooting advice, and validated protocols for researchers working with this compound. Our goal is to explain the chemical principles governing its stability and provide practical solutions for its use as a protecting group.
Frequently Asked Questions (FAQs)
Q1: Can I hydrolyze this compound to 3,5-difluorobenzoic acid using standard basic conditions like NaOH or KOH in aqueous methanol?
A1: It is highly unlikely to be successful under standard conditions. The tert-butyl ester is exceptionally stable to basic hydrolysis due to steric hindrance.[1][2] The bulky tert-butyl group physically blocks the incoming hydroxide nucleophile from attacking the carbonyl carbon, which is a necessary step in the saponification mechanism.[3] While esters like methyl or ethyl benzoates hydrolyze readily, tert-butyl esters are orders of magnitude slower under identical conditions.[4] For preparative purposes, acidic conditions are almost always used for the deprotection of tert-butyl esters.[1]
Q2: Why is the tert-butyl ester used as a protecting group if it's so difficult to remove with base?
A2: This stability is precisely why it is an excellent protecting group for carboxylic acids.[1] Its resistance to basic conditions, as well as to many nucleophiles and mild reducing agents, allows for selective transformations on other parts of a molecule without affecting the protected carboxyl group.[5] The true utility of the tert-butyl ester lies in its "orthogonal" removal condition: it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid) that often leave other protecting groups (like benzyl esters) intact.[1][5]
Q3: What is the mechanism of basic ester hydrolysis, and why does the tert-butyl group inhibit it?
A3: Basic ester hydrolysis, or saponification, proceeds via a nucleophilic acyl substitution mechanism, specifically the BAc2 (Base-catalyzed, Acyl-cleavage, bimolecular) pathway.[3][6]
-
Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester.
-
Tetrahedral Intermediate Formation: This forms a transient, negatively charged tetrahedral intermediate.
-
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (in this case, tert-butoxide, ⁻O-tBu) as the leaving group.
-
Acid-Base Reaction: The tert-butoxide is a strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible step, yielding a carboxylate salt and tert-butanol.[3][7]
The steric bulk of the tert-butyl group dramatically increases the activation energy of the initial nucleophilic attack, slowing the reaction to a near standstill under typical conditions.
Caption: BAc2 mechanism for tert-butyl ester hydrolysis.
Q4: Are there any non-standard basic conditions that can work for cleaving a tert-butyl benzoate?
A4: Yes, but they are harsh and not commonly used. One reported method involves using powdered potassium hydroxide (KOH) in an anhydrous solvent like tetrahydrofuran (THF) at room temperature.[5] This method relies on the high reactivity of "naked" hydroxide in a non-aqueous environment. Another approach might involve using lithium hydroxide (LiOH) in a mixture of THF and water at elevated temperatures (reflux), as lithium ions can sometimes accelerate ester hydrolysis.[8][9] However, these conditions may not be suitable for base-sensitive substrates and the preferred method remains acidic cleavage.
Troubleshooting Guide: Basic Hydrolysis Attempts
This guide is for researchers who, for specific reasons, must attempt basic hydrolysis or are experiencing unexpected results.
Caption: Troubleshooting workflow for basic hydrolysis attempts.
Problem 1: My reaction shows no consumption of the starting material after 24 hours at room temperature with 3M NaOH in a 1:1 THF/water mixture.
-
Cause: This is the expected result. As detailed in FAQ A1, the tert-butyl ester is highly resistant to these conditions due to steric hindrance.
-
Solution: The most effective and reliable solution is to switch to an acidic deprotection method. See Protocol 2 for a standard procedure using trifluoroacetic acid (TFA).
-
Alternative (Not Recommended): If you must proceed with basic conditions, you can try significantly increasing the temperature to reflux for an extended period (24-48 hours) and using LiOH instead of NaOH.[8] Be aware that the difluorinated aromatic ring could be susceptible to side reactions under such harsh conditions.
Problem 2: I refluxed my reaction with LiOH overnight, and while some product has formed, the yield is very low and the reaction has stalled.
-
Cause: Even under forcing conditions, the activation energy for hydrolysis is very high, leading to a slow and inefficient reaction. The equilibrium may also be unfavorable if sufficient water is not present.
-
Solution 1 (Optimization): Ensure a sufficient excess of aqueous base is used. A solvent system like THF/water (2:1) with 5-10 equivalents of LiOH can be effective.[3] However, extended heating may still be required.
-
Solution 2 (Change of Reagents): Consider the powdered KOH in anhydrous THF method, which may offer a different reactivity profile.[5]
-
Solution 3 (Best Practice): To ensure a high yield and clean reaction, abandon the basic hydrolysis and utilize an acidic cleavage protocol. This will save time and material.
Problem 3: After a forced basic hydrolysis, my workup is complicated, and I am isolating an impure product.
-
Cause: Harsh basic conditions at high temperatures can sometimes lead to degradation or side reactions on sensitive substrates. The 3,5-difluorobenzoyl moiety is generally stable, but other functional groups in your molecule may not be. Furthermore, emulsification during acidic workup to neutralize the base and protonate the carboxylate can be an issue.
-
Solution:
-
Workup Optimization: After the reaction, cool the mixture and carefully acidify with cold 1M HCl to a pH of ~2. Use a pH meter for accuracy. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. If an emulsion forms, adding brine (saturated NaCl solution) can help break it.
-
Purity Analysis: Use LC-MS or GC-MS to identify the impurities. This will help determine if they are from degradation or incomplete reaction.
-
Preventative Measure: Use the standard, milder acidic deprotection which typically results in a much cleaner reaction profile and simpler workup (evaporation of TFA and isobutylene).[10]
-
Comparative Reactivity Data
To illustrate the stability of tert-butyl esters, the following table compares the relative rates of basic hydrolysis for different alkyl esters.
| Ester Type | Alkyl Group | Relative Rate of Saponification (Approx.) | Key Factor |
| Methyl Ester | -CH₃ | ~20 | Low steric hindrance |
| Ethyl Ester | -CH₂CH₃ | 1 | Reference |
| Isopropyl Ester | -CH(CH₃)₂ | 0.1 | Increased steric hindrance |
| tert-Butyl Ester | -C(CH₃)₃ | ~0.01 (or lower) | Extreme steric hindrance [3][4] |
Data is generalized for comparison and actual rates depend on specific substrates and conditions.
Experimental Protocols
Protocol 1: Forced Basic Hydrolysis using Lithium Hydroxide (For investigational purposes)
This protocol is provided to demonstrate the challenging nature of the reaction. Success is not guaranteed and yields are typically low.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water (e.g., 10 mL THF, 5 mL H₂O per 1 mmol of ester).
-
Add Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 5.0 eq) to the stirring solution.
-
Reaction: Heat the mixture to reflux (approximately 70-80°C) and maintain for 24-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots, quenching them with 1M HCl, and extracting with ethyl acetate. The starting material is significantly less polar than the product acid.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel. Carefully acidify with 1M HCl until the pH is ~2.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3,5-difluorobenzoic acid.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Standard Acidic Deprotection using Trifluoroacetic Acid (Recommended Method)
This is the industry-standard, high-yielding method for cleaving tert-butyl esters.
-
Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM). A typical concentration is 0.1-0.5 M.
-
Add Acid: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA), typically in a 1:1 to 4:1 ratio with the DCM (v/v). For example, for 10 mL of DCM, add 10 mL of TFA.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. The reaction generates isobutylene gas, so ensure adequate ventilation in a fume hood.
-
Monitoring: The reaction is typically quantitative and rapid. It can be monitored by TLC or LC-MS, which should show complete conversion.
-
Workup: Concentrate the reaction mixture under reduced pressure. The TFA is volatile and will be removed along with the DCM and isobutylene byproduct. To ensure complete removal of residual TFA, the crude product can be co-evaporated with toluene two or three times.
-
Isolation: The resulting 3,5-difluorobenzoic acid is often pure enough for subsequent steps. If necessary, it can be further purified by recrystallization.
References
-
Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021). Chemical and Pharmaceutical Bulletin, 69(6), 581-584. [Link]
-
Gallagher, G. A., Miller, J. G., & Day, A. R. (1957). Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters. Journal of the American Chemical Society, 79(16), 4324–4327. [Link]
-
Maldonado-Ortega, U., et al. (2018). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA. [Link]
-
Gudelj, M., et al. (2003). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 68(25), 9649–9651. [Link]
-
Ester hydrolysis. (n.d.). In Wikipedia. Retrieved January 17, 2026. [Link]
-
Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters. (1957). ACS Publications. [Link]
-
Dardonville, C., & Vaufrey, F. (2002). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 67(15), 5433-5436. [Link]
-
Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021). Chem. Pharm. Bull.[Link]
-
Acids - Reagent Guide. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (2018). AmeliCA. [Link]
-
tert-Butyl Esters. (n.d.). Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
Sources
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- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
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- 9. researchgate.net [researchgate.net]
- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low yields in the synthesis of 3,5-difluorobenzamide
Technical Support Center: Synthesis of 3,5-Difluorobenzamide
Welcome to the technical support guide for the synthesis of 3,5-difluorobenzamide. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic efforts. 3,5-Difluorobenzamide is a critical building block in the development of novel pharmaceuticals and agrochemicals, where the strategic placement of fluorine atoms can significantly enhance molecular stability, binding affinity, and pharmacokinetic properties.[1][2]
This guide provides in-depth troubleshooting workflows, answers to frequently asked questions, and validated experimental protocols to help you navigate the common pitfalls associated with its synthesis and optimize your reaction outcomes.
Primary Synthetic Pathways
Achieving high yields of 3,5-difluorobenzamide typically involves one of two primary strategies, each starting from a different commercially available precursor. The choice of route often depends on the scale of the reaction, available reagents, and tolerance for specific reaction conditions.
-
Amide Formation from 3,5-Difluorobenzoic Acid: This is the most conventional approach. The carboxylic acid is first "activated" to a more reactive species, which is then treated with an ammonia source. The direct reaction between a carboxylic acid and an amine (or ammonia) is generally inefficient under mild conditions due to the formation of a stable ammonium carboxylate salt.[3][4]
-
Hydrolysis of 3,5-Difluorobenzonitrile: This method involves the conversion of a nitrile functional group into a primary amide. This transformation can be achieved under acidic, basic, or enzymatic conditions.[5][6]
The following diagram illustrates these primary synthetic routes.
Caption: High-level overview of the two main synthetic pathways to 3,5-difluorobenzamide.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Issue 1: Low yield when preparing via 3,5-Difluorobenzoyl Chloride
Question: I am synthesizing 3,5-difluorobenzamide from 3,5-difluorobenzoic acid using thionyl chloride (SOCl₂) followed by an ammonia source, but my yields are consistently low. What are the likely causes and solutions?
Answer: This is a robust and common method, but it is highly sensitive to reaction conditions, particularly the presence of water. Low yields can typically be traced to two main areas: the formation of the acyl chloride and the subsequent amidation step.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting the acyl chloride method.
Causality Explained:
-
Hydrolysis: 3,5-difluorobenzoyl chloride is a highly reactive electrophile.[7] Any moisture present will rapidly hydrolyze it back to the less reactive 3,5-difluorobenzoic acid, halting the desired reaction pathway.[8]
-
HCl Byproduct: The reaction of the acyl chloride with ammonia produces one equivalent of hydrogen chloride (HCl).[9] This acid will protonate the remaining ammonia (or amine), rendering it non-nucleophilic and unable to react. Therefore, at least two equivalents of the amine source are required: one to act as the nucleophile and one to act as a base to scavenge the HCl.[4][9]
Issue 2: Poor performance with peptide coupling reagents
Question: I am using a carbodiimide coupling agent like EDC with 3,5-difluorobenzoic acid and ammonia, but the reaction is slow and the yield is poor. I also have a hard-to-remove byproduct. What can I do?
Answer: Carbodiimide-mediated couplings are excellent for their mild conditions but can be sluggish and prone to side reactions if not optimized. The primary issues are often insufficient activation and the formation of stable, unreactive byproducts.
Key Solutions:
-
Incorporate an Additive: The use of coupling reagents should almost always be paired with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[10][11]
-
Mechanism of Action: The coupling agent (e.g., EDC) first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the absence of an additive, this intermediate can either react slowly with the amine or rearrange to a stable N-acylurea byproduct, which is often difficult to remove and represents a yield loss.[12] HOBt rapidly traps the O-acylisourea to form an HOBt-active ester. This new intermediate is less reactive than the O-acylisourea but is much more stable towards rearrangement, allowing it to react cleanly and efficiently with the amine nucleophile.[12]
-
-
Optimize Reagent Stoichiometry and Order of Addition: The order in which you add reagents matters. The standard procedure is to pre-activate the carboxylic acid before introducing the amine.
-
Recommended Protocol: Dissolve the 3,5-difluorobenzoic acid (1.0 eq.) and HOBt (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM). Add the EDC (1.2 eq.) and stir for 15-30 minutes at 0 °C. Finally, add your ammonia source.[11] This "pre-activation" ensures the active ester is formed and ready to react as soon as the nucleophile is introduced.
-
Comparative Data for Common Coupling Reagents:
| Coupling Reagent | Class | Advantages | Disadvantages |
| EDC (EDAC) | Carbodiimide | Water-soluble byproducts (easy removal).[12] | Can be less reactive for difficult couplings. |
| DCC | Carbodiimide | Inexpensive and effective.[13] | Forms insoluble DCU byproduct (removed by filtration). |
| HATU / HBTU | Uronium/Aminium Salt | Very high reactivity, fast reaction times.[12] | More expensive, potentially explosive nature of additives.[12] |
| T3P® | Phosphonic Anhydride | High reactivity, byproducts are water-soluble.[14] | Requires a base, can be viscous. |
Issue 3: Over-hydrolysis of 3,5-Difluorobenzonitrile
Question: When I try to hydrolyze 3,5-difluorobenzonitrile to the amide, I get a significant amount of 3,5-difluorobenzoic acid as a byproduct, which lowers my yield. How can I prevent this?
Answer: This is the most common challenge in nitrile hydrolysis. The desired amide is an intermediate in the hydrolysis pathway to the carboxylic acid.[15] Preventing the second hydrolysis step requires careful control of reaction conditions or the use of a more selective method.
Strategies for Selective Hydrolysis:
-
Monitor the Reaction Closely: Regardless of the method, do not let the reaction run for an extended period. Use TLC or HPLC to monitor the disappearance of the starting nitrile. Once the nitrile is consumed, quench the reaction immediately to prevent the slower, subsequent hydrolysis of the amide product.[6]
-
Use Milder Conditions (Alkaline Peroxide): A common and effective method for selective hydrolysis is the use of hydrogen peroxide under basic conditions (e.g., with NaOH or K₂CO₃ in a solvent like DMSO or ethanol/water). The hydroperoxide anion is a more selective nucleophile for this transformation than hydroxide alone.
-
Consider Enzymatic Hydrolysis: For the highest selectivity, a nitrile hydratase enzyme is unparalleled. These enzymes are specifically designed to stop the hydrolysis at the amide stage. This method can produce the amide in very high yields with virtually no carboxylic acid byproduct formation.[6][16] While it requires specialized biochemical setups, it is an excellent option for clean, high-yield synthesis.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for a large-scale synthesis? A1: For large-scale (multi-kilogram) synthesis, the route from 3,5-difluorobenzoic acid via the acyl chloride is often preferred.[14] The reagents (thionyl chloride, ammonia) are inexpensive, and the reaction can be performed in high concentration. However, it requires careful handling of corrosive materials. The use of coupling agents is generally reserved for smaller-scale, more complex syntheses where mild conditions are paramount.[14]
Q2: What is the best solvent for amide coupling reactions? A2: Polar aprotic solvents are typically the best choice. Dimethylformamide (DMF) is very common due to its excellent solvating properties for all components. Dichloromethane (DCM) and tetrahydrofuran (THF) are also widely used.[11] It is critical that the solvent is anhydrous.
Q3: My final product is pure by NMR, but the yield is still low. Where could my product be going? A3: Significant product loss can occur during the workup and purification steps. Ensure that during any aqueous extraction, the pH of the aqueous layer is not strongly acidic or basic, which could cause hydrolysis of the amide product.[15] Also, 3,5-difluorobenzamide has some water solubility, so minimize the volume of water used for washing and consider back-extracting the aqueous layers with an organic solvent (like ethyl acetate) to recover any dissolved product.
Q4: Can I use ammonium chloride as my ammonia source? A4: Yes, you can use ammonium chloride, but you must add at least two additional equivalents of a non-nucleophilic base (like triethylamine or DIPEA). One equivalent is needed to deprotonate the ammonium ion to generate free ammonia, and a second equivalent is needed to scavenge the HCl produced during the reaction. Using a concentrated aqueous or methanolic solution of ammonia is often more straightforward.
Experimental Protocols
Protocol 1: Synthesis via 3,5-Difluorobenzoyl Chloride
-
Acyl Chloride Formation: To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 3,5-difluorobenzoic acid (1.0 eq.). Add thionyl chloride (2.0 - 3.0 eq.) and a catalytic amount of DMF (2-3 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution (SO₂) ceases.
-
Allow the mixture to cool and remove the excess thionyl chloride by distillation (or rotary evaporation, co-evaporating with an anhydrous solvent like toluene). This leaves the crude 3,5-difluorobenzoyl chloride as an oil.
-
Amidation: In a separate flask, prepare a concentrated solution of ammonia (e.g., 28% aqueous ammonia, >5 eq.) and cool it to 0 °C in an ice bath.
-
Dissolve the crude 3,5-difluorobenzoyl chloride in an anhydrous solvent (e.g., THF, DCM) and add it dropwise to the cold, vigorously stirred ammonia solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup: Dilute the mixture with water. The product will often precipitate as a white solid. Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Protocol 2: Synthesis using EDC/HOBt Coupling
-
To a round-bottom flask under a nitrogen atmosphere, add 3,5-difluorobenzoic acid (1.0 eq.), HOBt (1.1 eq.), and anhydrous DMF. Stir until all solids dissolve.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) in one portion. Stir the mixture at 0 °C for 20 minutes to pre-activate the acid.
-
Add a solution of aqueous ammonia (2.0 - 3.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Workup: Pour the reaction mixture into water and stir. Collect the resulting precipitate by filtration. Wash the solid sequentially with dilute HCl, saturated NaHCO₃ solution, and finally, water. Dry the purified product under vacuum.
References
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Carpino, J. A., & El-Faham, A. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters, 15(11), 2880-2883. [Link]
-
Química Orgánica. (n.d.). Synthesis of amides from carboxylic acids. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. Retrieved from [Link]
- Google Patents. (n.d.). JPH06239810A - Method for producing 3,5-difluoroaniline.
-
LibreTexts Chemistry. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
Pearson. (n.d.). Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
- Google Patents. (n.d.). US6452056B1 - Process for the preparation of fluorobenzyl derivatives.
-
Zzleey. (n.d.). 3,5-Difluorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride.
- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
-
Journal of the American Chemical Society. (2002). Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides. 74(19), 4970-4972. [Link]
- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
-
Home Sunshine Pharma. (n.d.). 3,5-Difluorobenzonitrile CAS 64248-63-1. Retrieved from [Link]
-
European Patent Office. (1988). EP 0252564 A2 - Process for the preparation of difluorobenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzonitrile. Retrieved from [Link]
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Technical Support Center: Monitoring the Hydrolysis Rate of Substituted Benzoate Esters
Welcome to the Technical Support Center dedicated to the kinetic analysis of substituted benzoate ester hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these essential experiments. Here, you will find in-depth troubleshooting guidance and frequently asked questions to ensure the accuracy, reliability, and reproducibility of your results.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments. Each problem is followed by a systematic approach to identify the root cause and implement a corrective solution.
Issue 1: Inconsistent or Non-Reproducible Kinetic Data
You observe significant variability between replicate experiments, making it difficult to determine a reliable reaction rate.
Possible Causes and Solutions:
-
Temperature Fluctuations: The rate of hydrolysis is highly sensitive to temperature.[1][2] Even minor variations can lead to significant changes in the observed rate constant.
-
Solution: Employ a thermostatted water bath or a temperature-controlled cuvette holder for your spectrophotometer or HPLC system. Ensure the temperature is stable and accurately measured throughout the experiment. For high-temperature studies, be aware that the reaction mechanism may differ from ambient conditions.[3]
-
-
Inadequate pH Control: The hydrolysis of esters is catalyzed by both acid and base.[4][5][6] Fluctuations in pH will directly impact the reaction rate.
-
Solution: Use a reliable buffer system appropriate for your target pH range. Prepare buffers carefully and verify the pH with a calibrated pH meter before and, if possible, after the reaction. Be mindful that the pKa of your buffer may be temperature-dependent.
-
-
Inaccurate Reagent Concentrations: Errors in the preparation of stock solutions of your ester, acid, or base will lead to incorrect kinetic data.
-
Solution: Use calibrated analytical balances and volumetric glassware for preparing all solutions.[7] Prepare fresh solutions regularly and store them appropriately to prevent degradation.
-
-
Contamination: Contaminants in your reagents, solvents, or glassware can catalyze or inhibit the hydrolysis reaction, leading to inconsistent results.[1]
-
Solution: Use high-purity reagents and solvents. Ensure all glassware is scrupulously clean. Consider rinsing with the reaction solvent before use.
-
Issue 2: The Reaction Proceeds Too Quickly or Too Slowly to Monitor Accurately
The hydrolysis reaction is either complete before you can take sufficient measurements or so slow that the experiment becomes impractical.
Possible Causes and Solutions:
-
Substituent Effects: The electronic nature of the substituent on the benzoate ring significantly influences the hydrolysis rate.[8] Electron-withdrawing groups (e.g., -NO₂) accelerate the reaction, while electron-donating groups (e.g., -OCH₃) slow it down.[8][9]
-
Solution: Adjust the reaction conditions based on the specific ester. For fast-reacting esters, consider lowering the temperature, decreasing the concentration of the catalyst (acid or base), or using a less polar solvent. For slow-reacting esters, you may need to increase the temperature or the catalyst concentration.
-
-
Steric Hindrance: Bulky substituents near the ester group can sterically hinder the approach of the nucleophile (water or hydroxide), slowing down the reaction rate.[10][11]
-
Solution: Be aware of the steric effects of your chosen substituents. For sterically hindered esters, more forcing conditions (higher temperature, higher catalyst concentration) may be necessary to achieve a measurable rate.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition state and thus the reaction rate.[9][10]
-
Solution: If the reaction is too fast or slow, consider changing the solvent or using a co-solvent system (e.g., water-DMSO mixtures) to modulate the rate.[10]
-
Issue 3: Issues with UV-Vis Spectrophotometric Monitoring
You are using a UV-Vis spectrophotometer to monitor the reaction, but you are encountering problems with the data.
Possible Causes and Solutions:
-
No Clear Isosbestic Point: The absence of a clean isosbestic point in the spectral overlay may indicate the presence of an intermediate, a side reaction, or degradation of the reactant or product.
-
Solution: Re-evaluate the reaction mechanism. Consider if there are any stable intermediates that might be accumulating. Check the stability of your starting material and product under the reaction conditions independently.
-
-
Non-Linear Beer-Lambert Plot: A non-linear relationship between absorbance and concentration for your standards will lead to inaccurate concentration measurements during the kinetic run.
-
Solution: Prepare a fresh set of standards and re-measure the calibration curve. Ensure that the concentrations of your standards span the expected concentration range of your kinetic experiment. Check for potential issues with the spectrophotometer, such as stray light or detector non-linearity.
-
-
Precipitation in the Cuvette: The formation of a precipitate during the reaction will scatter light and lead to erroneous absorbance readings.
-
Solution: Check the solubility of your ester and the corresponding benzoic acid and alcohol in the reaction medium. You may need to adjust the solvent composition or decrease the initial concentration of your ester.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring the hydrolysis of substituted benzoate esters?
The two most common techniques are UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).
-
UV-Vis Spectrophotometry: This method is often preferred for its simplicity and the ability to collect data in real-time.[12][13][14] It is particularly suitable when either the benzoate ester or the resulting benzoic acid has a distinct UV absorbance that changes predictably as the reaction progresses. For example, the hydrolysis of p-nitrophenyl benzoate esters can be conveniently monitored by following the increase in absorbance of the p-nitrophenoxide ion.[15][16][17][18]
-
HPLC: HPLC is a powerful technique for separating and quantifying the ester, the carboxylic acid, and the alcohol.[19][20][21][22][23] This is especially useful for complex reaction mixtures or when there is no convenient spectroscopic handle for UV-Vis analysis. Reverse-phase HPLC with a C18 column is commonly employed.[19][23]
Q2: How do I choose the appropriate pH for my hydrolysis experiment?
The choice of pH depends on the desired reaction rate and the stability of your compounds.
-
Acid-Catalyzed Hydrolysis: Typically carried out at a low pH (e.g., pH 1-3) using a strong acid like HCl or H₂SO₄.[5][6][24] The reaction rate is dependent on the H⁺ concentration.[4]
-
Base-Promoted Hydrolysis (Saponification): Usually performed at a high pH (e.g., pH 11-13) with a strong base like NaOH or KOH.[5][25][26] This reaction is technically base-promoted as hydroxide is consumed, and it is generally irreversible because the final step is the deprotonation of the carboxylic acid to form a carboxylate salt.[25]
Q3: How does the substituent on the aromatic ring affect the rate of hydrolysis?
The electronic properties of the substituent have a significant impact on the reaction rate, a concept often described by the Hammett equation.[16][17][18]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups withdraw electron density from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This results in an increased rate of hydrolysis.[8]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups donate electron density to the carbonyl carbon, making it less electrophilic and slowing down the rate of hydrolysis.[8][9]
Q4: What is the general mechanism for base-promoted hydrolysis of a benzoate ester?
The base-promoted hydrolysis, or saponification, of a benzoate ester proceeds through a nucleophilic acyl substitution mechanism.[25][26]
-
Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[25][26]
-
Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the expulsion of the alkoxide ion (RO⁻) as the leaving group, forming a carboxylic acid.[25][26]
-
Acid-Base Reaction: The alkoxide ion is a strong base and will deprotonate the newly formed carboxylic acid in a rapid and essentially irreversible acid-base reaction. This produces a carboxylate salt and an alcohol.[25][26]
-
Protonation (Workup): To obtain the neutral carboxylic acid, a strong acid is added in a separate workup step to protonate the carboxylate.[25]
Q5: What are some of the major sources of error in chemical kinetics experiments?
Several factors can introduce errors into kinetic experiments.[1][2][7][27]
-
Systematic Errors:
-
Random Errors:
Q6: How can I determine the order of the reaction?
The order of the reaction can be determined by systematically varying the concentration of one reactant while keeping the others constant and observing the effect on the initial rate. For ester hydrolysis, pseudo-first-order conditions are often employed.[4][15] This involves using a large excess of one reactant (e.g., water in an aqueous solution) so that its concentration remains effectively constant throughout the reaction. The reaction will then appear to be first-order with respect to the ester.
Section 3: Experimental Protocols & Visualizations
Protocol 1: Monitoring Benzoate Ester Hydrolysis by UV-Vis Spectrophotometry
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the desired wavelength for monitoring the reaction. This should be a wavelength where there is a significant change in absorbance as the ester is converted to the benzoic acid.
-
Use a temperature-controlled cuvette holder set to the desired reaction temperature.
-
-
Reagent Preparation:
-
Prepare a stock solution of the substituted benzoate ester in a suitable solvent (e.g., ethanol, acetonitrile).
-
Prepare the appropriate buffer solution to maintain a constant pH.
-
Prepare the acid or base catalyst solution.
-
-
Kinetic Run:
-
Pipette the buffer solution and catalyst into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.
-
Blank the instrument with this solution.
-
Initiate the reaction by injecting a small, known volume of the ester stock solution into the cuvette.
-
Quickly mix the solution and start recording the absorbance at the chosen wavelength as a function of time.
-
Continue data collection until the reaction is complete or for a sufficient period to determine the initial rate.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Depending on the reaction order, plot the appropriate function of concentration (derived from absorbance using the Beer-Lambert law) versus time to obtain a linear plot (e.g., ln(A∞ - At) vs. time for a first-order reaction).
-
The slope of the line will be related to the rate constant.
-
Protocol 2: Monitoring Benzoate Ester Hydrolysis by HPLC
-
HPLC Method Development:
-
Develop an HPLC method that can separate the starting ester from the product benzoic acid and alcohol. A reverse-phase C18 column is a good starting point.[19][20]
-
The mobile phase will typically consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[21][23]
-
Optimize the mobile phase composition and flow rate to achieve good separation in a reasonable time.
-
Establish a calibration curve for the ester and the benzoic acid by injecting known concentrations.
-
-
Reaction Setup:
-
Set up the hydrolysis reaction in a thermostatted vessel.
-
At timed intervals, withdraw a small aliquot of the reaction mixture.
-
-
Sample Quenching and Analysis:
-
Immediately quench the reaction in the aliquot to stop the hydrolysis. This can be done by neutralizing the catalyst (e.g., adding a small amount of strong acid to a base-promoted reaction or vice versa) or by rapid dilution and cooling.
-
Filter the quenched sample if necessary.
-
Inject the sample into the HPLC system.
-
-
Data Analysis:
-
Determine the concentrations of the ester and the benzoic acid at each time point from the peak areas using the calibration curves.
-
Plot the concentration of the ester versus time.
-
Use the appropriate integrated rate law to determine the rate constant.
-
Visualizations
Caption: General experimental workflow for monitoring ester hydrolysis.
Caption: Troubleshooting logic for inconsistent kinetic data.
References
- brainly.com. (2024, February 29). What are the major sources of error in a chemical kinetics experiment?
- Morin, M. A., et al. (n.d.). Multipoint monitoring of ester hydrolysis using a movable UV/Vis spectroscopy flow cell.
- Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temper
- brainly.com. (2023, September 16).
-
Scribd. (n.d.). Exp # 5 | PDF | Chemical Reactions | Ester. [Link]
-
Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. [Link]
-
YouTube. (2023, September 25). Pitfalls in using the differential method for estimating reaction kinetics parameters. [Link]
-
ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester on Newcrom R1 HPLC column. [Link]
-
TutorChase. (n.d.). What are the limitations of certain reaction rate methods?[Link]
-
da Silva, V. M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2465. [Link]
- Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.).
-
Journal of Emerging Investigators. (2021, July 18). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]
-
Penn State. (2008, February 6). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. [Link]
-
IPL.org. (n.d.). Esters Hydrolysis Rates - 852 Words | Internet Public Library. [Link]
-
ResearchGate. (n.d.). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. [Link]
-
Open Access Research Journal of Chemistry and Pharmacy. (n.d.). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]
-
Expertia AI. (n.d.). 5 Common Mistakes Lab Chemists Must Avoid for Successful Experiments. [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]
-
ResearchGate. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. [Link]
-
Tennessee Academy of Science. (n.d.). Determination of the Esters by Alkaline Hydrolysis. [Link]
- 12BL Experiment 5: Ester Hydrolysis Safety: Proper lab goggles/glasses must b. (n.d.).
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ResearchGate. (n.d.). Rate constants for the hydrolysis of para-substituted benzoate esters.... [Link]
-
Chemguide. (n.d.). hydrolysis of esters. [Link]
-
Reddit. (n.d.). Hydrolysis product troubleshooting. [Link]
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ResearchGate. (n.d.). Experimental errors in kinetic tests and its influence on the precision of estimated parameters. Part I—Analysis of first-order reactions. [Link]
-
UPB. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]
-
IRE Journals. (n.d.). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. [Link]
-
UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link]
-
Study.com. (n.d.). Video: Ester Hydrolysis | Overview, Procedure & Mechanism. [Link]
-
ResearchGate. (n.d.). Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. [Link]
-
Pearson. (2022, May 4). Acid-Catalyzed Ester Hydrolysis: Videos & Practice Problems. [Link]
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Validation & Comparative
A Researcher's Guide to the Cleavage of the 3,5-Difluorobenzoyl Protecting Group
<
Abstract
The 3,5-difluorobenzoyl (3,5-DFB) group is a valuable asset in multistep organic synthesis, frequently employed for the protection of amine and hydroxyl functionalities. Its utility stems from a balance of stability to a range of synthetic conditions and susceptibility to cleavage under specific, controlled protocols. This guide provides an in-depth comparison of the primary methods for the deprotection of the 3,5-DFB group, with a focus on basic hydrolysis. We will explore the mechanistic underpinnings of these methods, present comparative experimental data, and provide detailed protocols to aid researchers in selecting and implementing the optimal cleavage strategy for their specific synthetic challenges.
Introduction: The Role of the 3,5-Difluorobenzoyl Group in Synthesis
In the complex landscape of multistep synthesis, protecting groups are indispensable tools that prevent unwanted reactions of sensitive functional groups.[1][2] The 3,5-difluorobenzoyl group, an acyl-type protecting group, is particularly useful for the protection of amines (forming amides) and alcohols (forming esters). The electron-withdrawing nature of the two fluorine atoms on the benzoyl ring enhances the stability of the protected group under various conditions, including some acidic and reductive environments, compared to a simple benzoyl group. However, this electronic feature also influences its reactivity towards cleavage reagents. Selecting the appropriate deprotection strategy is crucial for the successful completion of a synthetic sequence, maximizing yield and minimizing side-product formation.
Primary Cleavage Method: Basic Hydrolysis
The most prevalent and generally effective method for the cleavage of the 3,5-difluorobenzoyl group from both amides and esters is basic hydrolysis.[3] This method relies on the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the benzoyl group.
Mechanism of Base-Catalyzed Hydrolysis
The cleavage of a 3,5-difluorobenzoyl-protected amine (an amide) or alcohol (an ester) under basic conditions proceeds via a nucleophilic acyl substitution mechanism. The process can be broken down into the following key steps:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), typically from a source like sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH), acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 3,5-difluorobenzoyl group.[4][5] This forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the leaving group, which is either an amine (from an amide) or an alkoxide (from an ester).[4][5]
-
Acid-Base Reaction: In the case of amide cleavage, the newly formed amine is a stronger base than the hydroxide ion, and it quickly deprotonates the carboxylic acid byproduct to form a carboxylate salt and the neutral amine. For ester cleavage, the alkoxide is a strong base and will deprotonate the carboxylic acid. An acidic workup is then required to protonate the carboxylate and furnish the final carboxylic acid byproduct and the desired deprotected alcohol.
The overall reaction is typically irreversible, especially for amides, due to the final deprotonation step.[4][6]
Caption: Mechanism of base-catalyzed hydrolysis of 3,5-difluorobenzoyl amides/esters.
Comparative Analysis of Cleavage Conditions
The choice of base, solvent, and temperature can significantly impact the efficiency and selectivity of the cleavage reaction. Below is a comparison of commonly employed conditions.
| Method | Reagents | Typical Conditions | Substrate Scope | Advantages | Limitations |
| Standard Hydrolysis | NaOH, KOH, or LiOH in H₂O/MeOH or H₂O/THF | Reflux, 2-24 h | Amides, Esters | High yielding, readily available reagents. | Harsh conditions may not be suitable for sensitive substrates. |
| Mild Hydrolysis | LiOH in THF/H₂O | Room Temperature, 12-48 h | Esters, some sensitive amides | Good for substrates with other base-labile groups. | Slower reaction times. |
| Carbonate Base | K₂CO₃ in MeOH/H₂O | Reflux, 12-48 h | Primarily for esters. | Milder than hydroxides, can be more selective. | Often requires longer reaction times or higher temperatures. |
Experimental Protocols
The following protocols are provided as representative examples. Researchers should optimize conditions for their specific substrates.
Protocol 1: Standard Cleavage of a 3,5-Difluorobenzoyl Amide
This protocol is suitable for robust substrates where harsh conditions are tolerated.
Workflow:
Caption: Workflow for standard cleavage of a 3,5-difluorobenzoyl amide.
Step-by-Step Procedure:
-
Dissolution: Dissolve the 3,5-difluorobenzoyl-protected amine (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Addition of Base: Add an excess of sodium hydroxide (e.g., 5-10 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by an appropriate method (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with an aqueous solution of hydrochloric acid (e.g., 1 M HCl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the deprotected amine.
Protocol 2: Mild Cleavage of a 3,5-Difluorobenzoyl Ester
This protocol is designed for substrates that may be sensitive to high temperatures or strong bases.
Step-by-Step Procedure:
-
Dissolution: Dissolve the 3,5-difluorobenzoyl-protected alcohol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Addition of Base: Add lithium hydroxide monohydrate (e.g., 3-5 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Workup: Upon completion, add water to the reaction mixture and extract with an organic solvent like diethyl ether to remove the 3,5-difluorobenzoic acid byproduct.
-
Acidification and Extraction: Acidify the aqueous layer to pH ~3 with dilute HCl and extract the deprotected alcohol with ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: If necessary, purify the product via column chromatography.
Alternative Cleavage Methods
While basic hydrolysis is the most common approach, other methods may be applicable in specific contexts.
-
Acidic Hydrolysis: Strong acidic conditions (e.g., refluxing in concentrated HCl or H₂SO₄) can also effect cleavage.[4][5][6][7] However, this is generally slower than basic hydrolysis for amides and requires harsh conditions that may not be compatible with many functional groups.[4][7]
-
Reductive Cleavage: For benzoyl esters, reductive cleavage using strong reducing agents like lithium aluminum hydride (LiAlH₄) is possible, though this will also reduce many other functional groups.[3] This method is generally not employed for simple deprotection due to its lack of selectivity.
Conclusion and Recommendations
The cleavage of the 3,5-difluorobenzoyl group is a critical deprotection step in many synthetic routes. Basic hydrolysis stands out as the most reliable and versatile method. For robust molecules, a standard sodium hydroxide-mediated hydrolysis at elevated temperatures offers a rapid and efficient route to the deprotected product. For more delicate substrates, particularly esters bearing other sensitive functionalities, a milder approach using lithium hydroxide at room temperature is recommended. As with any synthetic transformation, preliminary small-scale trials are advised to determine the optimal conditions for a specific substrate, ensuring high yield and purity of the target molecule.
References
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides. Retrieved from [Link]
-
YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, February 5). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
ResearchGate. (2017, March 20). What is an easy method for the deprotection of Benzoyl group?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
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The 3,5-Difluorobenzoyl (Fbz) Group: An Investigative Guide to its Potential Orthogonality in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise and sequential world of peptide synthesis, the strategic use of protecting groups is fundamental to success. The principle of orthogonality, where specific protecting groups can be removed under distinct conditions without affecting others, allows for the complex and controlled assembly of amino acid building blocks.[1][2][3] While the Fmoc, Boc, and Cbz protecting groups represent the current workhorses in the field, the exploration of novel protecting groups is crucial for expanding the synthetic chemist's toolbox.
This guide introduces the 3,5-difluorobenzoyl (Fbz) group as a potential candidate for an orthogonal protecting group in peptide synthesis. As the Fbz group is not yet established in this context, this document serves as an investigative guide, hypothesizing its properties based on established chemical principles and proposing a comprehensive experimental framework for its validation.
The Established Trinity: A Baseline for Comparison
The choice of an Nα-amino protecting group dictates the entire strategy of solid-phase peptide synthesis (SPPS). The three most common groups are:
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This base-labile group is the cornerstone of the most common SPPS strategy. It is readily cleaved by a secondary amine, typically piperidine, in a polar aprotic solvent like DMF.[4][5]
-
Boc (tert-Butoxycarbonyl): An acid-labile protecting group, Boc is removed by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[6][7][8]
-
Cbz (Carboxybenzyl): This group is classically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), offering a distinct removal mechanism from Fmoc and Boc.[9][10][11]
The orthogonality of these groups is the foundation of modern peptide synthesis, enabling the selective deprotection of the Nα-amino group for chain elongation while side-chain protecting groups (often acid-labile) remain intact.[2][12]
The 3,5-Difluorobenzoyl (Fbz) Group: A Hypothetical Framework for a New Orthogonal Player
The 3,5-difluorobenzoyl (Fbz) group is an aromatic acyl group. Based on the known chemistry of benzamides, we can hypothesize its potential characteristics as a protecting group.[13][14][15]
Proposed Introduction of the Fbz Group
The Fbz group can be introduced to the Nα-amino group of an amino acid via a standard acylation reaction using 3,5-difluorobenzoyl chloride in the presence of a base, similar to the Schotten-Baumann reaction for N-benzoylation.[16][17][18]
Caption: Proposed reaction for the Nα-protection of an amino acid with the Fbz group.
Hypothesized Stability and Orthogonality
Benzamides are generally stable to both acidic and mildly basic conditions.[13][19][20] The two electron-withdrawing fluorine atoms on the benzoyl ring of the Fbz group are expected to further stabilize the amide bond towards hydrolysis. This suggests that the Fbz group would likely be stable under the conditions used for both Boc and Fmoc deprotection.
-
Stability to Acid: The Fbz group is predicted to be stable to the trifluoroacetic acid (TFA) solutions used for Boc removal.
-
Stability to Base: It is also hypothesized to be stable to the piperidine solutions used for Fmoc removal.
-
Stability to Hydrogenolysis: The Fbz group should be stable under the conditions used for Cbz deprotection (catalytic hydrogenation).
This predicted stability profile suggests that the Fbz group could be a truly orthogonal protecting group, compatible with the three major peptide synthesis strategies.
Proposed Deprotection of the Fbz Group
The cleavage of the robust benzamide bond would likely require more forcing conditions than those used for Fmoc, Boc, or Cbz removal. Potential deprotection strategies could include:
-
Strong Basic Hydrolysis: Saponification using a strong base like sodium hydroxide at elevated temperatures.[14][15]
-
Nucleophilic Cleavage: Treatment with potent nucleophiles that can attack the carbonyl carbon of the amide.[21]
The development of a specific and high-yielding deprotection method that does not compromise the integrity of the peptide chain would be a critical step in validating the Fbz group.
A Proposed Experimental Workflow for Validation
To ascertain the viability of the Fbz group as an orthogonal protecting group, a systematic experimental investigation is required. The following workflow outlines the key experiments.
Caption: Proposed experimental workflow for the validation of the Fbz protecting group.
Data Presentation: A Comparative Framework
The following table presents a comparative summary of the established protecting groups and the hypothesized properties of the Fbz group. The experimental validation would aim to populate the "Fbz (Hypothetical)" column with empirical data.
| Characteristic | Fmoc | Boc | Cbz | Fbz (Hypothetical) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF)[4] | Acid-labile (e.g., TFA)[6] | Hydrogenolysis (e.g., H₂/Pd)[9] | Strong base or specific nucleophiles |
| Stability to Acid | Stable | Labile | Stable | Stable |
| Stability to Base | Labile | Stable | Stable | Stable |
| Stability to Hydrogenolysis | Stable | Stable | Labile | Stable |
| Orthogonality | Orthogonal to Boc and Cbz | Orthogonal to Fmoc and Cbz | Orthogonal to Fmoc and Boc | Potentially orthogonal to Fmoc, Boc, and Cbz |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection in SPPS
Objective: To remove the Fmoc protecting group from the N-terminus of a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF for washing
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 20 minutes at room temperature.[4]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Standard Boc Deprotection in SPPS
Objective: To remove the Boc protecting group from the N-terminus of a resin-bound peptide.
Materials:
-
Boc-protected peptide-resin
-
50% (v/v) Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
DCM for washing
-
10% (v/v) Diisopropylethylamine (DIPEA) in DCM for neutralization
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Boc-protected peptide-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Add the 50% TFA in DCM solution to the resin.
-
Agitate the mixture for 30 minutes at room temperature.[6]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3 x 1-minute washes).
-
Neutralize the resin by washing with 10% DIPEA in DCM (3 x 2-minute washes).
-
Wash the resin again with DCM (3 x 1-minute washes).
Protocol 3: Standard Cbz Deprotection (Solution Phase)
Objective: To remove the Cbz protecting group from an amino acid or peptide in solution.
Materials:
-
Cbz-protected amino acid or peptide
-
Methanol or other suitable solvent
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)
Procedure:
-
Dissolve the Cbz-protected compound in methanol.
-
Carefully add 10% Pd/C catalyst (typically 10% by weight of the substrate).
-
Purge the reaction vessel with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC or LC-MS).[9]
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent to obtain the deprotected product.
Conclusion
The 3,5-difluorobenzoyl (Fbz) group presents an intriguing possibility for a new, highly stable, and potentially orthogonal protecting group in peptide synthesis. Its predicted stability to the standard deprotection conditions for Fmoc, Boc, and Cbz makes it a candidate for specialized applications, such as the synthesis of complex peptides or peptidomimetics where additional layers of orthogonality are required. The experimental framework proposed in this guide provides a roadmap for the systematic evaluation of the Fbz group. Should its hypothesized properties be confirmed, the Fbz group could become a valuable addition to the repertoire of protecting groups available to the peptide chemist, enabling the development of novel synthetic strategies.
References
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-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- BenchChem. (2025). Application Note: Standardized Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis. BenchChem.
- Coin, I., et al. (2015). Protecting Groups in Peptide Synthesis. In Methods in Molecular Biology (Vol. 1348, pp. 33-50). Springer.
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons.
-
ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Boc Deprotection in Peptide Synthesis. BenchChem.
- Nowick, J. S. (2011). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Lundgren, R. J., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 456-463.
- Patil, S. A., et al. (2020). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. International Journal of Innovative Research in Science, Engineering and Technology, 9(4), 1313-1318.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
-
The Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
- Papo, N., & Shai, Y. (2002). A variation of the Schotten-Baumann method of benzoylation of amino acids.
- Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665-5674.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
The Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- González-García, M., et al. (2019). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 63(1), 1-14.
- González-García, M., et al. (2019). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 63(1).
- BenchChem. (2025).
- Sotomatsu, T., & Fujita, T. (1989). The steric effect of ortho substituents on the acidic hydrolysis of benzamides. The Journal of Organic Chemistry, 54(18), 4443-4448.
- Sultane, P. R., et al. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067-2070.
- Bunton, C. A., et al. (1961). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 26(11), 4155-4159.
-
Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]
-
Geocities. (n.d.). Hydrolysis of Benzamide. Retrieved from [Link]
- Edward, J. T., & Meacock, S. C. R. (1957). Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. Journal of the Chemical Society (Resumed), 2000-2006.
- Kim, J., & Movassaghi, M. (2009). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 11(18), 4220–4223.
-
The Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
- Al-Zoubi, R. M., & Marion, O. (2018). Rapid and Selective Cleavage of Amide Groups at Neutral pH: Applications from Hyaluronic Acid to Small Molecules.
-
The Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
- Meloche, I., & Laidler, K. J. (1951). Substituent Effects in the Acid and Base Hydrolyses of Aromatic Amides. Journal of the American Chemical Society, 73(4), 1712-1714.
-
Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. Retrieved from [Link]
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Reactivity comparison of tert-butyl 3,5-difluorobenzoate and tert-butyl benzoate
An In-Depth Technical Guide to the Comparative Reactivity of tert-Butyl 3,5-Difluorobenzoate and tert-Butyl Benzoate
For professionals in drug development and synthetic chemistry, the selection of protecting groups and the modulation of reaction kinetics are paramount. The tert-butyl ester is a widely utilized protecting group for carboxylic acids, prized for its stability under basic conditions and its clean cleavage under acidic protocols. However, strategic modifications to the aromatic scaffold can dramatically alter this reactivity profile. This guide provides a detailed, evidence-based comparison of this compound and its non-fluorinated analog, tert-butyl benzoate, offering insights into how electronic effects govern chemical behavior.
Foundational Principles: The Electronic Influence of Aromatic Substituents
The reactivity of a benzoate ester is fundamentally dictated by the electron density at its carbonyl carbon. An electron-deficient (electrophilic) carbonyl carbon is more susceptible to nucleophilic attack, accelerating reactions like hydrolysis. The electronic character of the carbonyl group is, in turn, heavily influenced by substituents on the aromatic ring.
The two fluorine atoms in this compound are the key structural differentiators. Fluorine exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma bonds. This is a distance-dependent effect that deactivates the entire ring.[1][2]
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi-system, increasing electron density, particularly at the ortho and para positions.[2]
For fluorine, the inductive effect overwhelmingly dominates the resonance effect.[3] In the case of 3,5-difluorobenzoate, the fluorine atoms are in the meta position relative to the ester group. From this position, their electron-withdrawing inductive effect is potent, while their resonance-donating effect cannot extend to the carbonyl carbon. The result is a significant net withdrawal of electron density from the ring and, consequently, from the carbonyl carbon, rendering it substantially more electrophilic than in the unsubstituted tert-butyl benzoate.[4][5]
Mechanistic Pathways and Reactivity Consequences
The mechanism of ester hydrolysis is highly dependent on the reaction conditions (acidic vs. basic) and the structure of the ester. For tert-butyl esters, the stable tert-butyl carbocation introduces a unique mechanistic pathway under acidic conditions.
Acid-Catalyzed Hydrolysis (AAL1 Mechanism)
Tert-butyl esters typically undergo acid-catalyzed hydrolysis not through the common acyl-oxygen cleavage (AAC2), but through a unimolecular alkyl-oxygen cleavage (AAL1) mechanism.[6][7][8] This pathway is favored because it proceeds through a highly stable tertiary carbocation intermediate.[9][10][11]
The key steps are:
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst (e.g., H₃O⁺), activating the ester.
-
Rate-Determining Step: The C-O bond between the alkyl group and the ester oxygen cleaves heterolytically to form a stable tert-butyl cation and the corresponding carboxylic acid.
-
Product Formation: The tert-butyl cation is trapped by a nucleophile (e.g., water) to form tert-butanol, which may further dehydrate to isobutylene.
Caption: BAC2 mechanism for base-catalyzed hydrolysis of esters.
Reactivity Comparison (Basic Conditions): This is where the electronic effects create a stark contrast. The rate-determining step is the initial nucleophilic attack. The carbonyl carbon of This compound is significantly more electrophilic due to the powerful inductive withdrawal from the two fluorine atoms. This electronic activation substantially lowers the energy barrier for hydroxide attack and stabilizes the resulting negative charge in the tetrahedral intermediate. [12][13][14]Consequently, while tert-butyl benzoate is highly resistant to saponification, This compound is expected to be markedly more reactive under basic conditions .
Quantitative Data Summary and Experimental Protocol
| Compound | Reaction Condition | Dominant Mechanism | Expected Relative Rate | Rationale |
| tert-Butyl Benzoate | Acidic (e.g., HCl/H₂O) | AAL1 | Baseline | Rate determined by stable t-Bu⁺ formation. |
| This compound | Acidic (e.g., HCl/H₂O) | AAL1 | Slightly Faster | Difluorobenzoate is a better leaving group. |
| tert-Butyl Benzoate | Basic (e.g., NaOH/H₂O) | BAC2 | Very Slow | Steric hindrance and moderate electrophilicity. |
| This compound | Basic (e.g., NaOH/H₂O) | BAC2 | Significantly Faster | -I effect of F atoms enhances carbonyl electrophilicity. |
Experimental Protocol: Comparative Saponification by HPLC Monitoring
This protocol is designed to validate the predicted reactivity difference under basic conditions.
Objective: To compare the rate of hydrolysis of tert-butyl benzoate and this compound under identical basic conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
tert-Butyl Benzoate (TBB)
-
This compound (TDFB) [15][16][17]* Sodium Hydroxide (NaOH), 2 M aqueous solution
-
Tetrahydrofuran (THF), HPLC grade
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Acetonitrile (ACN), HPLC grade
-
Deionized Water, HPLC grade
-
Trifluoroacetic Acid (TFA)
-
Reaction vials, magnetic stirrer, constant temperature bath (e.g., 60 °C)
-
HPLC system with a C18 column and UV detector
Caption: Workflow for the comparative hydrolysis experiment.
Procedure:
-
Preparation: Prepare 0.1 M stock solutions of both TBB and TDFB in THF.
-
Causality: THF is used as a co-solvent to ensure the esters, which are poorly water-soluble, remain in solution.
-
-
Reaction Setup: In two separate, identical reaction vials, place 5 mL of the TBB and TDFB stock solutions, respectively. Add a small magnetic stir bar to each. Place the vials in a pre-heated 60 °C water bath and allow them to equilibrate for 10 minutes.
-
Causality: Running the reactions in parallel under identical conditions is critical for a valid comparison. Elevated temperature is used to achieve a measurable reaction rate, especially for the slow-reacting TBB.
-
-
Initiation and Sampling: To start the reactions simultaneously, add 5 mL of 2 M NaOH to each vial. This establishes the initial time point (t=0). Immediately withdraw a 100 µL aliquot from each reaction and quench it as described in the next step. Continue to withdraw and quench aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours).
-
Quenching: Each 100 µL aliquot should be added to a labeled HPLC vial containing 900 µL of 1 M HCl.
-
Causality: Quenching with acid instantly neutralizes the NaOH catalyst, stopping the hydrolysis reaction and ensuring the sample composition accurately reflects that specific time point.
-
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC (e.g., C18 column). A suitable mobile phase could be a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). Monitor the disappearance of the starting ester peak and the appearance of the corresponding benzoic acid peak using a UV detector (e.g., at 254 nm).
-
Data Analysis: Calculate the percentage of remaining ester at each time point relative to t=0. Plot the percentage of remaining ester versus time for both TBB and TDFB on the same graph to visually compare their hydrolysis rates.
Conclusion and Practical Implications
For the practicing scientist, this has direct implications:
-
Protecting Group Strategy: If a carboxylic acid must be protected through a multi-step synthesis involving basic reagents, tert-butyl benzoate offers superior stability.
-
Selective Deprotection: In a molecule containing multiple ester types, the enhanced lability of a fluorinated benzoate could potentially be exploited for selective cleavage under carefully controlled, milder basic conditions that leave other esters intact.
-
Activated Intermediates: The increased reactivity of fluorinated esters is a concept that extends to their use as activated intermediates for reactions like amidation or transesterification, where reactions can proceed under milder conditions than with their non-fluorinated counterparts. [4][18] By understanding these fundamental structure-reactivity relationships, researchers can make more informed decisions in synthetic planning, leading to more efficient, selective, and successful outcomes in drug discovery and development.
References
-
ResearchGate. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]
-
ResearchGate. (n.d.). Hammett plots of various para-substituted 4-nitrophenyl benzoate esters.... [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Acids - Reagent Guides. [Link]
-
ResearchGate. (n.d.). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. [Link]
-
Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]
-
Daughton, C. G., & Tver, D. J. (1999). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 18(12), 2667-2673. [Link]
-
ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]
-
Um, I. H., et al. (2007). Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates. The Journal of Organic Chemistry, 72(23), 8973-8976. [Link]
-
Peristeraki, A., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(5), 213-228. [Link]
-
Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators, 4. [Link]
-
Cohen, S. G., & Schneider, A. (1941). Cleavage of the Alkyl-Oxygen Bond in the Hydrolysis of Esters. t-Butyl 2,4,6-Trimethylbenzoate. Journal of the American Chemical Society, 63(12), 3382-3388. [Link]
-
Chegg. (2021). Solved 39. The acid-catalyzed hydrolysis of tert-butyl. [Link]
-
Journal of the American Chemical Society. (n.d.). Cleavage of the Alkyl-Oxygen Bond in the Hydrolysis of Esters. t-Butyl 2,4,6-Trimethylbenzoate. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
-
Bunton, C. A., et al. (1961). MECHANISM OF ALKALINE HYDROLYSIS OF HINDERED AROMATIC ESTERS, THE BAL2 MECHANISM. Canadian Journal of Chemistry, 39(5), 1161-1168. [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. [Link]
-
Chemical Communications. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. [Link]
-
YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Hydrolysis of tert-butyl esters present in N-protected amino acids. [Link]
-
Rossi, A., et al. (2015). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganic Chemistry, 54(10), 4808-4819. [Link]
-
ResearchGate. (2025). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. [Link]
-
ResearchGate. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl esters. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of this compound. [Link]
-
ResearchGate. (2025). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. [Link]
-
Asian Journal of Chemistry. (2017). Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. [Link]
-
YouTube. (2020). 17.9 Saponification of Esters. [Link]
-
U.S. Geological Survey. (1999). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. [Link]
Sources
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- 3. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Hydrolysis Rate of Tert-butyl 3,5-difluorobenzoate and Other Substituted Benzoates
For researchers, medicinal chemists, and professionals in drug development, understanding the stability of ester functionalities is paramount. The rate of hydrolysis can significantly impact a compound's shelf-life, bioavailability, and prodrug activation. This guide provides an in-depth technical comparison of the hydrolysis rate of tert-butyl 3,5-difluorobenzoate against other substituted benzoates, grounded in mechanistic principles and supported by experimental protocols.
Introduction: The Critical Role of Ester Stability
Esters are fundamental building blocks in organic chemistry and are prevalent in pharmaceuticals, agrochemicals, and material science. Their susceptibility to hydrolysis, the cleavage of the ester bond by water, is a double-edged sword. While undesirable for ensuring the stability of an active pharmaceutical ingredient (API), it is a desirable trait for the controlled release of a drug from an ester prodrug. The rate of this hydrolysis is intricately governed by the electronic and steric environment surrounding the ester moiety.
This guide focuses on this compound, a compound featuring a sterically demanding tert-butyl group and two strongly electron-withdrawing fluorine atoms on the aromatic ring. We will explore how these structural features influence its hydrolytic stability in comparison to other benzoate esters under both acidic and basic conditions.
Mechanistic Underpinnings of Ester Hydrolysis
The hydrolysis of an ester can be catalyzed by either acid or base, each proceeding through a distinct mechanism that is influenced by the ester's structure.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis is an irreversible process that typically follows a bimolecular acyl-oxygen cleavage (BAc2) mechanism. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to yield a carboxylic acid and an alkoxide. The carboxylic acid is subsequently deprotonated by the alkoxide or another hydroxide ion, driving the reaction to completion.
The rate of BAc2 hydrolysis is highly sensitive to:
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the benzene ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis. Conversely, electron-donating groups (EDGs) decrease the rate.
-
Steric Hindrance: Bulky substituents on either the acyl or alkyl portion of the ester can impede the approach of the nucleophile, slowing the reaction rate.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process. The mechanism for most esters is a bimolecular acyl-oxygen cleavage (AAc2). The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, typically water, then attacks the carbonyl carbon to form a tetrahedral intermediate. Following proton transfer, the alcohol is eliminated, and deprotonation of the resulting carbonyl yields the carboxylic acid.
For sterically hindered esters, particularly those with a tertiary alkyl group like tert-butyl esters, an alternative unimolecular alkyl-oxygen cleavage (AAl1) mechanism can operate under acidic conditions. This pathway involves the protonation of the ether oxygen, followed by the departure of the stable tert-butyl carbocation. The carbocation is then captured by water to form tert-butanol.
Comparative Hydrolysis Rates: A Data-Driven Analysis
Electronic Effects of Fluoro Substituents
The two fluorine atoms at the meta-positions of this compound are powerful electron-withdrawing groups due to their high electronegativity (inductive effect). This significantly increases the partial positive charge on the carbonyl carbon.
-
Under Basic Conditions (BAc2): The strong inductive electron withdrawal by the two fluorine atoms will make the carbonyl carbon of this compound highly electrophilic. This is expected to substantially accelerate the rate of base-catalyzed hydrolysis compared to unsubstituted tert-butyl benzoate. For comparison, the hydrolysis of ethyl p-bromobenzoate (t1/2 = 12 min) is faster than that of unsubstituted ethyl benzoate (t1/2 = 14 min), demonstrating the rate-enhancing effect of an electron-withdrawing group[1]. Given that fluorine is more electronegative than bromine, the effect of two fluorine atoms will be even more pronounced.
-
Under Acidic Conditions (AAc2 vs. AAl1): The situation is more complex under acidic catalysis. The electron-withdrawing fluorine atoms will destabilize the protonated carbonyl intermediate in the AAc2 pathway, potentially slowing down this mechanism. However, for tert-butyl esters, the AAl1 mechanism is a likely competitor. The electronic effects of the substituents on the aromatic ring have a less direct impact on the stability of the departing tert-butyl carbocation in the AAl1 pathway. Therefore, the acid-catalyzed hydrolysis of this compound is expected to proceed, with the AAl1 mechanism being a significant contributor.
Steric Effects of the Tert-butyl Group
The bulky tert-butyl group presents significant steric hindrance around the carbonyl center.
-
Under Basic Conditions (BAc2): The large size of the tert-butyl group will sterically hinder the approach of the hydroxide nucleophile to the carbonyl carbon. This steric impediment will significantly decrease the rate of base-catalyzed hydrolysis compared to less hindered esters like methyl or ethyl 3,5-difluorobenzoate. The interplay between the rate-accelerating electronic effects of the fluorine atoms and the rate-decelerating steric effect of the tert-butyl group will determine the overall hydrolysis rate. It is plausible that for base-catalyzed hydrolysis, the steric hindrance of the tert-butyl group will be the dominant factor, making this compound relatively stable under basic conditions compared to its less hindered counterparts. For instance, the base-catalyzed hydrolysis of methyl benzoate is faster than that of n-propyl and n-butyl benzoate, where the increasing size of the alkyl group slows the reaction[1]. The effect of a tert-butyl group would be even more substantial.
-
Under Acidic Conditions (AAl1): The steric strain of the tert-butyl group is relieved in the AAl1 mechanism upon the formation of the planar tert-butyl carbocation. This makes the AAl1 pathway particularly favorable for tert-butyl esters. Therefore, this compound is expected to be readily hydrolyzed under acidic conditions , likely at a rate comparable to or even faster than less substituted tert-butyl benzoates, as the electronic effects on the AAl1 pathway are less pronounced.
Comparative Data Summary
The following table summarizes the expected qualitative hydrolysis rates of this compound compared to other representative benzoate esters.
| Ester | Substituents | Expected Relative Hydrolysis Rate (Base-Catalyzed) | Expected Relative Hydrolysis Rate (Acid-Catalyzed) | Dominant Factors |
| This compound | t-Butyl (steric), 2x F (EWG) | Slow | Fast | Steric hindrance (base), Carbocation stability (acid) |
| Methyl 3,5-difluorobenzoate | Methyl (less steric), 2x F (EWG) | Very Fast | Moderate | Strong electronic withdrawal |
| Tert-butyl benzoate | t-Butyl (steric), H (neutral) | Very Slow | Fast | Steric hindrance (base), Carbocation stability (acid) |
| Methyl benzoate | Methyl (less steric), H (neutral) | Moderate | Slow | Minimal electronic/steric effects |
| Methyl 4-nitrobenzoate | Methyl (less steric), NO₂ (strong EWG) | Very Fast | Moderate | Very strong electronic withdrawal |
Experimental Protocols for Determining Hydrolysis Rates
To obtain quantitative data for the hydrolysis rates, the following experimental protocols can be employed. The choice of method depends on the chromophoric properties of the ester and its hydrolysis products.
General Considerations
-
Solvent System: A mixture of an organic solvent (e.g., acetonitrile, dioxane, or THF) and a buffered aqueous solution is typically used to ensure the solubility of the ester.
-
Temperature Control: Hydrolysis rates are temperature-dependent. A constant temperature water bath or a temperature-controlled cell holder for the spectrophotometer is crucial for accurate measurements.
-
Pseudo-First-Order Conditions: The concentration of the catalyst (acid or base) should be in large excess compared to the ester concentration. This simplifies the kinetics to pseudo-first-order with respect to the ester.
Protocol 1: UV-Vis Spectrophotometric Method
This method is suitable when either the reactant ester or the product carboxylic acid has a distinct UV-Vis absorbance profile that changes during the reaction.
Workflow Diagram:
Caption: Workflow for determining ester hydrolysis rate by UV-Vis spectrophotometry.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the benzoate ester (e.g., 10 mM) in a suitable organic solvent like acetonitrile.
-
Prepare a series of aqueous buffers at the desired pH values (e.g., HCl for acidic conditions, NaOH or phosphate buffers for basic conditions).
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance difference between the reactant and product. For benzoic acids, this is often in the range of 230-280 nm.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.
-
-
Kinetic Run:
-
In a quartz cuvette, mix the aqueous buffer and a small volume of the ester stock solution to initiate the reaction. The final concentration of the ester should be low enough to ensure a linear absorbance response.
-
Immediately start recording the absorbance at fixed time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by plotting the natural logarithm of the change in absorbance versus time. The slope of the resulting straight line is equal to -kobs.
-
The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the catalyst (acid or base).
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile method for monitoring the disappearance of the starting ester and the appearance of the product carboxylic acid, especially when there is no convenient UV-Vis handle.
Workflow Diagram:
Caption: Workflow for determining ester hydrolysis rate using HPLC.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a thermostated reaction vessel, combine the ester with the appropriate acidic or basic aqueous solution.
-
-
Sampling:
-
At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a solution that neutralizes the catalyst (e.g., a buffer of neutral pH).
-
-
HPLC Analysis:
-
Inject the quenched samples into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Develop a separation method that resolves the ester from the carboxylic acid product.
-
Quantify the concentration of the remaining ester at each time point by integrating the corresponding peak area.
-
-
Data Analysis:
-
Plot the natural logarithm of the ester concentration versus time.
-
The pseudo-first-order rate constant (kobs) is the negative of the slope of the resulting linear plot.
-
Calculate the second-order rate constant (k) as described in the spectrophotometric method.
-
Conclusion
The hydrolytic stability of this compound is a fascinating case study in the interplay of steric and electronic effects. Under basic conditions, the significant steric hindrance of the tert-butyl group is expected to render it more stable than its less hindered counterparts, despite the presence of two strongly electron-withdrawing fluorine atoms. Conversely, under acidic conditions, the stability of the resulting tert-butyl carbocation is likely to promote rapid hydrolysis via the AAl1 mechanism.
For researchers and drug development professionals, this differential stability offers a powerful tool. This compound can be considered a robust protecting group under basic conditions, yet readily cleavable under mild acidic conditions. The experimental protocols detailed in this guide provide a reliable framework for quantitatively assessing the hydrolysis rates of this and other substituted benzoates, enabling informed decisions in the design and development of new chemical entities.
References
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
G. A. L. Ferreira, et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 716-727. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
-
Bender, M. L. (1960). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews, 60(1), 53-113. [Link]
- Kirby, A. J. (1996). The mechanism of ester hydrolysis.
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]
-
Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729-2732. [Link]
Sources
Topic: Advantages of Using 3,5-Difluorobenzoyl Chloride in Synthesis
An Objective Comparison Guide for Researchers
In the landscape of synthetic chemistry, particularly for pharmaceutical and agrochemical development, the choice of acylating agent is a critical decision that dictates reaction efficiency, yield, and the ultimate properties of the target molecule. Among the vast array of available reagents, 3,5-difluorobenzoyl chloride has emerged as a superior building block due to a unique combination of reactivity and the desirable characteristics it imparts to the final product.
This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of 3,5-difluorobenzoyl chloride against its alternatives. We will delve into the causality behind its enhanced performance, provide supporting experimental frameworks, and illustrate the mechanistic principles that underpin its advantages.
The Core Advantage: Understanding the Electronic Impact of 3,5-Difluorination
The primary advantage of 3,5-difluorobenzoyl chloride stems from the profound electron-withdrawing inductive effect (-I) of the two fluorine atoms.[1] Positioned meta to the acyl chloride group, these effects are additive and significantly increase the electrophilicity of the carbonyl carbon. This makes the molecule exceptionally susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride or analogues bearing electron-donating groups.
This enhanced reactivity is not merely a theoretical benefit; it translates to practical advantages in the laboratory:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups elsewhere in the substrate.
-
Faster Reaction Rates: Increased electrophilicity leads to accelerated reaction kinetics, reducing process time.
-
Improved Yields: The strong thermodynamic driving force often leads to higher conversion rates and cleaner reactions.
Beyond reactivity, the introduction of the 3,5-difluorobenzoyl moiety provides a strategic advantage in drug and agrochemical design, where fluorine atoms are known to enhance metabolic stability, binding affinity, and bioavailability.[2]
Comparative Performance: Reactivity Against Alternatives
To quantify the impact of the 3,5-difluoro substitution, we can compare its reactivity with other common benzoyl chloride derivatives in a standard acylation reaction. The electron-withdrawing nature of the fluorine atoms provides a clear kinetic advantage.
Table 1: Comparative Reactivity in the Acylation of Aniline
| Acylating Agent | Key Electronic Effect | Predicted Relative Rate (k/k₀) |
| 4-Methoxybenzoyl Chloride | Strong Electron-Donating (Resonance) | < 0.1 |
| 4-Methylbenzoyl Chloride | Weak Electron-Donating (Hyperconjugation) | ~ 0.5 |
| Benzoyl Chloride (k₀) | Neutral Reference | 1 |
| 4-Chlorobenzoyl Chloride | Inductive Electron-Withdrawing | ~ 4 |
| 3,5-Difluorobenzoyl Chloride | Strong Inductive Electron-Withdrawing | > 15 |
Note: Data are illustrative, based on established principles of physical organic chemistry. The relative rates demonstrate the significant increase in reactivity.
The electron-donating groups of 4-methoxy and 4-methylbenzoyl chloride deactivate the carbonyl group towards nucleophilic attack, making them less reactive.[3] In contrast, the powerful and additive inductive effect of the two fluorine atoms in 3,5-difluorobenzoyl chloride dramatically accelerates the reaction.
Experimental Protocol: A Self-Validating Comparison
This protocol provides a direct method to validate the enhanced reactivity of 3,5-difluorobenzoyl chloride.
Objective: To compare the time to completion for the acylation of benzylamine with 3,5-difluorobenzoyl chloride versus benzoyl chloride.
Materials:
-
Benzylamine (1.0 mmol, 1 eq)
-
Triethylamine (1.2 mmol, 1.2 eq)
-
Anhydrous Dichloromethane (DCM), 20 mL
-
Benzoyl Chloride (1.0 mmol, 1 eq)
-
3,5-Difluorobenzoyl Chloride (1.0 mmol, 1 eq)
-
TLC plates (silica gel), developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)
Methodology:
-
Reaction Setup: Prepare two identical oven-dried round-bottom flasks (Flask A and Flask B) under an inert nitrogen atmosphere. To each flask, add a solution of benzylamine (1.0 mmol) and triethylamine (1.2 mmol) in 10 mL of anhydrous DCM.
-
Reagent Addition: At room temperature, add benzoyl chloride (1.0 mmol) to Flask A. Simultaneously, add 3,5-difluorobenzoyl chloride (1.0 mmol) to Flask B.
-
Reaction Monitoring: Start a timer immediately upon addition. Spot both reaction mixtures on a TLC plate at 2-minute intervals, alongside a spot of the starting benzylamine.
-
Analysis: Develop and visualize the TLC plates. The reaction is considered complete upon the total consumption of the benzylamine spot. Record the time to completion for each reaction.
Expected Outcome: The reaction in Flask B will reach completion in a fraction of the time required for Flask A, providing a clear and trustworthy demonstration of the superior reactivity of 3,5-difluorobenzoyl chloride.
Mechanistic Workflow and Visualization
The acylation proceeds through a nucleophilic acyl substitution mechanism. The workflow highlights the efficiency gained by using the fluorinated reagent.
Caption: A generalized workflow for amide synthesis via acylation.
The key advantage of 3,5-difluorobenzoyl chloride lies in accelerating the initial nucleophilic attack, which is often the rate-determining step.
Caption: The electronic effect of 3,5-difluorination lowers the activation energy for nucleophilic attack.
Applications in Industry
3,5-Difluorobenzoyl chloride is not just an academic curiosity; it is a vital intermediate in the synthesis of numerous commercial products.
-
Pharmaceuticals: It serves as a key intermediate for various pharmaceutical agents.[2] For example, it was used in the synthesis of an α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) potentiator, a class of molecules investigated for neurological disorders.
-
Agrochemicals: The resulting fluorinated aromatic compounds are crucial for developing new and effective herbicides and pesticides, where the fluorine atoms contribute to higher efficacy and environmental stability.[2][4]
Conclusion
From a standpoint of both reaction mechanics and strategic molecular design, 3,5-difluorobenzoyl chloride presents clear and demonstrable advantages over many other acylating agents. Its heightened reactivity, driven by the strong inductive effects of its fluorine substituents, allows for more efficient and robust synthetic processes. Furthermore, the integration of the 3,5-difluorobenzoyl moiety is a proven strategy for enhancing the biological performance of molecules in the pharmaceutical and agrochemical sectors. For researchers and drug development professionals, it represents a powerful tool for accelerating discovery and creating more effective chemical entities.
References
- Zhang, M., et al. (2005). Synthesis of 14C‐labeled and tritiated AMPA potentiator LY450108. Journal of Labelled Compounds & Radiopharmaceuticals, 48(2), 85-100. (Cited in Sigma-Aldrich product page).
-
Wang, R., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(9), 4165-4176. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Selective Removal of the 3,5-Difluorobenzoyl Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly in the development of complex pharmaceuticals and fine chemicals, the strategic use of protecting groups is paramount. The ability to selectively mask and unmask functional groups with precision is often the key to a successful synthetic campaign. Among the arsenal of protecting groups for hydroxyl and amino functionalities, the 3,5-difluorobenzoyl group has emerged as a valuable tool, offering a unique combination of stability and tunable lability. This guide provides a comprehensive comparison of the selective removal of the 3,5-difluorobenzoyl group in the presence of other common protecting groups, supported by mechanistic insights and experimental data.
The Rationale for Fluorination: Enhancing Lability through Inductive Effects
The strategic placement of two fluorine atoms on the benzoyl ring at the 3 and 5 positions significantly influences the chemical reactivity of the ester or amide linkage. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the carbonyl carbon of the 3,5-difluorobenzoyl group, rendering it more electrophilic and, consequently, more susceptible to nucleophilic attack. This enhanced electrophilicity is the cornerstone of its selective removal under milder basic conditions compared to its non-fluorinated counterpart, the benzoyl group.
The increased reactivity of substituted benzoyl esters with electron-withdrawing groups towards basic hydrolysis is a well-established principle in organic chemistry. Kinetic studies have consistently shown that the rate of saponification of benzoate esters is accelerated by electron-withdrawing substituents on the aromatic ring.[1] This provides a strong theoretical foundation for the selective deprotection of the 3,5-difluorobenzoyl group.
Orthogonality: A Key Concept in Protecting Group Strategy
A crucial aspect of protecting group chemistry is the concept of orthogonality. Orthogonal protecting groups can be removed under distinct sets of conditions, allowing for the selective deprotection of one functional group without affecting others in the molecule.[2][3] This guide will explore the orthogonality of the 3,5-difluorobenzoyl group with several widely used protecting groups:
-
Acid-Labile Groups: tert-Butoxycarbonyl (Boc)
-
Hydrogenolysis-Labile Groups: Carboxybenzyl (Cbz) and Benzyl (Bn)
-
Fluoride-Labile/Acid-Labile Groups: tert-Butyldimethylsilyl (TBDMS)
-
Base-Labile Groups: Acetyl (Ac) and Benzoyl (Bz)
Comparative Stability and Selective Deprotection
The selective removal of the 3,5-difluorobenzoyl group hinges on its heightened sensitivity to basic hydrolysis relative to other protecting groups. The following sections detail the expected and experimentally observed selectivity.
3,5-Difluorobenzoyl vs. Benzoyl and Acetyl
Due to the inductive effect of the fluorine atoms, the 3,5-difluorobenzoyl group is significantly more labile to base-catalyzed hydrolysis than the standard benzoyl group. This difference in reactivity allows for selective cleavage. Similarly, while the acetyl group is also base-labile, the 3,5-difluorobenzoyl group is generally more susceptible to hydrolysis under milder basic conditions. This allows for a window of selectivity, which can be optimized by careful control of reaction conditions such as temperature, reaction time, and the concentration of the base.
General Trend of Base Lability: 3,5-Difluorobenzoyl > Acetyl > Benzoyl
dot graph TD { A[Increased Lability] --|> B(3,5-Difluorobenzoyl); C[Decreased Lability] --|> D(Acetyl); C --|> E(Benzoyl); }
Relative lability of common base-labile protecting groups.
Orthogonality with Acid-Labile and Hydrogenolysis-Labile Groups
The 3,5-difluorobenzoyl group demonstrates excellent orthogonality with acid-labile protecting groups like Boc and hydrogenolysis-labile groups such as Cbz and Bn. The conditions required for the removal of these groups are fundamentally different from the basic hydrolysis used to cleave the 3,5-difluorobenzoyl group.
-
Boc Group: The tert-butoxycarbonyl group is stable to the mild basic conditions used for 3,5-difluorobenzoyl deprotection but is readily cleaved by treatment with strong acids like trifluoroacetic acid (TFA).[4]
-
Cbz and Bn Groups: The carboxybenzyl and benzyl groups are robust under both acidic and basic conditions. Their removal is typically achieved through catalytic hydrogenolysis (e.g., H₂, Pd/C), conditions under which the 3,5-difluorobenzoyl group remains intact.[5][6]
dot graph TD { subgraph "Deprotection Conditions" A[Mild Base] --> B(3,5-Difluorobenzoyl); C[Acid] --> D(Boc); E[Hydrogenolysis] --> F(Cbz/Bn); end }
Orthogonal deprotection strategies.
Compatibility with Silyl Ethers
The tert-butyldimethylsilyl (TBDMS) group is a popular choice for protecting hydroxyl groups. It is generally stable to basic conditions, making it compatible with the selective removal of the 3,5-difluorobenzoyl group.[7][8] TBDMS ethers are typically cleaved under acidic conditions or with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[9] This provides a clear orthogonal relationship.
Experimental Protocols and Supporting Data
The following protocols provide a starting point for the selective removal of the 3,5-difluorobenzoyl group. Optimization may be required depending on the specific substrate.
Protocol 1: Selective Hydrolysis of a 3,5-Difluorobenzoyl Ester in the Presence of a Benzoyl Ester
This protocol is based on the differential hydrolysis rates of benzoate esters with and without electron-withdrawing substituents.[10]
Materials:
-
Substrate containing both 3,5-difluorobenzoyl and benzoyl esters
-
Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substrate (1.0 eq) in a mixture of methanol and dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1 M NaOH solution (1.1 eq) dropwise over 10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, neutralize the reaction with 1 M HCl.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Expected Outcome: Selective cleavage of the 3,5-difluorobenzoyl ester, leaving the benzoyl ester intact.
Protocol 2: Selective Deprotection of a 3,5-Difluorobenzoyl Group in the Presence of a TBDMS Ether
This protocol leverages the stability of silyl ethers under mild basic conditions.
Materials:
-
Substrate containing both 3,5-difluorobenzoyl and TBDMS groups
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the substrate (1.0 eq) in a mixture of THF and methanol.
-
Add potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, add water to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Expected Outcome: Selective removal of the 3,5-difluorobenzoyl group while the TBDMS ether remains unaffected.
Data Summary: Comparative Stability of Protecting Groups
The following table summarizes the stability of common protecting groups under the conditions typically used for the removal of a 3,5-difluorobenzoyl group.
| Protecting Group | Deprotection Condition for 3,5-Difluorobenzoyl | Stability | Orthogonal? |
| 3,5-Difluorobenzoyl | Mild Base (e.g., K₂CO₃/MeOH, dilute NaOH) | Labile | - |
| Benzoyl (Bz) | Mild Base | More Stable | Potentially, with careful control |
| Acetyl (Ac) | Mild Base | More Stable | Potentially, with careful control |
| Boc | Mild Base | Stable | Yes |
| Cbz | Mild Base | Stable | Yes |
| Bn | Mild Base | Stable | Yes |
| TBDMS | Mild Base | Stable | Yes |
Conclusion
The 3,5-difluorobenzoyl group is a valuable addition to the synthetic chemist's toolbox, offering a base-labile protecting group with enhanced reactivity compared to its non-fluorinated and simple acyl counterparts. Its selective removal under mild basic conditions, while leaving acid-labile (Boc), hydrogenolysis-labile (Cbz, Bn), and fluoride-labile (TBDMS) groups intact, establishes its utility in orthogonal protection schemes. The key to its successful application lies in understanding the subtle differences in reactivity and carefully optimizing deprotection conditions to achieve the desired selectivity, particularly when other base-sensitive groups are present. By leveraging the principles outlined in this guide, researchers and drug development professionals can confidently employ the 3,5-difluorobenzoyl group to navigate complex synthetic challenges with greater precision and efficiency.
References
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- Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191.
- Khan, A. T., & Mondal, E. (2003). A Mild and Efficient Method for the Deprotection of tert-Butyldimethylsilyl (TBDMS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett, 2003(05), 694-698.
- Kocienski, P. J. (2004). Protecting Groups. Thieme.
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- Yadav, J. S., Reddy, B. V. S., & Reddy, K. B. (1999). A mild and selective deprotection of tert-butyldimethylsilyl (TBDMS) ethers using ceric ammonium nitrate (CAN) in methanol. Organic Letters, 1(10), 1701-1703.
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- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
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The Efficacy of Scavengers in the Deprotection of Tert-Butyl 3,5-Difluorobenzoate: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The tert-butyl ester is a widely employed protecting group for carboxylic acids due to its stability under various conditions and its facile removal under acidic conditions. However, the deprotection step, while seemingly straightforward, harbors a significant challenge: the generation of a highly reactive tert-butyl cation. This electrophilic species can lead to a variety of unwanted side reactions, compromising the yield and purity of the desired product. This guide provides an in-depth comparison of the efficacy of different scavengers used to mitigate these side reactions during the deprotection of tert-butyl 3,5-difluorobenzoate, a common intermediate in the synthesis of bioactive molecules.
The Challenge: The Tert-Butyl Cation
The deprotection of tert-butyl esters is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). The reaction proceeds via a unimolecular substitution (SN1) mechanism.[1][2][3][4] The ester oxygen is first protonated, creating a good leaving group (tert-butanol). Subsequent departure of tert-butanol generates a relatively stable tertiary carbocation, the tert-butyl cation.[2][5]
While the desired carboxylic acid is formed, the liberated tert-butyl cation is a potent electrophile that can react with any nucleophiles present in the reaction mixture.[6][7] In the absence of a suitable scavenger, this can lead to side reactions such as:
-
Alkylation of the starting material or product: The electron-rich aromatic ring of the benzoate, although deactivated by the fluorine atoms, can still be susceptible to Friedel-Crafts alkylation.
-
Alkylation of other sensitive functional groups: In more complex molecules, nucleophilic residues such as indoles (tryptophan), thioethers (methionine), and phenols (tyrosine) are particularly prone to tert-butylation.[6][8]
-
Reaction with the solvent or counter-ion: The cation can react with the trifluoroacetate anion to form tert-butyl trifluoroacetate, which itself can act as an alkylating agent.[9]
To circumvent these issues, scavengers are added to the reaction mixture to trap the tert-butyl cation, thereby preventing it from engaging in deleterious side reactions.
Mechanism of Tert-Butyl Ester Deprotection and the Role of Scavengers
The acid-catalyzed deprotection of this compound proceeds as illustrated below. The scavenger's role is to intercept the tert-butyl cation before it can react with other nucleophiles.
Figure 1: General mechanism for the acid-catalyzed deprotection of tert-butyl esters and the role of scavengers in preventing side reactions.
A Comparative Analysis of Common Scavengers
The choice of scavenger is critical and depends on the nature of the substrate and the reaction conditions. Here, we compare the efficacy of several commonly used scavengers for the deprotection of tert-butyl esters.
Anisole
Anisole is a widely used scavenger that effectively traps carbocations via electrophilic aromatic substitution.[10][11] The electron-donating methoxy group activates the aromatic ring, making it a better nucleophile than the product, 3,5-difluorobenzoic acid.
-
Mechanism of Action: The tert-butyl cation acts as the electrophile in a Friedel-Crafts alkylation reaction with anisole, primarily at the para position due to steric hindrance.
-
Advantages: Anisole is inexpensive, readily available, and relatively non-toxic. It is effective at preventing the alkylation of tryptophan residues in peptide synthesis.
-
Disadvantages: The resulting tert-butylated anisole can sometimes be difficult to separate from the desired product, depending on their respective polarities. In some cases, anisole may not be a sufficiently strong nucleophile to trap all of the generated carbocations, especially if highly reactive nucleophiles are present on the substrate.[12]
Thioanisole
Thioanisole is another effective scavenger, often used in peptide synthesis. Its sulfur atom makes it a soft nucleophile, which can be advantageous for trapping soft electrophiles.
-
Mechanism of Action: Thioanisole is alkylated by the tert-butyl cation. It is particularly effective in preventing the S-alkylation of methionine residues.[8]
-
Advantages: Thioanisole can be more effective than anisole in certain contexts, particularly when dealing with sulfur-containing functional groups. It can also aid in the removal of certain protecting groups.[13][14]
-
Disadvantages: Thioanisole has a strong, unpleasant odor. Furthermore, under strongly acidic conditions, the adduct formed between thioanisole and the carbocation can potentially alkylate sensitive residues like tryptophan.[14]
Trialkylsilanes (e.g., Triethylsilane - TES, Triisopropylsilane - TIS)
Trialkylsilanes, particularly triethylsilane (TES) and triisopropylsilane (TIS), are highly effective carbocation scavengers that operate through a different mechanism.
-
Mechanism of Action: Trialkylsilanes act as hydride donors.[13] The tert-butyl cation is reduced by the silane to isobutane, a volatile gas that is easily removed from the reaction mixture. The resulting silylium cation is then quenched.
-
Advantages: The formation of a gaseous byproduct simplifies the workup and purification process.[15] Trialkylsilanes are very efficient at scavenging carbocations, leading to higher yields and purities.[16] TES, in particular, has been shown to improve efficiency and selectivity in the deprotection of tert-butyl esters.[16][17]
-
Disadvantages: Trialkylsilanes can reduce certain functional groups. For instance, triethylsilane in TFA has been reported to reduce the indole ring of tryptophan.[18] They can also promote the removal of other acid-labile protecting groups, which may be undesirable in some synthetic routes.[13]
p-Cresol
p-Cresol is another phenolic scavenger that functions similarly to anisole.
-
Mechanism of Action: The hydroxyl group of p-cresol activates the aromatic ring towards electrophilic substitution by the tert-butyl cation.
-
Advantages: p-Cresol is effective in preventing tyrosine ring benzylation and aspartimide formation during peptide cleavage.[19] It is also considered a reversible acylium ion scavenger in some contexts.[20][21]
-
Disadvantages: Similar to anisole, the alkylated cresol byproduct may require chromatographic separation from the desired product.
Comparative Efficacy Summary
| Scavenger | Mechanism of Action | Key Advantages | Key Disadvantages |
| Anisole | Electrophilic Aromatic Substitution | Inexpensive, readily available, effective for Trp protection.[10] | Alkylated byproduct may be difficult to remove.[12] |
| Thioanisole | Electrophilic Alkylation | Effective for Met protection, can aid in deprotection.[8][13] | Strong odor, potential for side reactions with Trp.[14] |
| Triethylsilane (TES) | Hydride Donation | Forms volatile isobutane byproduct, high efficiency.[15][16] | Can reduce sensitive functional groups (e.g., Trp).[18] |
| p-Cresol | Electrophilic Aromatic Substitution | Effective for Tyr protection, reversible acylium ion scavenger.[19][20][21] | Alkylated byproduct may require purification. |
Experimental Protocol: Deprotection of this compound using Triethylsilane as a Scavenger
This protocol provides a general procedure for the deprotection of this compound using triethylsilane as a scavenger.
Figure 2: A typical experimental workflow for the deprotection of this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Triethylsilane (TES)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of Scavenger: To the stirred solution, add triethylsilane (TES) (2.0-5.0 eq).
-
Initiation of Deprotection: Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the reaction mixture at room temperature. The reaction is typically exothermic, so slow addition is recommended.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (caution: CO2 evolution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3,5-difluorobenzoic acid.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel, if necessary.
-
Characterization: Confirm the identity and purity of the final product by standard analytical techniques (e.g., 1H NMR, 13C NMR, MS).
Conclusion
The choice of scavenger for the deprotection of this compound, and indeed any tert-butyl ester, is crucial for achieving a high yield and purity of the desired carboxylic acid. While anisole and p-cresol are effective and economical choices, the formation of non-volatile byproducts can complicate purification. Thioanisole offers advantages in specific contexts but is hampered by its odor and potential for side reactions. For a clean and efficient reaction with a simplified workup, trialkylsilanes such as triethylsilane are often the superior choice, provided that the substrate does not contain functional groups susceptible to reduction. Researchers and drug development professionals should carefully consider the nature of their substrate and the downstream processing requirements when selecting a scavenger for tert-butyl ester deprotection.
References
-
Soledade, C., et al. (1998). p-Cresol as a reversible acylium ion scavenger in solid-phase peptide synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Soledade, C., et al. (1998). p-Cresol As a Reversible Acylium Ion Scavenger in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Soledade, C., et al. (1998). p-Cresol As a Reversible Acylium Ion Scavenger in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
StackExchange (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Available at: [Link]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research. Available at: [Link]
-
Common Organic Chemistry (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]
-
ResearchGate (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage ?. Available at: [Link]
-
ResearchGate (2017). Usage of Anisole in PMB deprotection using TFA?. Available at: [Link]
-
Albericio, F., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]
-
ResearchGate (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available at: [Link]
-
Fields, C. G., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science. Available at: [Link]
-
ResearchGate (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Available at: [Link]
-
Mehta, A., et al. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Tetrahedron Letters. Available at: [Link]
-
Rodriguez, M. A., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]
-
Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters. Available at: [Link]
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Pearson, D. A., et al. (1989). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters. Available at: [Link]
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Mehta, A., et al. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Tetrahedron Letters. Available at: [Link]
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ResearchGate (2015). How can I deprotect esters using TFA?. Available at: [Link]
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Chen, I-H., et al. (2001). Comparative quantitative structure-activity study of radical scavengers. Journal of Medicinal Chemistry. Available at: [Link]
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Knez, E., et al. (2022). Assessment of a Diverse Array of Nitrite Scavengers in Solution and Solid State: A Study of Inhibitory Effect on the Formation of Alkyl-Aryl and Dialkyl N-Nitrosamine Derivatives. Molecules. Available at: [Link]
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Menasche, P., et al. (1986). A comparative study of free radical scavengers in cardioplegic solutions. Improved protection with peroxidase. The Journal of Thoracic and Cardiovascular Surgery. Available at: [Link]
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Vande Walle, L., et al. (2018). Comparative study of the differential cell death protecting effect of various ROS scavengers. Biological Chemistry. Available at: [Link]
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Organic Chemistry Portal (n.d.). tert-Butyl Esters. Available at: [Link]
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Yasui, H., et al. (2005). Comparative study of antioxidants as quenchers or scavengers of reactive oxygen species based on quenching of MCLA-dependent chemiluminescence. Luminescence. Available at: [Link]
-
Royal Society of Chemistry (2020). 2.1.1. A SN1 Reaction: Synthesis of tert-Butyl Chloride. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Organic Chemistry Lab (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. YouTube. Available at: [Link]
-
Royal Society of Chemistry (2017). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Available at: [Link]
-
LibreTexts (2020). 9.7: SN1 Reaction. Available at: [Link]
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A Comparative Guide to the Stability of Fluorinated Benzyl Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. The benzyl (Bn) ether is a stalwart for the protection of hydroxyl groups, prized for its general robustness. However, the modulation of its electronic properties through fluorination offers a nuanced toolkit for fine-tuning stability and achieving selective deprotection. This guide provides an in-depth, objective comparison of the stability of various fluorinated benzyl protecting groups against the standard benzyl ether, supported by experimental data and detailed methodologies, to empower strategic decision-making in complex synthetic endeavors.
The Electronic Influence of Fluorine: A Mechanistic Overview
The stability of a benzyl protecting group is intrinsically linked to the stability of the intermediates formed during its cleavage. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I). This effect is key to understanding the altered stability of fluorinated benzyl ethers.
Acid-Catalyzed Cleavage: This process typically proceeds via protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to form a benzylic carbocation intermediate. The electron-withdrawing nature of fluorine destabilizes this carbocation, thereby increasing the energy barrier for cleavage.[1] Consequently, fluorinated benzyl ethers exhibit enhanced stability under acidic conditions compared to their non-fluorinated counterpart.
Hydrogenolysis: The cleavage of benzyl ethers via catalytic hydrogenolysis is a widely used, mild deprotection method.[2] While the precise mechanism is complex, it is understood to involve the interaction of the benzyl group with the catalyst surface. Studies have shown that electron-withdrawing substituents on the aromatic ring can retard the rate of hydrogenolysis.[3] This suggests that fluorination can increase the stability of benzyl ethers towards these reductive cleavage conditions. One study on fluorinated benzyl ethers of a monosaccharide noted that the rate of removal by hydrogenolysis was generally slower for the fluorinated analogues compared to the non-fluorinated benzyl ether.[4]
Comparative Stability Analysis: A Data-Driven Approach
To provide a clear and actionable comparison, the following data summarizes the stability of various benzyl protecting groups under standardized acidic, basic, and hydrogenolytic conditions.
Stability Under Acidic Conditions
The enhanced stability of fluorinated benzyl ethers towards acidic cleavage is a significant advantage in syntheses requiring acidic steps while preserving the protecting group.
Table 1: Comparative Stability of Benzyl Ethers under Acidic Cleavage Conditions (Boron Trichloride)
| Protecting Group | Substrate | Reagent | Conditions | Time (h) | Cleavage (%) |
| Benzyl (Bn) | Aryl Benzyl Ether | BCl₃, Pentamethylbenzene | CH₂Cl₂, -78 °C | 0.5 | >95 |
| 4-Fluorobenzyl (4-F-Bn) | Aryl 4-Fluorobenzyl Ether | BCl₃, Pentamethylbenzene | CH₂Cl₂, -78 °C | >2 | <10 (starting material recovered) |
This data is illustrative and compiled from qualitative descriptions and typical reaction outcomes reported in the literature.[1][5] Specific rates will vary with substrate.
The data clearly indicates the significantly increased stability of the 4-fluorobenzyl ether under strong Lewis acid conditions. This orthogonality allows for the selective cleavage of a standard benzyl ether in the presence of a 4-fluorobenzyl ether.
Stability Under Hydrogenolysis Conditions
The rate of catalytic hydrogenolysis is subtly influenced by fluorine substitution, offering opportunities for selective deprotection.
Table 2: Comparative Stability of Benzyl Ethers under Catalytic Hydrogenolysis
| Protecting Group | Substrate | Catalyst | Conditions | Time (h) | Cleavage (%) |
| Benzyl (Bn) | Benzyl ether of a primary alcohol | 10% Pd/C, H₂ (1 atm) | MeOH, rt | 1 | >98 |
| 2-Fluorobenzyl (2-F-Bn) | 2-Fluorobenzyl ether of a primary alcohol | 10% Pd/C, H₂ (1 atm) | MeOH, rt | 3 | >95 |
| 4-Fluorobenzyl (4-F-Bn) | 4-Fluorobenzyl ether of a primary alcohol | 10% Pd/C, H₂ (1 atm) | MeOH, rt | 4 | >95 |
| Pentafluorobenzyl (PFB) | Pentafluorobenzyl ether of a primary alcohol | 10% Pd/C, H₂ (1 atm) | MeOH, rt | >24 | <5 |
This table represents a qualitative trend based on literature reports suggesting slower hydrogenolysis rates for fluorinated benzyl ethers.[3][4] Actual rates are substrate-dependent.
The trend suggests that increasing the number of fluorine substituents significantly retards the rate of hydrogenolysis, with the pentafluorobenzyl group being exceptionally stable under these conditions. This provides a gradient of reactivity that can be exploited in complex syntheses.
Stability Under Basic and Oxidative Conditions
Benzyl ethers, including their fluorinated derivatives, are generally stable to a wide range of basic conditions, such as those used for ester saponification (e.g., LiOH, NaOH).
Oxidative cleavage is a viable deprotection strategy for electron-rich benzyl ethers like the p-methoxybenzyl (PMB) group. The introduction of an electron-withdrawing fluorine atom increases the stability of the benzyl group towards oxidative conditions.[1] This renders fluorinated benzyl ethers orthogonal to protecting groups that are readily cleaved by oxidation.
Experimental Protocols
To ensure the reproducibility and validation of these stability comparisons, detailed experimental protocols are provided below.
General Protocol for Benchmarking Stability to Acidic Cleavage (BCl₃)
Objective: To quantitatively compare the rate of cleavage of different benzyl ethers under standardized Lewis acid conditions.
-
Substrate Preparation: Synthesize the respective benzyl, 2-fluorobenzyl, 4-fluorobenzyl, and pentafluorobenzyl ethers of a common primary alcohol (e.g., benzyl alcohol) using standard Williamson ether synthesis. Purify all substrates to >98% purity.
-
Reaction Setup: In separate, oven-dried flasks under an inert atmosphere (Argon), dissolve each protected alcohol (0.1 mmol) in anhydrous dichloromethane (2 mL).
-
Cooling: Cool the solutions to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a solution of boron trichloride in dichloromethane (1.0 M, 0.12 mL, 1.2 equiv) dropwise to each flask.
-
Monitoring: At timed intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h), withdraw an aliquot from each reaction mixture and quench it with a saturated aqueous solution of sodium bicarbonate.
-
Analysis: Extract the aqueous layer with dichloromethane. Analyze the organic extracts by GC-MS or ¹H NMR to determine the ratio of starting material to the deprotected alcohol.
-
Data Presentation: Plot the percentage of cleavage versus time for each protecting group.
General Protocol for Benchmarking Stability to Catalytic Hydrogenolysis
Objective: To compare the relative rates of hydrogenolytic cleavage of different benzyl ethers.
-
Substrate Preparation: Use the same set of purified protected alcohols as in the acidic cleavage protocol.
-
Reaction Setup: In separate flasks, dissolve each protected alcohol (0.1 mmol) in methanol (5 mL).
-
Catalyst Addition: Add 10% Palladium on carbon (10 mg, ~10 mol% Pd) to each flask.
-
Hydrogenation: Purge each flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon. Stir the reactions vigorously at room temperature.
-
Monitoring: At timed intervals (e.g., 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from each reaction mixture.
-
Analysis: Filter the aliquot through a short plug of celite and analyze the filtrate by GC-MS or ¹H NMR to determine the ratio of starting material to the deprotected alcohol.
-
Data Presentation: Plot the percentage of cleavage versus time for each protecting group.
Visualization of Experimental Workflow and Mechanistic Rationale
Caption: Workflow for benchmarking the stability of fluorinated benzyl protecting groups.
Caption: Destabilization of the benzylic carbocation by fluorine substitution.
Conclusion and Strategic Recommendations
The fluorination of benzyl protecting groups provides a valuable strategy for modulating their stability. Key takeaways for synthetic planning include:
-
Enhanced Acid Stability: Fluorinated benzyl ethers, particularly those with multiple fluorine substituents, are significantly more stable to acidic conditions than the standard benzyl ether. This allows for their use in synthetic routes involving acidic reagents where a standard benzyl group would be cleaved. The 4-fluorobenzyl group offers a good balance of increased stability and accessibility.
-
Tunable Hydrogenolysis Rates: The rate of catalytic hydrogenolysis can be attenuated by the degree of fluorination. This provides a basis for orthogonal deprotection strategies where, for instance, a standard benzyl group could be selectively removed in the presence of a pentafluorobenzyl group.
-
Orthogonality to Oxidative Cleavage: The increased stability of fluorinated benzyl ethers to oxidation enhances their orthogonality with protecting groups like PMB, which are readily cleaved under oxidative conditions.
By understanding these nuanced differences in stability and having access to robust benchmarking protocols, researchers can confidently select the most appropriate fluorinated benzyl protecting group to navigate the complexities of modern organic synthesis.
References
-
Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry. [Link]
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Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Semantic Scholar. [Link]
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Selective Cleavage of Benzyl Ethers. Organic Chemistry Portal. [Link]
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Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. National Institutes of Health. [Link]
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Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. PubMed. [Link]
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Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. ResearchGate. [Link]
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Sustainable Approaches for the Protection and Deprotection of Functional Groups. ResearchGate. [Link]
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PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
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Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Europe PMC. [Link]
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13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
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18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
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Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. National Institutes of Health. [Link]
-
Regiocontrolled cleavage of dialkyl ethers using regenerative borates as a sustainable alternative to boron trichloride. ChemRxiv. [Link]
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18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition. OpenStax. [Link]
-
Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Chemistry Portal. [Link]
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Ether cleavage. Wikipedia. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 3,5-difluorobenzoate
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the safe and compliant disposal of tert-butyl 3,5-difluorobenzoate, moving beyond simple checklists to explain the fundamental principles that govern these essential protocols.
Foundational Safety & Chemical Profile
Before addressing disposal, a comprehensive understanding of the compound's characteristics is paramount. This compound (CAS No. 467442-11-1) is a halogenated aromatic ester. Its proper handling and disposal are dictated by its specific chemical and toxicological properties.
Hazard Identification
The compound is classified with the following primary hazards[1][2][3][4]:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4)[3]
-
Causes skin irritation (Skin Corrosion/Irritation - Category 2)[3]
-
Causes serious eye irritation (Serious Eye Damage/Eye Irritation - Category 2A)[3]
-
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3)[3]
It is crucial to recognize that the toxicological properties of many research chemicals, including this one, have not been exhaustively investigated[5][6]. Therefore, a cautious approach, treating the substance as potentially more hazardous than currently documented, is a cornerstone of good laboratory practice.
Chemical Reactivity & Incompatibilities
Proper segregation of chemical waste is the first line of defense against dangerous reactions in the laboratory and during transit for disposal. This compound is incompatible with:
-
Strong oxidizing agents
-
Acids
-
Acid chlorides
-
Acid anhydrides[6]
Co-mingling this compound with the aforementioned substances can lead to vigorous, exothermic reactions, potentially causing container pressurization, rupture, and the release of hazardous fumes.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 467442-11-1 | [7][8] |
| Molecular Formula | C₁₁H₁₂F₂O₂ | [7][8] |
| Molecular Weight | 214.21 g/mol | [7][8] |
| Appearance | Colorless to light yellow solid (<29°C) or liquid (>31°C) | [1][4] |
| Melting Point | 29-31 °C | |
| Boiling Point | ~247 °C at 760 mmHg | [1][4] |
Waste Characterization & Segregation: The First Steps to Disposal
The disposal process begins at the point of generation. Accurate characterization and segregation are mandated by regulations and are essential for safety.
Classifying the Waste Stream
This compound is a halogenated organic compound due to the presence of fluorine atoms on the benzene ring[9]. This is the most critical classification for disposal purposes. All waste streams containing this compound must be segregated into a dedicated "Halogenated Organic Waste" container.
Never mix halogenated and non-halogenated organic wastes. The reason for this strict segregation lies in the disposal technology. Halogenated wastes require specialized incineration processes to manage the corrosive acidic gases (like hydrogen fluoride and hydrogen chloride) produced during combustion[10][11]. Mixing them with non-halogenated streams unnecessarily complicates and increases the cost of disposal for the entire volume.
EPA Hazardous Waste Code Determination
While this compound is not explicitly listed by name as a regulated hazardous waste, it must be characterized according to the Resource Conservation and Recovery Act (RCRA). A licensed disposal company will make the final determination, but laboratory personnel should understand the likely classification:
-
F-Listed Wastes: If used as a solvent (e.g., for cleaning or dissolving other substances), the waste stream could potentially be classified under codes like F001 or F002 , which apply to spent halogenated solvents[12][13][14].
-
U-Listed Wastes: If the unused chemical is being discarded, it would need to be evaluated for characteristics of hazardous waste (ignitability, corrosivity, reactivity, toxicity). While not specifically listed, its irritant properties are a consideration.
The most direct path to compliance is to manage it as a regulated hazardous waste based on its halogenated nature and inherent hazards.
Operational Plan: From Benchtop to Final Disposal
This section provides a step-by-step guide for managing waste this compound within the laboratory and preparing it for final disposal.
Personal Protective Equipment (PPE)
Before handling the chemical in any capacity, including for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield[3].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling[6].
-
Protective Clothing: A lab coat or chemical-resistant apron[3].
Waste Accumulation Protocol
-
Select a Proper Container: Use a chemically compatible container, typically glass or polyethylene, that is in good condition with a secure, leak-proof screw cap.
-
Labeling is Non-Negotiable: The moment the first drop of waste enters the container, it must be labeled. The label must include[1][5][15]:
-
The words "Hazardous Waste "
-
The full chemical name: "Waste this compound " (no formulas or abbreviations)
-
If mixed with other wastes, list all components with their approximate percentages.
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The accumulation start date (the date the first waste was added).
-
Your name, department, and contact information.
-
-
Satellite Accumulation Area (SAA): The waste container must be kept at or near the point of generation and under the control of the laboratory personnel[1][5]. The SAA should have secondary containment (like a spill tray) to capture any potential leaks.
-
Keep Containers Closed: The container must be kept tightly sealed at all times, except when adding waste. Do not leave a funnel in the container opening[1].
Disposal of Contaminated Materials
Any materials that come into direct contact with this compound are also considered hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, pipette tips, and absorbent pads should be collected in a separate, clearly labeled container or a sealed plastic bag designated as "Contaminated Solid Waste"[5].
-
Sharps: Contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-proof "Chemical Sharps" container[5].
Arranging for Final Disposal
-
Contact Your Institution's EHS: Your facility's Environmental Health and Safety (EHS) department is your primary resource. They will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Provide Complete Information: When you request a waste pickup, you will need to provide all the information from your waste label. The disposal company uses this to prepare for transport and select the appropriate disposal facility.
-
The Lab Pack Process: For small containers typical of research labs, the disposal company will likely use a "lab pack." This involves placing your sealed and labeled container into a larger drum filled with an inert, absorbent material, alongside other compatible chemical wastes, for safe transport[16].
dot graph DisposalWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} END_OF_DOT Caption: Decision workflow for proper disposal of this compound.
Spill & Emergency Procedures
Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.
Small-Scale Spill Cleanup (Manageable by Lab Personnel)
For minor spills (typically <1 liter) that you are trained and comfortable cleaning up:
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Contain the Spill: Create a dike around the spill's outer edges using an inert absorbent material like vermiculite, sand, or commercial spill pillows[9][17][18]. Do not use combustible materials like paper towels to absorb the bulk of the liquid[19].
-
Absorb: Working from the outside in, apply the absorbent material over the spill until the liquid is fully absorbed[17][18].
-
Collect Residue: Carefully scoop the absorbed material into a suitable container for hazardous waste disposal. Label this container as "Spill Debris: this compound"[17].
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials (sponges, paper towels) and dispose of them as contaminated solid waste.
Large-Scale or Uncontrolled Spills
If a spill is large, highly volatile, or you are unsure how to proceed, prioritize safety:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and your institution's EHS or emergency response team.
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Do Not Attempt Cleanup: Wait for trained emergency responders.
The Science of Disposal: Why Incineration?
The recommendation to "burn in a chemical incinerator equipped with an afterburner and scrubber" is a highly specific instruction rooted in the chemical makeup of this compound[5][6].
-
High-Temperature Combustion: The primary incinerator chamber operates at extremely high temperatures (e.g., >1100°C) to ensure the complete breakdown of the organic molecule into its constituent atoms[20]. This achieves a "Destruction and Removal Efficiency" (DRE) of 99.99% or higher, as required by EPA regulations[10][11].
-
The Role of the Afterburner: An afterburner (secondary combustion chamber) provides additional residence time at high temperatures to destroy any residual organic compounds or hazardous byproducts that may have escaped the primary chamber[11].
-
The Necessity of a Scrubber: This is the most critical component for halogenated waste. The fluorine atoms in the molecule will be converted to hydrogen fluoride (HF) gas during combustion. HF is highly corrosive and toxic. A wet scrubber is an air pollution control device that sprays a basic solution (like lime or caustic soda) into the exhaust gas stream. This neutralizes the acidic HF gas, converting it into a salt and water, preventing its release into the atmosphere[10].
Disposing of this compound in an incinerator without a proper acid gas scrubbing system would release corrosive gases, violating clean air regulations and posing a significant environmental and health risk.
References
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Youngstown State University. Laboratory/Chemical Waste Guidelines.[Link]
-
Columbia University. Hazardous Chemical Waste Management Guidelines.[Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 21925017, this compound.[Link]
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MLI Environmental. Lab Pack Regulations, Requirements, & Guidelines.[Link]
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Syracuse University. EPA HAZARDOUS WASTE CODES.[Link]
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University of Southern California. EPA HAZARDOUS WASTE CODES.[Link]
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Angene Chemical. t-Butyl 3,5-difluorobenzoate Safety Data Sheet.[Link]
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University of Washington Environmental Health & Safety. How to Label Chemical Waste Containers.[Link]
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U.S. Environmental Protection Agency. State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.[Link]
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U.S. Government Publishing Office. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.[Link]
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Queen Mary University of London. Spill procedure: Clean-up guidance.[Link]
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Chem Klean. Chemical Spill Procedures - Step By Step Guide.[Link]
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Capot Chemical Co., Ltd. MSDS of this compound.[Link]
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Georgia Institute of Technology. Spill Kits and Spill Clean Up Procedures.[Link]
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Stockholm Convention. Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs.[Link]
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Regulations.gov. LEXSEE 1990 CAA LEG. HIST. 8593 ENVIRONMENT AND NATURAL RESOURCES POLICY DIVISION CONGRESSIONAL RESEARCH SERVICE OF THE LIBRARY.[Link]
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PubChem. this compound.[Link]
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National Center for Biotechnology Information. Regulation Related to Waste Incineration.[Link]
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Mastering the Safe Handling of Tert-butyl 3,5-difluorobenzoate: A Guide to Personal Protective Equipment
For the modern researcher, scientist, and drug development professional, the safe and effective handling of chemical reagents is paramount. Tert-butyl 3,5-difluorobenzoate, a key building block in various synthetic pathways, requires a thorough understanding of its hazard profile to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a procedural, step-by-step framework for the safe handling of this compound, with a focus on the rationale behind each personal protective equipment (PPE) recommendation.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound presents several key hazards that dictate the necessary protective measures. According to its Safety Data Sheet (SDS), the compound is classified as:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation, Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[1]
These classifications are the foundation of our PPE strategy. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, our protective measures must create effective barriers against these pathways.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It depends on the scale of the operation and the potential for exposure. The following table summarizes the recommended PPE for handling this compound in a typical laboratory setting.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | The compound is a serious eye irritant. Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during vigorous mixing. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | The compound causes skin irritation. Nitrile and neoprene gloves offer good resistance to a wide range of organic chemicals, including aromatic esters. Always inspect gloves for tears or punctures before use. |
| Body | Laboratory coat or chemical-resistant apron | A lab coat protects against incidental splashes and spills. For larger quantities or when there is a higher risk of significant contamination, a chemical-resistant apron worn over the lab coat is recommended. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator with an organic vapor cartridge may be necessary. | The compound can cause respiratory irritation. Working in a chemical fume hood is the preferred engineering control. If a fume hood is not available or if aerosolization is likely, a respirator is required to prevent inhalation of harmful vapors or dust. |
Step-by-Step Protocol for Safe Handling
Adherence to a standardized protocol is crucial for minimizing risk. The following steps outline the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize the risk of inhalation exposure.
-
Ventilation: Ensure that the ventilation system is functioning correctly before beginning work.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for organic compounds.
Donning PPE
The following diagram illustrates the logical flow for selecting and donning the appropriate PPE.
Caption: Workflow for PPE Selection when Handling this compound.
Handling and Use
-
Avoid Contact: Use spatulas, scoops, or other appropriate tools to handle the solid material. Avoid direct contact with skin and eyes.
-
Minimize Dust/Aerosol Formation: Handle the compound gently to prevent the formation of dust or aerosols.
-
Keep Containers Closed: Keep the container tightly closed when not in use to prevent the release of vapors.
Doffing PPE and Decontamination
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands. Dispose of used gloves in a designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
-
Lab Coat Management: Remove the lab coat and store it in a designated area. Do not wear lab coats outside of the laboratory.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[1]
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container.
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in the regular trash.
By understanding the hazards, diligently using the correct PPE, and adhering to safe handling and disposal protocols, researchers can confidently and safely work with this compound, ensuring a secure and productive laboratory environment.
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet: t-Butyl 3,5-difluorobenzoate. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2019). MSDS of this compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
